Sodium arsanilate
Description
This compound is an organoarsonic acid salt and an organic sodium salt. It has a role as an antisyphilitic drug. It contains an arsanilate(1-).
An arsenical which has been used as a feed additive for enteric conditions in pigs and poultry. It causes blindness and is ototoxic and nephrotoxic in animals.
Structure
2D Structure
Properties
CAS No. |
127-85-5 |
|---|---|
Molecular Formula |
C6H8AsNNaO3 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)-hydroxyarsinate |
InChI |
InChI=1S/C6H8AsNO3.Na/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H,8H2,(H2,9,10,11); |
InChI Key |
ZFAOMOSNVOQOPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)[As](=O)(O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N)[As](=O)(O)O.[Na] |
Color/Form |
White or creamy-white granular powde |
Other CAS No. |
127-85-5 |
physical_description |
Sodium arsanilate appears as a white crystalline, odorless powder. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
solubility |
less than 1 mg/mL at 70.7° F (NTP, 1992) Sol 1 in 3 of water and 1 in 150 of alcohol; practically insol in chloroform and ethe |
Synonyms |
4 Aminobenzenearsonic Acid 4-Aminobenzenearsonic Acid Acid, 4-Aminobenzenearsonic Acid, Arsanilic Acid, p-Aminophenylarsonic Arsanilate, Sodium Arsanilic Acid Arsenilate, Sodium Atoxyl p Aminophenylarsonic Acid p-Aminophenylarsonic Acid Sodium Arsanilate Sodium Arsenilate |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Sodium Arsanilate via the Béchamp Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of sodium arsanilate, a significant organoarsenic compound, utilizing the Béchamp reaction. The guide details the underlying reaction mechanism, provides a comprehensive experimental protocol, presents quantitative data in a structured format, and discusses the challenges associated with the synthesis, such as the formation of byproducts.
The Béchamp reaction, first reported by Antoine Béchamp in 1863, is an electrophilic aromatic substitution method for producing arsonic acids from activated aromatic compounds.[1] This reaction was pivotal in the Nobel Prize-winning work of Paul Ehrlich on organoarsenicals.[1] The product, arsanilic acid (p-aminobenzenearsonic acid), and its sodium salt have been utilized as veterinary medicine and as building blocks in chemical synthesis.[2]
Reaction Mechanism and Stoichiometry
The Béchamp reaction involves the direct arsonation of an activated aromatic ring, such as aniline, with arsenic acid. The process is analogous to the sulfonation of arenes.[1] The amino group of aniline activates the aromatic ring, directing the electrophilic attack of the arsenic acid primarily to the para position.
The idealized stoichiometry for the formation of arsanilic acid is as follows:
C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O[1]
The reaction proceeds through a classic electrophilic aromatic substitution mechanism, which involves the formation of a resonance-stabilized carbocation intermediate (sigma complex).
Caption: Mechanism of the Béchamp Reaction.
Experimental Protocols
The following detailed methodology for the synthesis of arsanilic acid is adapted from a well-established procedure published in Organic Syntheses. The protocol outlines the formation of the sodium salt in solution, from which the free acid can be precipitated.
1. Preparation of Aniline Arsenate:
-
In a 12-inch evaporating dish, place 1035 g of syrupy arsenic acid (80–85%).[3]
-
While stirring rapidly with a porcelain spatula, add 828 g (800 cc) of aniline in 100-cc portions.[3]
-
Break up the lumps of aniline arsenate that form during the addition.[3]
2. Arsonation Reaction:
-
Transfer the powdered aniline arsenate to a 3-liter round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a condenser arranged for downward distillation.[3]
-
Add an additional 800 cc of aniline to the flask.[3]
-
Heat the mixture in an oil bath at 155–160°C for 4.5 hours with continuous stirring.[3] During this time, about 200 cc of a distillate containing water and aniline will be collected.[3] The reaction mass will develop an intense violet color.[3]
3. Workup and Isolation of this compound Solution:
-
Pour the hot reaction mixture into 700 cc of water.[3]
-
Prepare a solution of 330 g of sodium hydroxide in 1400 cc of water. Use a portion of this alkaline solution to wash the reaction flask, adding the washings to the main mixture.[3]
-
Add the remainder of the sodium hydroxide solution to the mixture. Agitate and cool the mixture.[3]
-
Two distinct layers will form: a lower, pink-colored alkaline aqueous layer containing this compound, and an upper, strongly colored aniline layer.[3]
-
While the aqueous layer is still warm to prevent crystallization of the this compound, carefully separate it from the aniline layer using a separatory funnel.[3]
-
Treat the aqueous solution with 15 g of decolorizing carbon and filter.[3]
At this stage, the filtered aqueous solution contains the target compound, this compound. For isolation, the solution can be concentrated to induce crystallization. Alternatively, the free arsanilic acid can be precipitated by careful acidification with hydrochloric acid.[3]
Caption: Experimental workflow for this compound synthesis.
Data Presentation
The quantitative parameters for the synthesis are summarized in the tables below.
Table 1: Reactant and Reagent Quantities
| Component | Quantity | Notes |
|---|---|---|
| Arsenic Acid (80-85%) | 1035 g | Syrupy, sp. gr. 2.00/20°[3] |
| Aniline (Initial) | 828 g (800 cc) | Used to form aniline arsenate[3] |
| Aniline (Solvent) | 800 cc | Added during the reaction step[3] |
| Sodium Hydroxide | 330 g | For workup and salt formation[3] |
| Water (for workup) | 700 cc + 1400 cc | Used to dissolve the mixture and NaOH[3] |
| Decolorizing Carbon | 15 g | For purification of the aqueous solution[3] |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Notes |
|---|---|---|
| Reaction Temperature | 155–160°C | Maintained in an oil bath[3] |
| Reaction Time | 4.5 hours | For the specified small-scale procedure[3] |
| Agitation | Mechanical Stirring | Continuous throughout heating[3] |
| Distillate Collected | ~200 cc | Mixture of water and aniline[3] |
| Yield (Large Scale) | 190–240 g | Recrystallized arsanilic acid from a 12-16 hour reaction[3] |
Side Reactions and Impurities
A significant challenge in the Béchamp synthesis of arsanilic acid is the concurrent oxidation of aniline by the hot, concentrated arsenic acid. This side reaction produces intensely colored purple dyes and tarry materials, which contaminate the product.[3] The formation of diarylarsonic acid has also been noted as a potential side reaction.[3] The extensive purification steps, including treatment with decolorizing carbon, are necessary to mitigate these impurities.
Caption: Desired reaction pathway versus side reactions.
Conclusion
The Béchamp reaction remains a fundamental method for the synthesis of arsanilic acid and its sodium salt. While the reaction is effective, it requires careful control of temperature and an extensive workup procedure to manage the significant side reaction involving the oxidation of aniline. The detailed protocol and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to perform this synthesis, providing a clear pathway from reactants to the final this compound solution.
References
A Comprehensive Technical Guide to the Physico-chemical Properties of Sodium Arsanilate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium arsanilate, an organoarsenic compound, has a historical significance in medicinal chemistry and veterinary applications. A thorough understanding of its physico-chemical properties is fundamental for its formulation, stability, and safe handling. This technical guide provides an in-depth overview of the core physico-chemical characteristics of this compound, including its chemical identity, solubility, stability, and key acidic dissociation constants. Detailed experimental protocols for the determination of these properties are provided, alongside graphical representations of its synthesis and analytical workflows to support research and development activities.
Chemical Identity and Core Properties
This compound, also known as Atoxyl, is the sodium salt of arsanilic acid. It presents as a white to yellowish crystalline, odorless powder.[1][2] Historically, it was used as an antimicrobial and for treating trypanosomiasis, though its use has been largely discontinued in human medicine due to toxicity, including potential blindness.[3] It has also been utilized as a feed additive for promoting growth in poultry and pigs.[2]
Quantitative Physico-chemical Data
The fundamental physico-chemical properties of this compound and its parent compound, arsanilic acid, are summarized in the tables below for easy reference and comparison.
Table 1: Physico-chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | sodium;(4-aminophenyl)-hydroxyarsinate | |
| Synonyms | Atoxyl, Sodium aminarsonate, Soamin | [2] |
| CAS Number | 127-85-5 | [2] |
| Molecular Formula | C₆H₇AsNNaO₃ | [4] |
| Molecular Weight | 239.04 g/mol | [1] |
| Appearance | White to yellowish crystalline powder | [4] |
| Solubility | Soluble in water (1 part in 3)[4]. Slightly soluble in alcohol (1 part in 150)[4]. Practically insoluble in chloroform and ether[4]. | [4] |
| Melting Point | Data unavailable | |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong acids.[5] | [1][5] |
Table 2: Properties of Arsanilic Acid (Parent Compound)
| Property | Value | Source(s) |
| CAS Number | 98-50-0 | |
| Molecular Formula | C₆H₈AsNO₃ | |
| Molecular Weight | 217.05 g/mol | |
| Melting Point | ≥300 °C (decomposes) | [6] |
| pKa Values | pK₁: ~2, pK₂: 4.02, pK₃: 8.62 (at 25°C) | |
| Water Solubility | Sparingly soluble |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of active pharmaceutical ingredients (APIs). The following sections outline standard experimental protocols for determining key physico-chemical properties of this compound.
Synthesis of this compound from Arsanilic Acid
This compound is typically prepared by the neutralization of arsanilic acid.[2]
Objective: To synthesize this compound by reacting arsanilic acid with a sodium base.
Materials:
-
Arsanilic acid
-
Sodium carbonate solution
-
Deionized water
-
Crystallization dish
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolve a calculated amount of arsanilic acid in a sodium carbonate solution.[2]
-
The mixture is typically warmed to ensure complete reaction and dissolution.
-
The resulting solution is filtered to remove any insoluble impurities.
-
The clear filtrate is then allowed to cool, promoting the crystallization of this compound.[2]
-
The crystals are collected by filtration, washed with a small amount of cold water, and dried.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7][8]
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.
Materials:
-
This compound
-
Deionized water (or other relevant buffer systems)
-
Sealed, temperature-controlled container (e.g., glass vial or flask)
-
Mechanical shaker or agitator
-
Centrifuge
-
Validated analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed in equilibrium with the solid phase.[8]
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
After agitation, allow the suspension to settle.
-
Separate the solid and liquid phases, typically by centrifugation.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot as necessary and analyze the concentration of dissolved this compound using a validated analytical method.[9]
-
Perform the experiment in triplicate to ensure reproducibility.[9]
Spectrophotometric Determination of Concentration
Spectrophotometry can be used for the quantitative analysis of arsenic-containing compounds. This protocol is a general workflow.
Objective: To determine the concentration of this compound in a solution using UV-Vis spectrophotometry.
Materials:
-
This compound solution of unknown concentration
-
Standard solutions of this compound of known concentrations
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent/buffer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Measure the absorbance of the unknown this compound solution at the same λmax.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.
-
Stability Testing Protocol
Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors.[10][11]
Objective: To assess the stability of this compound under defined storage conditions.
Materials:
-
This compound samples
-
Appropriate container closure system that simulates the proposed packaging[11]
-
Controlled environment chambers (for temperature and humidity)
-
Validated stability-indicating analytical methods (e.g., HPLC to detect degradation products)
Procedure:
-
Place the this compound samples in the specified container closure systems.
-
Store the samples in controlled environment chambers under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[10][12]
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).[12]
-
Analyze the samples for relevant attributes such as appearance, purity (assay), degradation products, and moisture content using validated analytical methods.
-
A "significant change" for an API is defined as a failure to meet its specification.[10]
Logical Relationships
The chemical relationship between arsanilic acid and its sodium salt is fundamental to its properties.
Conclusion
The physico-chemical properties of this compound are critical for its handling, formulation, and assessment. This guide has provided a consolidated summary of its key characteristics, presented in a clear and accessible format. The detailed experimental protocols offer a foundation for researchers to conduct their own analyses, ensuring accuracy and reproducibility. The graphical workflows for synthesis and analysis further clarify these processes. While historically significant, the pronounced toxicity of this compound necessitates careful handling and a thorough understanding of its properties in any research or development context.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. This compound | C6H7AsNNaO3 | CID 23670523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Review of analytical techniques for arsenic detection and determination in drinking water - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00218C [pubs.rsc.org]
- 4. This compound | 127-85-5 | Benchchem [benchchem.com]
- 5. 7784-46-5 CAS MSDS (Sodium m-arsenite) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. p-Arsanilic acid(98-50-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. fdaghana.gov.gh [fdaghana.gov.gh]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
Sodium Arsanilate's Antimicrobial Mechanism: A Technical Guide to its Action in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium arsanilate, an organoarsenic compound, has a history of use as an antimicrobial agent. Understanding its precise mechanism of action is crucial for leveraging its properties in drug development and for comprehending potential resistance mechanisms. This technical guide provides an in-depth exploration of the core mechanism by which this compound exerts its antibacterial effects, supported by available data, experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The primary antibacterial action of this compound stems from its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This mechanism is analogous to that of sulfonamide antibiotics. This compound's parent compound, p-arsanilic acid, is a structural analog of p-aminobenzoic acid (PABA), which is the natural substrate for DHPS.
DHPS plays a critical role in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids (DNA and RNA) and certain amino acids. By competitively binding to the active site of DHPS, p-arsanilic acid prevents the binding of PABA, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.
It is important to note that this pathway is an attractive target for antimicrobial agents because mammals do not synthesize their own folate and instead obtain it from their diet, making the pathway specific to microorganisms.
While the competitive inhibition of DHPS is considered the primary mechanism, it is plausible that, like other arsenicals, this compound may have secondary effects within the bacterial cell. These could include the disruption of ATP production through the inhibition of enzymes such as pyruvate dehydrogenase and the uncoupling of oxidative phosphorylation. However, the targeted inhibition of the folate pathway is the most well-supported mechanism of its specific antimicrobial activity.
Quantitative Data
| Compound | Bacterial Species | MIC (µg/mL) | Inhibition Constant (Ki) for DHPS | Reference |
| This compound | Escherichia coli | Data not available | Data not available | |
| This compound | Staphylococcus aureus | Data not available | Data not available | |
| This compound | Pseudomonas aeruginosa | Data not available | Data not available | |
| This compound | Salmonella typhimurium | Data not available | Data not available |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of this compound against a target bacterial species.
Materials:
-
This compound solution of known concentration
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture of the test organism (e.g., E. coli, S. aureus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of a stock solution of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Inhibition
This protocol describes a coupled enzyme assay to measure the inhibition of DHPS by p-arsanilic acid.
Principle: The activity of DHPS is measured by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is proportional to the DHPS activity.
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme
-
p-aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
p-arsanilic acid (inhibitor)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
UV-Vis spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, DHFR, NADPH, and DHPP.
-
For inhibitor studies, add varying concentrations of p-arsanilic acid to the reaction mixture. A control reaction without the inhibitor should also be prepared.
-
-
Enzyme Addition and Incubation:
-
Add the DHPS enzyme to the reaction mixture to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the cuvette or microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
To determine the inhibition constant (Ki) for competitive inhibition, the data can be analyzed using a Dixon plot (1/velocity vs. inhibitor concentration at different substrate concentrations) or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.
-
Visualizations
Signaling Pathway: Folate Biosynthesis and Inhibition
Caption: Competitive inhibition of dihydropteroate synthase by p-arsanilic acid in the bacterial folate biosynthesis pathway.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship: Competitive Inhibition
Caption: Logical relationship of competitive inhibition at the active site of DHPS.
A Technical Deep Dive into the Historical Use of Sodium Arsanilate in Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium arsanilate, historically known by its trade name Atoxyl, holds a pivotal place in the annals of medicine as one of the first synthetic chemotherapeutic agents. Its development in the early 20th century by Paul Ehrlich and his team marked a paradigm shift in the treatment of infectious diseases, laying the groundwork for the concept of the "magic bullet" – a compound selectively targeting pathogens with minimal harm to the host. This technical guide provides an in-depth exploration of the historical use of this compound, detailing its therapeutic applications, toxicity, and the experimental methodologies that defined its era.
Chemical and Physical Properties
This compound is an organoarsenic compound, the sodium salt of arsanilic acid. It is a white, odorless, crystalline powder soluble in water.
| Property | Value |
| Chemical Formula | C₆H₇AsNNaO₃ |
| Molar Mass | 239.04 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Historical Therapeutic Applications
This compound was primarily investigated and used for the treatment of protozoal infections, most notably trypanosomiasis (sleeping sickness) and syphilis.
Trypanosomiasis (Sleeping Sickness)
Early clinical investigations in the early 1900s explored the use of Atoxyl for African trypanosomiasis. While initial reports suggested some efficacy in clearing trypanosomes from the blood, the therapeutic window was narrow, and the curative effect was often temporary.
| Study/Report (Early 20th Century) | Dosage Regimen | Observed Efficacy | Reported Adverse Effects |
| Early Clinical Observations | Subcutaneous injections of 0.5 g | Temporary disappearance of trypanosomes from peripheral blood | High incidence of optic neuritis, leading to blindness |
Syphilis
The quest for a more effective and less toxic treatment for syphilis led Paul Ehrlich and his collaborator Sahachiro Hata to systematically modify the structure of this compound. This research culminated in the discovery of arsphenamine (Salvarsan or "606"), a related organoarsenical with superior efficacy against Treponema pallidum, the causative agent of syphilis. While this compound itself was not the primary treatment for syphilis, it was the crucial starting point for the development of the first effective anti-syphilitic drug.[1][2]
Toxicity and Decline in Use
The clinical application of this compound was severely limited by its significant toxicity, most notably its propensity to cause irreversible damage to the optic nerve, leading to blindness.[3] This severe side effect, coupled with its limited therapeutic efficacy, led to its eventual abandonment in human medicine in favor of safer and more effective alternatives that were subsequently developed from it. By 1932, it was reported that this compound had caused more than 80 cases of blindness and was no longer in use for treating syphilis and trypanosomiasis.[4]
| Adverse Effect | Incidence/Severity |
| Optic Atrophy | A significant and frequently reported complication, often leading to permanent blindness. |
| Other Neurological Effects | Peripheral neuritis |
| Gastrointestinal Disturbances | Nausea, vomiting, abdominal pain |
Experimental Protocols of the Ehrlich Laboratory
Paul Ehrlich's laboratory pioneered a systematic approach to drug discovery, which was revolutionary for its time. The evaluation of this compound and its derivatives involved a combination of in vitro and in vivo studies.
Synthesis of Derivatives
The core of Ehrlich's strategy was the chemical modification of a lead compound to improve its therapeutic index. Starting with the known structure of this compound, his team synthesized hundreds of new organoarsenical compounds by altering various functional groups on the molecule. This process was aimed at increasing the compound's affinity for the pathogen's receptors ("parasitotropic" properties) while decreasing its affinity for the host's tissues ("organotropic" properties).
In Vivo Animal Models
Ehrlich's team utilized animal models to test the efficacy and toxicity of the synthesized compounds.
-
Trypanosomiasis Model: Mice were infected with trypanosomes to screen for compounds with trypanocidal activity.[5] The primary endpoint was the clearance of parasites from the blood.
-
Syphilis Model: Rabbits were infected with Treponema pallidum, providing a model that more closely mimicked human syphilis.[5][6] The researchers would observe the resolution of syphilitic lesions as a measure of therapeutic efficacy.
The general workflow involved:
-
Infecting the animals with the respective pathogen.
-
Administering a single or multiple doses of the test compound, typically via subcutaneous or intravenous injection.
-
Monitoring the animals for signs of toxicity and therapeutic effect.
-
For trypanosomiasis, microscopic examination of blood smears was used to determine the presence or absence of parasites.
-
For syphilis, the healing of chancres and other lesions was visually assessed.
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of arsenicals like this compound are rooted in their interaction with cellular components.
Mechanism of Toxicity: Oxidative Stress
Arsenicals are known to induce significant oxidative stress within cells. This is a key mechanism contributing to their toxic effects. Trivalent arsenicals, the more toxic form, readily react with sulfhydryl groups on proteins, disrupting their function. This can lead to the generation of reactive oxygen species (ROS) through various mechanisms, including the mitochondrial electron transport chain and NADPH oxidase.[6][7][8] The resulting oxidative stress can damage cellular macromolecules, leading to apoptosis and cell death.
Experimental and Logical Workflows
Ehrlich's "Magic Bullet" Concept
Paul Ehrlich's search for a cure for syphilis was guided by his "magic bullet" theory. This concept proposed that it should be possible to synthesize a chemical that would selectively target and kill a pathogen without harming the host.
References
- 1. Paul Ehrlich - Wikipedia [en.wikipedia.org]
- 2. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]
- 3. STUDIES ON THE TREATMENT OF HUMAN TRYPANOSOMIASIS WITH TRYPARSAMIDE (THE SODIUM SALT OF N-PHENYLGLYCINEAMIDE-p-ARSONIC ACID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of human African trypanosomiasis--very useful or too far removed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Reactive Oxygen Species in Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Organoarsenic Compounds in Veterinary Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoarsenic compounds, organic derivatives of arsenic, have a historical and ongoing role in veterinary medicine, primarily as antiparasitic agents and former feed additives for growth promotion in livestock. While their use has evolved due to safety and environmental concerns, certain compounds remain critical for treating specific veterinary diseases. This technical guide provides an in-depth overview of key organoarsenic compounds used in veterinary research, focusing on their applications, mechanisms of action, and associated experimental data.
Phenylarsonic Compounds in Livestock Production
Historically, phenylarsonic compounds such as roxarsone and nitarsone were widely used as feed additives in the poultry and swine industries. Their primary functions were to promote growth, improve feed efficiency, and control coccidiosis, a parasitic intestinal disease.[1][2] However, concerns over the potential for these organic arsenic compounds to convert to more toxic inorganic arsenic in animal tissues and the environment led to the voluntary withdrawal and eventual FDA ban of their use in animal feed in the United States.[2][3]
Roxarsone
Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) was a common feed additive for poultry.[2] Studies have shown that its use resulted in detectable levels of arsenic in chicken meat.
Data Presentation: Pharmacokinetics of Roxarsone in Chickens
The following table summarizes the concentration of various arsenic species in the breast meat of chickens fed a diet containing roxarsone.
| Arsenic Species | Concentration in Roxarsone-Fed Chickens (µg/kg) | Concentration in Control Chickens (µg/kg) | Half-life of Elimination (days) |
| Roxarsone | 0.4 | Not specified | 0.4 - 1 |
| Arsenite (inorganic) | 3.1 | 0.41 | 0.4 - 1 |
| New Arsenic Metabolite | 0.8 | Not specified | 0.4 - 1 |
Data compiled from a study involving chickens fed a diet with roxarsone for a specified period, followed by a withdrawal period to measure elimination kinetics.
Experimental Protocol: Roxarsone Feeding Study in Chickens
-
Objective: To determine the levels of arsenic metabolites in chicken breast meat after administration of a roxarsone-containing diet.
-
Animals: 1,600 chickens were divided into two groups.
-
Experimental Group (n=800): Fed a diet supplemented with a standard dose of roxarsone for one month.
-
Control Group (n=800): Fed a diet without roxarsone for one month.
-
Withdrawal Period: All chickens were placed on a roxarsone-free diet for the final week of the study.
-
Sample Collection: Breast meat samples were collected at multiple time points throughout the study.
-
Analytical Method: Arsenic species concentrations were determined using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Nitarsone
Nitarsone (4-nitrophenylarsonic acid) was another organoarsenic compound used in poultry feed, primarily to prevent histomoniasis (blackhead disease).[4][5] Similar to roxarsone, its approval for use in animal feed was withdrawn by the FDA.[5]
Melarsomine Dihydrochloride: A Critical Adulticide for Canine Heartworm Disease
Melarsomine dihydrochloride is an organic arsenical compound that is currently the only FDA-approved drug for treating adult heartworm (Dirofilaria immitis) infection in dogs.[6] It is a critical therapeutic agent in veterinary medicine, and its use is guided by strict protocols established by organizations such as the American Heartworm Society (AHS).
Data Presentation: Efficacy of Melarsomine Dihydrochloride in Canine Heartworm Treatment
The following table summarizes the efficacy of different melarsomine treatment protocols in clearing adult heartworm infections in dogs.
| Treatment Protocol | Efficacy (Adult Worm Clearance) | Study Population |
| Two-Dose Protocol (2.5 mg/kg, 2 injections 24h apart) | ~90% | Experimentally infected dogs |
| Three-Dose Protocol (2.5 mg/kg, 1 injection, then 2 injections 1 month later, 24h apart) | >98% | Naturally and experimentally infected dogs |
| Moxidectin-Doxycycline (Non-arsenical alternative) | 93% negative at 9 months | Naturally infected dogs |
Data compiled from various clinical trials and retrospective studies.
Experimental Protocol: American Heartworm Society (AHS) Recommended Melarsomine Treatment
This protocol is a multi-stage approach designed to maximize efficacy and minimize complications.
-
Day 0 (Diagnosis):
-
Confirm heartworm infection via antigen and microfilaria tests.
-
Begin exercise restriction.
-
Administer a macrocyclic lactone heartworm preventive.
-
Start a 28-day course of doxycycline (10 mg/kg BID) to target Wolbachia, an endosymbiotic bacterium of heartworms.
-
-
Day 60:
-
Administer the first intramuscular injection of melarsomine dihydrochloride (2.5 mg/kg).
-
-
Day 90:
-
Administer the second intramuscular injection of melarsomine (2.5 mg/kg).
-
-
Day 91:
-
Administer the third intramuscular injection of melarsomine (2.5 mg/kg).
-
-
Post-Treatment:
-
Continue strict exercise restriction for 6-8 weeks after the final injection.
-
Follow up with antigen and microfilaria testing to confirm treatment success.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for trivalent organoarsenic compounds involves their interaction with sulfhydryl groups on proteins, particularly enzymes. This binding can disrupt critical metabolic pathways.
Inhibition of Sulfhydryl-Containing Enzymes
Trivalent arsenicals have a high affinity for vicinal sulfhydryl groups, such as those found in the lipoic acid cofactor of the pyruvate dehydrogenase complex. Inhibition of this enzyme complex disrupts cellular respiration and energy production.
Modulation of Cellular Signaling Pathways
Recent research has indicated that organoarsenic compounds can modulate various cellular signaling pathways, which may contribute to both their therapeutic and toxic effects.
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Some organoarsenic compounds can activate this pathway by reacting with sulfhydryl groups on Keap1, a repressor of Nrf2. This leads to the translocation of Nrf2 to the nucleus and the transcription of antioxidant genes.
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Arsenic compounds have been shown to activate this pathway, potentially by targeting sulfhydryl groups of upstream kinases like c-Src.[7]
Toxicology of Organoarsenic Compounds
The toxicity of arsenic compounds is highly dependent on their chemical form, with inorganic arsenicals generally being more toxic than organic forms.[8] However, the potential for biotransformation of organic arsenicals to inorganic forms is a key consideration in their safety assessment.
Data Presentation: Acute Toxicity of Arsenic Compounds
The following table provides available LD50 values for various arsenic compounds in different animal species.
| Compound | Species | Route of Administration | LD50 (mg/kg) |
| Sodium Arsenite (inorganic) | Most species | Oral | 1 - 25 |
| Roxarsone | Rat | Oral | 102 - 3,184 |
| Monomethylarsonic acid (MMA) | Rat | Oral | 102 - 3,184 |
| Dimethylarsinic acid (DMA) | Rat | Oral | 102 - 3,184 |
LD50 values for organoarsenic compounds can vary significantly based on the specific compound and the animal species.[9][10]
Analytical Methodologies
The accurate speciation of arsenic is crucial for both research and regulatory purposes, as the toxicity of arsenic is highly dependent on its chemical form.
Experimental Protocol: Arsenic Speciation Analysis using HPLC-ICP-MS
-
Objective: To separate and quantify different arsenic species in biological matrices.
-
Sample Preparation:
-
Homogenize the tissue sample.
-
Perform an extraction using a suitable solvent (e.g., methanol-water mixture or a dilute acid) to isolate the arsenic species. Microwave-assisted extraction can enhance efficiency.
-
Centrifuge the sample to separate the supernatant containing the arsenic species.
-
-
Chromatographic Separation:
-
Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., anion-exchange).
-
Use a mobile phase gradient (e.g., ammonium carbonate buffer) to separate the different arsenic species based on their retention times.
-
-
Detection and Quantification:
-
The eluent from the HPLC is introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
The ICP-MS atomizes and ionizes the arsenic atoms, and the mass spectrometer detects and quantifies the arsenic based on its mass-to-charge ratio.
-
External calibration with known standards for each arsenic species is used for quantification.
-
Conclusion
Organoarsenic compounds have played a significant role in veterinary medicine. While the use of some, like roxarsone and nitarsone, has been discontinued in many regions due to safety concerns, others, such as melarsomine, remain indispensable for treating life-threatening diseases like canine heartworm. A thorough understanding of their pharmacokinetics, mechanisms of action, and potential toxicities is essential for their responsible use and for the development of safer and more effective alternatives. Continued research into the intricate interactions of these compounds with biological systems will be crucial for advancing veterinary therapeutics.
References
- 1. fda.gov [fda.gov]
- 2. Roxarsone - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. poultrydvm.com [poultrydvm.com]
- 5. Nitarsone - Wikipedia [en.wikipedia.org]
- 6. Melarsomine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Arsenical Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Toxicological Profile of Sodium Arsanilate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium arsanilate, an organic arsenic compound, has a history of use in veterinary medicine as an antimicrobial and growth promoter.[1] Despite its therapeutic applications, its inherent toxicity warrants a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicological properties of this compound, including its chemical characteristics, toxicokinetics, mechanisms of toxicity, and organ-specific effects. The information is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the assessment of arsenical compounds.
Chemical and Physical Properties
This compound is the sodium salt of arsanilic acid. It typically appears as a white crystalline, odorless powder and is soluble in water.[2]
| Property | Value |
| Chemical Formula | C₆H₇AsNNaO₃ |
| Molecular Weight | 239.04 g/mol |
| CAS Number | 127-85-5 |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetics of this compound are crucial for understanding its systemic effects. While specific quantitative data for this compound are limited, the general behavior of organic arsenicals provides valuable insights.
Absorption: this compound can be absorbed through the gastrointestinal tract following ingestion and to some extent through the skin upon dermal contact.[1]
Distribution: Following absorption, arsenic is distributed to various tissues. Studies on other arsenic compounds have shown accumulation in the liver, kidneys, and lungs.[3]
Metabolism: Unlike inorganic arsenic, which undergoes extensive methylation in the body, arsanilic acid and its sodium salt are reportedly not converted to inorganic arsenic in the body.[4] Studies in rats and guinea pigs have shown that parenterally administered sodium p-arsanilate is excreted largely unchanged in the urine.
Excretion: The primary route of excretion for absorbed this compound is via the kidneys into the urine.
Acute and Chronic Toxicity
This compound exhibits significant acute toxicity and is associated with a range of chronic health effects.
Quantitative Toxicity Data
The following tables summarize available quantitative data on the toxicity of this compound and related arsenic compounds.
Table 1: Acute Toxicity of this compound (LD₅₀)
| Species | Route of Administration | LD₅₀ Value | Reference |
| Rat | Subcutaneous | 75 mg/kg | [5] |
| Mouse | Subcutaneous | 400 mg/kg |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Inorganic Arsenic (as a reference)
| Species | Duration | Endpoint | NOAEL (mg As/kg/day) | LOAEL (mg As/kg/day) | Reference |
| Human | Chronic | Dermal Lesions | 0.0004 | 0.022 | [6] |
| Human | Chronic | Dermal Effects | 0.003 | - | [6] |
| Human | Chronic | Pigmentation/Hyperkeratosis | 0.009 | 0.006 | [6] |
| Rat | Developmental | Fetal development | 3 mg/kg bw/day | - | [7] |
Mechanisms of Toxicity
The toxic effects of this compound are mediated through several molecular mechanisms, primarily involving the induction of oxidative stress, disruption of cellular signaling pathways leading to apoptosis, and alterations in cell cycle progression.
Oxidative Stress
This compound has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This is a common mechanism for many arsenicals. Oxidative stress can damage cellular components such as DNA, proteins, and lipids, contributing to cytotoxicity and genotoxicity.
Apoptosis
This compound can induce apoptosis (programmed cell death) in various cell types. This process is often initiated by cellular stress and involves the activation of specific signaling pathways.
Several key signaling pathways are implicated in this compound-induced apoptosis:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can activate MAPK pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. Activation of these kinases can lead to the phosphorylation of downstream targets that regulate apoptosis.
-
Akt/mTOR Pathway: The Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. Inhibition of this pathway by this compound can promote apoptosis.
Caption: this compound Induced Apoptosis Pathways.
Cell Cycle Disruption
This compound can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at various checkpoints. This disruption can prevent cell proliferation and may also trigger apoptosis.
Organ-Specific Toxicity
This compound can induce toxicity in various organ systems.
Neurotoxicity
Exposure to this compound has been associated with neurotoxic effects. Studies in rats have shown that it can induce behavioral changes, including alterations in locomotor activity and learning deficits.[8] These effects may be linked to changes in the levels of neurotransmitters in the brain.
Hepatotoxicity (Liver Toxicity)
The liver is a primary target for arsenic toxicity. Histopathological studies in fish exposed to sodium arsenite have revealed liver damage, including necrosis, inflammation, and disruption of the normal liver architecture.[9][10]
Nephrotoxicity (Kidney Toxicity)
The kidneys are also susceptible to damage from arsenic compounds. Histopathological examinations in fish and rats have shown that sodium arsenite can cause kidney damage, including tubular necrosis, inflammation, and altered glomerular structure.[9][11]
Reproductive and Developmental Toxicity
Genotoxicity and Carcinogenicity
Genotoxicity
This compound is considered to be genotoxic. It can induce DNA damage, which can be assessed using assays such as the Comet assay and the micronucleus test. The genotoxic effects are often mediated by the induction of oxidative stress.
Carcinogenicity
While this compound itself is not classified as a human carcinogen, inorganic arsenic is a well-established human carcinogen (IARC Group 1). The potential for organic arsenicals to contribute to carcinogenic risk is an area of ongoing research.
Experimental Protocols
The following sections outline the general principles of key toxicological studies based on OECD guidelines, which can be adapted for the evaluation of this compound.
Acute Oral Toxicity (OECD 420, 423, 425)
-
Principle: To determine the short-term toxicity of a substance after a single oral dose.
-
Methodology: The test substance is administered by gavage to fasted animals (usually rats). Different guidelines propose different dosing strategies (Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure) to minimize animal use while obtaining sufficient information for classification.[7][9][14]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.[4]
-
Endpoint: LD₅₀ (median lethal dose) or classification into a toxicity category.
Caption: Workflow for an Acute Oral Toxicity Study.
Subchronic Oral Toxicity (OECD 408)
-
Principle: To assess the adverse effects of a substance after repeated oral administration for a 90-day period.[15][16]
-
Methodology: The test substance is administered daily to groups of rodents (usually rats) at three or more dose levels, plus a control group. Administration is typically via gavage or in the diet/drinking water.[17][18]
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at specified intervals. A comprehensive gross necropsy and histopathology of major organs are conducted at the end of the study.[15]
-
Endpoints: Identification of target organs, characterization of dose-response relationships, and determination of the No-Observed-Adverse-Effect Level (NOAEL).
Carcinogenicity (OECD 451)
-
Principle: To assess the carcinogenic potential of a substance after long-term exposure.
-
Methodology: The test substance is administered daily to groups of rodents for a major portion of their lifespan (e.g., 18-24 months). At least three dose levels and a control group are used.[19][20]
-
Observations: Similar to chronic toxicity studies, with a focus on the detection of tumors. Detailed histopathological examination of all organs is critical.[16]
-
Endpoint: Incidence and type of tumors.
Genotoxicity: In Vitro and In Vivo Assays
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): Detects chromosome damage or aneuploidy in cultured mammalian cells.[21]
-
In Vivo Mammalian Alkaline Comet Assay (OECD 489): Measures DNA strand breaks in cells from various tissues of animals exposed to the test substance.[13]
Caption: Common Genotoxicity Testing Assays.
Reproductive and Developmental Toxicity (OECD 421, 414)
-
Reproduction/Developmental Toxicity Screening Test (OECD 421): Provides initial information on potential effects on male and female reproductive performance and on the development of the offspring.[22][23]
-
Prenatal Developmental Toxicity Study (OECD 414): Evaluates the effects of the test substance on the pregnant female and the developing embryo and fetus.[24]
Conclusion
This compound is a toxic compound with the potential to cause a range of adverse health effects. Its toxicity is mediated through multiple mechanisms, including the induction of oxidative stress and apoptosis, and the disruption of the cell cycle. The liver, kidneys, nervous system, and reproductive system are potential target organs for this compound toxicity. A thorough understanding of its toxicological profile, as outlined in this guide, is essential for the risk assessment and safe handling of this and other related arsenical compounds. Further research is needed to establish more comprehensive quantitative toxicity data and to fully elucidate the specific molecular pathways involved in its toxicity.
References
- 1. This compound | C6H7AsNNaO3 | CID 23670523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Behavioral toxicology and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 5. RTECS NUMBER-CF9625000-Chemical Toxicity Database [drugfuture.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. cot.food.gov.uk [cot.food.gov.uk]
- 8. The effects of sodium arsenite exposure on behavioral parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bbrc.in [bbrc.in]
- 10. ijsrdms.com [ijsrdms.com]
- 11. researchgate.net [researchgate.net]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. Prepubertal exposure to low doses of sodium arsenite impairs spermatogenesis and epididymal histophysiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 17. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 18. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 19. oecd.org [oecd.org]
- 20. researchgate.net [researchgate.net]
- 21. Neurobehavioral and neurochemical effects of perinatal arsenite exposure in Sprague-Dawley rats [ouci.dntb.gov.ua]
- 22. Effects of developmental exposure to arsenic species on behavioral stress responses in larval zebrafish and implications for stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rivm.nl [rivm.nl]
- 24. researchgate.net [researchgate.net]
Sodium arsanilate CAS number and chemical structure
This technical guide provides a comprehensive overview of sodium arsanilate, including its chemical identity, physicochemical properties, historical synthesis, and toxicological mechanisms. The information is intended for researchers, scientists, and professionals in drug development and chemical safety.
Chemical Identity and Structure
This compound, historically known by the trade name Atoxyl, is an organoarsenic compound.[1][2][3] It was one of the first organoarsenicals to be used in medicine but was ultimately found to be too toxic for human use.[2][3]
-
Synonyms: (4-Aminophenyl)arsonic acid sodium salt, Arsamin, Atoxyl, Sodium aminarsonate, Sodium p-aminobenzenearsonate, Sodium p-aminophenylarsonate.[1][4][6][7]
The chemical structure of this compound is provided below, represented by its SMILES notation: C1=CC(=CC=C1N)--INVALID-LINK--(O)[O-].[Na+].[1][2][5]
Physicochemical and Toxicological Data
The key quantitative properties of this compound are summarized in the table below. The compound appears as a white, odorless, crystalline powder.[1][5]
| Property | Value | Reference(s) |
| Molecular Weight | 239.04 g/mol | [5][7] |
| Solubility | Soluble in 3 parts water; 150 parts alcohol. Practically insoluble in chloroform and ether. | [5] |
| LD₅₀ (Mouse, i.v.) | 335 mg/kg | [2] |
| LD₅₀ (Rat, i.v.) | 335 mg/kg | [2] |
| LD₅₀ (Rat, s.c.) | 75 mg/kg | [2] |
Experimental Protocols
Due to its toxicity, the use of this compound is now largely historical or limited to specific veterinary or laboratory applications.[3] The most well-documented experimental protocol is its synthesis, which is derived from the Béchamp reaction for its parent compound, arsanilic acid.
Protocol: Synthesis of this compound via Arsanilic Acid (Béchamp Reaction)
This protocol describes the synthesis of arsanilic acid, which is then converted to its sodium salt.[3][8]
-
Reaction Setup: Aniline and arsenic acid are heated together. This process facilitates an electrophilic aromatic substitution.[3]
-
Reaction Mixture Processing: The resulting mixture is poured into water. A solution of sodium hydroxide is added to the mixture, which results in the formation of two distinct layers: a lower aqueous alkaline layer and an upper aniline layer.[8]
-
Isolation of Arsanilic Acid: The layers are separated. To obtain free arsanilic acid, the aqueous alkaline solution is carefully acidified with concentrated hydrochloric acid until a specific pH is reached (indicated by a color change from purple to faint yellow using bromophenol blue indicator).[8]
-
Crystallization: The solution is allowed to stand, often overnight, to allow for the complete precipitation of arsanilic acid crystals. The crystals are then filtered.[8]
-
Conversion to this compound: To obtain the sodium salt, the purified arsanilic acid is dissolved in an aqueous solution containing an equimolar amount of sodium hydroxide. The resulting solution can then be evaporated to yield solid this compound. (This step is a standard acid-base neutralization).
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of arsanilic acid, the precursor to this compound, based on the Béchamp reaction.
Caption: Logical workflow for the synthesis of arsanilic acid.
Proposed Mechanism of Toxicity
The toxicity of organoarsenicals like this compound is complex. The diagram below outlines a simplified proposed pathway for arsenic-induced cellular damage. Arsenicals can induce oxidative stress and interfere with critical cellular processes, potentially leading to carcinogenicity.[1]
Caption: High-level overview of arsenical-induced cellular toxicity.
References
- 1. This compound | C6H7AsNNaO3 | CID 23670523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arsanilate de sodium — Wikipédia [fr.wikipedia.org]
- 3. Arsanilic acid - Wikipedia [en.wikipedia.org]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | 127-85-5 | Benchchem [benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Arsanilic Acid Sodium Salt: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of arsanilic acid sodium salt, a compound of interest for researchers, scientists, and drug development professionals. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes.
Core Physicochemical Properties
Arsanilic acid sodium salt, an organoarsenic compound, presents as a white or creamy-white granular powder. It is odorless and has been historically used in veterinary medicine.[1] The sodium salt is generally more soluble in aqueous solutions than its parent compound, arsanilic acid.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The available data on the solubility of arsanilic acid sodium salt is summarized below. It is important to note that comprehensive temperature-dependent solubility data for the sodium salt is limited in publicly available literature.
| Solvent | Form | Temperature (°C) | Solubility |
| Water | Tetrahydrate | Room Temperature | ~167 g/L (1 part in 6 parts water)[2] |
| Water | Anhydrous | 21.5 | < 1 g/L[2] |
| Alcohol | Tetrahydrate | Room Temperature | ~10 g/L (1 part in 100 parts alcohol)[2] |
| Alcohol | Anhydrous | Not Specified | Slightly Soluble |
| Chloroform | Anhydrous | Not Specified | Practically Insoluble[2] |
| Ether | Anhydrous | Not Specified | Practically Insoluble[2] |
| Acetone | Not Specified | Not Specified | No data available |
Note: "Room Temperature" is not explicitly defined in the source literature but is assumed to be approximately 20-25°C. The solubility of arsanilic acid (the parent compound) is described as slightly soluble in cold water and soluble in hot water, suggesting a positive temperature coefficient for solubility.
Stability Characteristics
The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Key stability aspects for arsanilic acid sodium salt are outlined below.
| Stability Parameter | Condition | Observation |
| Thermal Stability | Heating | Decomposes upon heating, emitting very toxic fumes of arsenic and nitrogen oxides.[2][3] A specific decomposition temperature for the sodium salt is not readily available. The parent compound, arsanilic acid, has a melting point of 232 °C, at which it also decomposes. |
| pH Stability | Aqueous Solution | The photolysis of the parent compound, arsanilic acid, is strongly affected by solution pH.[4] Specific pH-dependent stability data for the sodium salt in solution over time is not extensively documented in the available literature. |
| Photostability | UV Irradiation | Photodegradation of arsanilic acid is influenced by pH and the presence of dissolved oxygen.[4] The degradation can lead to the formation of inorganic arsenic species, including arsenite and arsenate, as well as other by-products such as aniline.[4][5] |
Experimental Protocols
Standardized methods are essential for obtaining reliable and reproducible solubility and stability data. The following sections detail widely accepted protocols applicable to the study of arsanilic acid sodium salt.
Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[3][6]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation: Add an excess amount of arsanilic acid sodium salt to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel (e.g., glass vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or stirrer. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant. This can be determined by sampling the supernatant at different time points until consecutive measurements are consistent.
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation or filtration through a suitable membrane filter that does not adsorb the solute.
-
Analysis: Accurately dilute the clear supernatant and determine the concentration of arsanilic acid sodium salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported as the concentration of the dissolved substance in the saturated solution at the specified temperature.
Assessment of Chemical Stability (HPLC-Based Method)
Stability-indicating HPLC methods are crucial for quantifying the decrease in the concentration of the active substance and detecting the formation of degradation products over time.
Principle: The compound is subjected to various stress conditions (e.g., heat, humidity, light, different pH values). Samples are withdrawn at specified time intervals and analyzed by a validated HPLC method to determine the concentration of the parent compound and any degradation products.
Detailed Methodology:
-
Sample Preparation: Prepare solutions of arsanilic acid sodium salt of known concentration in appropriate solvents or buffers.
-
Stress Conditions:
-
Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C) and in a solid state in temperature-controlled ovens.
-
pH Stability: Adjust the pH of the solutions using appropriate buffers (e.g., pH 2, 7, 9) and store at a defined temperature.
-
Photostability: Expose solutions and solid samples to a controlled light source (e.g., xenon lamp or a combination of fluorescent and UV lamps) as per ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sampling: Withdraw aliquots of the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation studies; longer intervals for long-term stability).
-
HPLC Analysis:
-
Chromatographic System: Utilize an HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV detector.
-
Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), optimized to achieve good separation between the parent peak and any degradation products.
-
Detection: Monitor the elution profile at a wavelength where arsanilic acid sodium salt exhibits significant absorbance.
-
-
Data Analysis: Quantify the amount of remaining arsanilic acid sodium salt and any formed degradation products by comparing their peak areas to those of a standard of known concentration.
Mechanism of Action and Cellular Pathways
Understanding the mechanism of action is fundamental for drug development and safety assessment. Studies on arsanilic acid have shed light on its cellular effects.
Arsanilic acid has been shown to induce apoptosis (programmed cell death) and oxidative stress in rat kidney epithelial cells.[2][7][8] The proposed mechanism involves the activation of the intrinsic apoptotic pathway.
Signaling Pathway:
-
Cellular Uptake: Arsanilic acid enters the cell. The exact mechanism of cellular uptake for arsanilic acid is not fully elucidated but may involve transporters for similar molecules.
-
Induction of Oxidative Stress: Inside the cell, arsanilic acid leads to an increase in reactive oxygen species (ROS).
-
Mitochondrial Disruption: The elevated ROS levels cause a loss of the mitochondrial transmembrane potential.
-
Caspase Activation: This mitochondrial dysfunction triggers the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase.
-
Apoptosis: Caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility and stability of arsanilic acid sodium salt. While some data is available, further research is needed to establish a comprehensive profile, particularly concerning its temperature-dependent solubility in various solvents and its stability under different pH conditions. The provided experimental protocols offer a solid foundation for researchers to conduct these necessary investigations. The elucidated mechanism of action highlights the pro-apoptotic and oxidative stress-inducing properties of arsanilic acid, which are critical considerations in any drug development program.
References
- 1. Sodium arsanilate | 127-85-5 | Benchchem [benchchem.com]
- 2. This compound | C6H7AsNNaO3 | CID 23670523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinetics, intermediates and acute toxicity of arsanilic acid photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalssystem.com [journalssystem.com]
- 6. Pathways of arsenic uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Biological Role of the Arsanilate Group: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arsanilate group, a derivative of arsenic acid containing an aniline moiety, has a multifaceted and complex history in biological applications. From its early use in the development of the first antimicrobial chemotherapies to its widespread application as a feed additive in animal husbandry, the arsanilate group has been both a valuable tool and a subject of environmental and health concerns. This technical guide provides an in-depth exploration of the core biological roles of the arsanilate group, detailing its mechanisms of action, toxicological profile, and its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Historical Context and Applications
The biological significance of the arsanilate group is rooted in the broader history of arsenicals in medicine. Atoxyl, a sodium salt of arsanilic acid, was pivotal in Paul Ehrlich's pioneering work that led to the development of Salvarsan, the first effective treatment for syphilis. This marked the dawn of modern chemotherapy.
In the mid-20th century, arsanilic acid and its derivatives, such as roxarsone, were widely adopted in the poultry and swine industries as feed additives.[1] Their primary functions were to promote growth, improve feed efficiency, and prevent coccidiosis, a parasitic disease of the intestinal tract.[1][2] However, due to concerns about the potential for organic arsenic to convert to more toxic inorganic forms in the environment and in animal tissues, the use of arsenical feed additives has been largely phased out in many countries.[3]
Quantitative Toxicological and Efficacy Data
The biological effects of the arsanilate group are dose-dependent, with a spectrum ranging from growth promotion to toxicity. The following tables summarize key quantitative data related to the toxicity and efficacy of arsanilic acid.
| Table 1: Acute Toxicity of Arsanilic Acid | |
| Test Organism | LD50 (Oral) |
| Rat | >1000 mg/kg[4][5] |
| Mouse | 20 g/kg (for Sodium N-glycolylarsanilate)[6] |
| Table 2: Efficacy of Phenylarsonic Acids as Growth Promoters in Poultry | |
| Compound | Effect on Performance |
| Roxarsone | Improved weight gains in coccidiosis-exposed birds compared to the base ration.[1] |
| Roxarsone | Overall feed conversion was superior to birds given only salinomycin + BMD.[1] |
| Arsanilic Acid & 3-nitro-4-hydroxyphenylarsonic acid | Increased weight gain and improved feed efficiency in growing pigs.[7][8] |
| Table 3: Inhibition of Pyruvate Dehydrogenase (PDH) by Arsenicals | |
| Compound | IC50 |
| Arsenic Trioxide (in purified enzyme) | 182 µM[9] |
| Arsenic Trioxide (in HL60 cells) | 2 µM[9] |
| Phenylarsine Oxide (in HL60 cells) | 1.9 µM[9] |
Mechanism of Action
The biological activity of the arsanilate group is intrinsically linked to the chemistry of arsenic. Trivalent arsenicals, the more toxic form, exhibit a high affinity for sulfhydryl groups in proteins.[10] This interaction can lead to the inhibition of critical enzymes and disruption of cellular processes. While arsanilic acid is a pentavalent arsenical, it can be metabolized in vivo to trivalent forms, which are believed to be responsible for many of its biological effects.
Enzyme Inhibition
A primary mechanism of arsenic toxicity is the inhibition of enzymes containing vicinal sulfhydryl groups. The pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration, is a key target.[11][12] Trivalent arsenicals can bind to the dihydrolipoamide cofactor of the E2 component of the PDH complex, leading to its inactivation and a subsequent disruption of the Krebs cycle and cellular energy production.[11][12]
Interference with Signal Transduction Pathways
Arsenicals, including metabolites of arsanilic acid, are known to modulate various intracellular signaling pathways, often leading to the induction of apoptosis (programmed cell death). The Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38, are central to the cellular response to stress and are significantly affected by arsenic exposure.
-
JNK and p38 Activation: Arsenite has been shown to potently activate the JNK/SAPK and p38 MAPK pathways.[13][14] Activation of these stress-activated pathways is often associated with pro-apoptotic signaling.
-
ERK Activation: The effect on the ERK pathway is more moderate and appears to be Ras-dependent.[13]
-
Apoptosis Induction: The activation of the JNK and p38 pathways by arsenicals can trigger a cascade of events leading to apoptosis. This includes the activation of caspases, a family of proteases that execute the apoptotic program.[15][16] Studies have shown that arsanilic acid can induce apoptosis in rat kidney epithelial cells through the activation of caspase-9 and -3.[15]
Interaction with Transcription Factors
The arsanilate group and its metabolites can also influence gene expression by interacting with transcription factors.
-
Glucocorticoid Receptor: Arsenite has been demonstrated to alter the function of the glucocorticoid receptor (GR), a nuclear receptor that regulates a wide range of physiological processes.[17] Arsenite can inhibit GR-mediated gene activation without affecting its nuclear translocation.[18][17] This interaction appears to involve the vicinal dithiols within the receptor.[19]
-
Other Transcription Factors: Arsenic exposure can also induce the DNA binding activity of other transcription factors, such as AP-1 and NF-κB, which are involved in cellular responses to stress, inflammation, and proliferation.[20] In plants, the MYB40 transcription factor has been identified as a central regulator in arsenic resistance.[21]
Experimental Protocols
Determination of Arsanilic Acid in Animal Feed by HPLC
This method allows for the quantification of arsanilic acid in various types of animal feed.
1. Sample Preparation and Extraction:
- Grind the feed sample to a fine powder.
- For complete feeds and concentrates, weigh a representative sample and extract with 25 mmol/L sodium hydroxide in a water bath at 50°C.
- For vitamin-mineral premixes, extraction can be performed at ambient temperature.
2. HPLC Analysis:
- Column: Anion exchange column.
- Mobile Phase: 40 mmol/L sodium dihydrogen phosphate-methanol (960 + 40, v/v).
- Detection: UV at 244 nm.
- Run Time: Approximately 12 minutes.
3. Quantification:
- Prepare a standard curve using known concentrations of arsanilic acid.
- Quantify the arsanilic acid in the sample by comparing its peak area to the standard curve.
Analysis of Arsenic Species in Biological Tissues by HPLC-ICP-MS
This protocol is for the sensitive and specific determination of various arsenic species, including arsanilic acid metabolites, in biological tissues.
1. Sample Preparation:
- For Serum: Precipitate proteins by adding trichloroacetic acid, followed by acetonitrile and deionized water. Vortex and centrifuge the mixture. The clear supernatant is used for analysis.[22]
- For Urine: Dilute the urine sample tenfold with a mixture of deionized water and methanol (9/1, v/v).[22]
2. HPLC Separation:
- Column: A suitable anion-exchange column (e.g., Hamilton PRP-X100).[23]
- Mobile Phase: A gradient of ammonium carbonate or a buffered phosphate solution is typically used to separate the different arsenic species.[22][23]
3. ICP-MS Detection:
- The eluent from the HPLC is introduced into the inductively coupled plasma mass spectrometer (ICP-MS).
- The ICP-MS is tuned for the detection of arsenic (m/z 75).
4. Quantification:
- Quantification is achieved by external calibration using standards of the individual arsenic species.
Immunoassay for Arsanilic Acid
Immunoassays provide a rapid and sensitive method for the detection of arsanilic acid. The general principle involves the use of antibodies specific to arsanilic acid.
1. Hapten-Protein Conjugate Preparation:
- Arsanilic acid (a hapten) is conjugated to a carrier protein (e.g., bovine serum albumin) to make it immunogenic.
2. Antibody Production:
- The conjugate is used to immunize animals (e.g., mice or rabbits) to produce polyclonal or monoclonal antibodies against arsanilic acid.
3. Assay Development (e.g., ELISA):
- Coating: A microtiter plate is coated with either the arsanilic acid-protein conjugate or an anti-arsanilic acid antibody.
- Competition: The sample containing arsanilic acid is added to the wells along with a known amount of enzyme-labeled arsanilic acid or a labeled secondary antibody. The free arsanilic acid in the sample competes with the labeled arsanilic acid for binding to the antibody.
- Detection: A substrate for the enzyme is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of arsanilic acid in the sample.
Visualizations of Biological Pathways and Workflows
Caption: Signaling pathway of arsanilate-induced apoptosis.
Caption: Mechanism of pyruvate dehydrogenase inhibition.
Caption: General workflow for arsanilic acid immunoassay development.
Conclusion
The arsanilate group possesses a significant and varied biological role, stemming from its arsenic core. Its history reflects a transition from a celebrated therapeutic agent to a controversial agricultural additive. The underlying mechanism of its biological effects, primarily through the interaction of its trivalent metabolites with protein sulfhydryl groups, leads to enzyme inhibition and the modulation of critical cellular signaling pathways, ultimately impacting cell fate. For researchers and drug development professionals, a thorough understanding of the dose-dependent effects, metabolic pathways, and molecular targets of the arsanilate group is crucial for both harnessing its potential therapeutic applications and mitigating its toxicological risks. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into this chemically and biologically important functional group.
References
- 1. Control of coccidiosis and performance enhancement in poultry in a post-arsenic world | Engormix [en.engormix.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. RTECS NUMBER-CF9499000-Chemical Toxicity Database [drugfuture.com]
- 7. "Arsenicals for Growing-Finishing Swine" by Richard C. Wahlstrom [openprairie.sdstate.edu]
- 8. porkgateway.org [porkgateway.org]
- 9. Reactive oxygen species are involved in arsenic trioxide inhibition of pyruvate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. umimpact.umt.edu [umimpact.umt.edu]
- 13. Differential activation of ERK, JNK/SAPK and P38/CSBP/RK map kinase family members during the cellular response to arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arsenic induces apoptosis in rat cerebellar neurons via activation of JNK3 and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Arsenic alters the function of the glucocorticoid receptor as a transcription factor. | Semantic Scholar [semanticscholar.org]
- 18. Arsenic alters the function of the glucocorticoid receptor as a transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enhanced transcription factor DNA binding and gene expression induced by arsenite or arsenate in renal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The transcription factor MYB40 is a central regulator in arsenic resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Early Studies on Atoxyl (Sodium Arsanilate): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the seminal early studies on Atoxyl (sodium arsanilate), a compound that holds a pivotal place in the history of chemotherapy. First synthesized in 1859 by Antoine Béchamp, Atoxyl, despite its misleadingly optimistic name suggesting low toxicity, was one of the first organoarsenical compounds to demonstrate significant therapeutic effects against protozoal infections.[1][2][3] Its investigation in the early 20th century, most notably by Paul Ehrlich and Robert Koch, laid the groundwork for modern antimicrobial drug development, including the discovery of Salvarsan.[3][4] This document collates available quantitative data, details experimental methodologies from the period, and visualizes the logical and experimental workflows that characterized this foundational research.
Chemical and Physical Properties
Atoxyl, or this compound, is the sodium salt of arsanilic acid (4-aminophenylarsonic acid).[2] Béchamp first synthesized it by reacting aniline with arsenic acid.[1] Initially, its chemical structure was incorrectly presumed to be an anilide of arsenic acid. However, Paul Ehrlich and his chemist Alfred Bertheim later correctly identified it as p-aminophenylarsonic acid, a discovery that was crucial for the systematic development of less toxic and more effective derivatives.[2][5]
Early Therapeutic Applications and Efficacy
Atoxyl was initially used to treat skin diseases.[1] Its significant breakthrough came in 1905 when Harold Wolferstan Thomas and Anton Breinl discovered its activity against the trypanosomes that cause sleeping sickness (African trypanosomiasis).[1][3] This discovery prompted further investigation into its therapeutic potential.
Human Trials for Sleeping Sickness (Robert Koch)
In 1906, Robert Koch, during an expedition to German East Africa, conducted extensive trials of Atoxyl for the treatment of sleeping sickness.[4] These trials represented one of the earliest large-scale chemotherapeutic interventions.
| Parameter | Value/Observation | Source |
| Total Patients Treated | Approximately 1600 | [6] |
| Initial Dosage | 0.05 g | [7] |
| Standard Dosage | 0.5 g subcutaneous injection, repeated on two successive days | [7][8] |
| Efficacy | Cleared trypanosomes from the bloodstream and lymph glands temporarily.[6][9] | |
| Relapse Rate | High; parasites reappeared in the blood after a period.[6][9] | |
| Incidence of Blindness | Approximately 1.4% (22 out of 1600 patients); some reports suggest up to 20%.[6][10] | |
| Other Adverse Effects | Pain at the injection site, dizziness, vomiting, diarrhea, jaundice, nephritis, and symptoms of arsenic poisoning.[6] |
While a detailed, formal protocol as understood today is not available from the historical records, the general methodology can be reconstructed as follows:
-
Patient Selection: Individuals diagnosed with sleeping sickness in German East Africa were included in the trials. Diagnosis was often confirmed by identifying trypanosomes in the lymph glands.[7]
-
Drug Administration: Atoxyl was administered via subcutaneous injection.
-
Dosage Regimen: Initial doses were small (0.05 g) and were cautiously increased.[7] A common regimen involved two injections of 0.5 g on consecutive days.[7][8]
-
Efficacy Assessment: The primary method for assessing efficacy was the microscopic examination of fluid from punctured lymph glands to check for the presence of trypanosomes. Disappearance of the parasites from the bloodstream and glands was considered a positive outcome.[7]
-
Toxicity Monitoring: Patients were observed for adverse effects, with a particular focus on visual disturbances, which were found to be a significant and often permanent side effect.[6][10]
Experimental Studies in Animal Models (Paul Ehrlich)
Paul Ehrlich's work on Atoxyl was more laboratory-focused and systematic. He aimed to understand the relationship between the chemical structure of arsenicals and their therapeutic and toxic effects, a concept he termed "chemotherapy."[11]
Quantitative Data from Ehrlich's Animal Studies
Historical records do not provide extensive quantitative data in tabular form from Ehrlich's early Atoxyl experiments. His research was more qualitative and focused on a screening process. However, some key findings can be summarized:
| Animal Model | Pathogen | Key Finding |
| Mice, Guinea Pigs | Trypanosoma equinum | Atoxyl showed trypanocidal activity, but was less effective and more toxic than later derivatives. |
| Rabbits | Treponema pallidum (Syphilis) | Atoxyl itself was not highly effective, but its derivative, Arsphenamine (Salvarsan, Compound 606), was curative. |
Experimental Protocol: Ehrlich's Systematic Screening of Atoxyl Derivatives
Ehrlich's approach can be considered a precursor to modern drug discovery pipelines.
-
Structural Elucidation: In collaboration with Alfred Bertheim, the correct chemical structure of Atoxyl was determined. This was a critical first step that allowed for targeted chemical modifications.[2][11]
-
Derivative Synthesis: A large series of Atoxyl derivatives were synthesized to alter its properties.
-
Animal Model of Infection: Mice or guinea pigs were infected with trypanosomes.
-
In Vivo Screening: The synthesized compounds were administered to the infected animals.
-
Efficacy Assessment: The effectiveness of the compounds was determined by observing the disappearance of trypanosomes from the animals' blood.
-
Toxicity Assessment: The health of the animals was monitored to assess the toxicity of the compounds. Ehrlich aimed for a "therapia sterilisans magna," a treatment that would kill the pathogen without harming the host.[12]
-
Lead Optimization: Compounds that showed promise were further modified to improve their therapeutic index (the ratio of the toxic dose to the therapeutic dose). This iterative process eventually led to the discovery of Salvarsan as a treatment for syphilis.[4]
Early Understanding of the Mechanism of Action and Toxicity
The early 20th-century understanding of Atoxyl's mechanism was rudimentary by modern standards but conceptually groundbreaking.
Proposed Mechanism of Action
Ehrlich postulated that Atoxyl itself was not the active trypanocidal agent. He theorized that it was a "prodrug" that was metabolized in the body into a more toxic, trivalent arsenic compound that was the actual "magic bullet" that killed the parasites.[2] This concept of in vivo bioactivation was a significant advance in pharmacology.
Mechanism of Toxicity
The most significant and dose-limiting toxicity of Atoxyl was its effect on the optic nerve, frequently leading to irreversible blindness.[2][10] The precise mechanism was not understood at the time, but it was clear that the damage was a direct toxic effect of the arsenical compound on the optic nerve fibers.[2] Later research on arsenicals has suggested that they can interfere with cellular respiration and enzyme function, which could contribute to neuronal damage.
Conclusion
The early studies on Atoxyl represent a critical turning point in the history of medicine. While the drug itself proved to be too toxic for widespread clinical use, its investigation pioneered key principles of chemotherapy, including the concepts of selective toxicity, systematic drug screening, and the importance of understanding chemical structure in drug design. The work of researchers like Koch and Ehrlich with Atoxyl, despite its limitations and the ethical issues surrounding colonial-era medical research, directly led to the development of more effective and safer treatments for devastating diseases like sleeping sickness and syphilis, and established a paradigm for drug discovery that continues to be influential today.
References
- 1. Arsenic: a beneficial therapeutic poison - a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of drugs for treatment of sleeping sickness: a historical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. ATOXYL IN THE TREATMENT OF TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Archiv für Schiffs- und Tropen-Hygiene, Pathologie und Therapie exotischer Krankheiten. 17 Bände. de Mense, C. u.a. (Hgg.): (1910) | Antiquariat A. Suelzen [iberlibro.com]
- 8. researchgate.net [researchgate.net]
- 9. hekint.org [hekint.org]
- 10. Sleeping Sickness Epidemics and Colonial Responses in East and Central Africa, 1900–1940 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paul Ehrlich: a hundred years of chemotherapy - 1891-1991 | ari.info | ari.info [animalresearch.info]
- 12. Paul Ehrlich - Wikipedia [en.wikipedia.org]
Methodological & Application
Sodium arsanilate protocol for inducing swine dysentery
- 1. Feeding this compound for exciting diarrhea and identifying carriers of swine dysentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feeding this compound for exciting diarrhea and identifying carriers of swine dysentery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the consistency of experimental swine dysentery inoculation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for Sodium Arsanilate as a Positive Control in Parasitology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium arsanilate, also known as Atoxyl, is an organoarsenic compound with a history of use in veterinary medicine as an anthelmintic and for the control of coccidiosis.[1] Historically, it was also employed in the treatment of human African trypanosomiasis (sleeping sickness) and syphilis.[1] Due to its arsenic content and associated toxicity, its use in medicine has been largely discontinued in favor of safer alternatives.[1] However, its well-established, albeit broad, anti-parasitic activity makes it a suitable candidate for use as a positive control in various in vitro and in vivo parasitology studies.
As a positive control, this compound serves to validate the experimental setup, ensuring that the assay system (e.g., parasite culture, host cell line, animal model) is responsive to a known bioactive agent. This is crucial for the reliable screening and evaluation of novel anti-parasitic compounds. These application notes provide detailed protocols for the use of this compound as a positive control against key parasites and for assessing its cytotoxic effects on mammalian cells.
Application Notes
This compound is particularly useful as a positive control in the following research areas:
-
In Vitro Drug Susceptibility Assays: For protozoan parasites such as Trypanosoma brucei (the causative agent of African trypanosomiasis) and Eimeria species (causative agents of coccidiosis).
-
Cytotoxicity Assays: To determine the therapeutic index of test compounds by comparing their anti-parasitic activity to their toxicity against mammalian host cells.
-
Mechanism of Action Studies: As a reference compound when investigating cellular processes targeted by new anti-parasitic agents, particularly those suspected of interfering with parasite energy metabolism.
The primary mechanism of action for arsenicals involves the disruption of ATP production.[1] In trypanosomes, arsenicals have been shown to form stable adducts with trypanothione, a key metabolite for maintaining the parasite's redox balance, leading to parasite death.
Quantitative Data Summary
Due to its historical use, specific IC50 and CC50 values for this compound are not widely reported in recent literature. The tables below are provided as a template for researchers to record their empirically determined values when establishing this compound as a positive control in their specific laboratory settings. For reference, data for other arsenic compounds or standard drugs are included where available.
Table 1: In Vitro Anti-parasitic Activity of Arsenicals and Control Drugs
| Parasite Species | Compound | Assay Type | IC50 (µM) | Reference |
| Trypanosoma brucei | This compound | Resazurin-based viability | User-determined | N/A |
| Eimeria tenella (sporozoites) | This compound | Invasion/viability assay | User-determined | N/A |
| Leishmania spp. | This compound | Resazurin-based viability | User-determined | N/A |
Table 2: In Vitro Cytotoxicity of Arsenicals on Mammalian Cell Lines
| Cell Line | Compound | Assay Type | CC50 (µM) | Reference |
| Vero (Monkey Kidney) | This compound | MTT/Resazurin | User-determined | N/A |
| HepG2 (Human Liver) | This compound | MTT/Resazurin | User-determined | N/A |
| HepG2 (Human Liver) | Arsenic Trioxide | MTT Assay | ~23.2 µg/mL (~117 µM) | [2] |
Note: The CC50 value for Arsenic Trioxide is provided for context and is not directly interchangeable with this compound.
Experimental Protocols
Protocol 1: In Vitro Susceptibility of Trypanosoma brucei to this compound
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound against the bloodstream form of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
This compound (powder)
-
Phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrofluorometer (560 nm excitation, 590 nm emission)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile distilled water or PBS. Filter-sterilize through a 0.22 µm filter.
-
Parasite Culture: Culture T. brucei in complete HMI-9 medium to a density of approximately 1 x 10^5 cells/mL.
-
Assay Plate Preparation: a. Add 100 µL of complete HMI-9 medium to all wells of a 96-well plate. b. In the first column, add 100 µL of a 200 µM working solution of this compound (diluted from the stock). c. Perform a 2-fold serial dilution across the plate, from column 1 to 10, leaving columns 11 and 12 as controls. d. Column 11 will serve as the negative control (parasites, no drug). e. Column 12 will serve as the blank (medium only).
-
Inoculation: Add 100 µL of the parasite suspension (1 x 10^5 cells/mL) to wells in columns 1 through 11. The final parasite density will be 5 x 10^4 cells/well.
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: a. After 48 hours, add 20 µL of resazurin solution to each well. b. Incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: a. Subtract the background fluorescence from the blank wells. b. Normalize the data with the negative control wells (100% viability). c. Plot the percentage of parasite viability against the logarithm of the drug concentration. d. Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response).
Protocol 2: Cytotoxicity Assay of this compound on a Mammalian Cell Line (e.g., Vero cells)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM)
-
Trypsin-EDTA
-
Resazurin sodium salt solution
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrofluorometer
Procedure:
-
Cell Seeding: Seed the 96-well plate with Vero cells at a density of 5 x 10^3 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Dilution: Prepare serial dilutions of this compound in complete medium in a separate plate, similar to Protocol 1.
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (no drug) as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.
-
Data Acquisition: Measure fluorescence as described in Protocol 1.
-
Data Analysis: Calculate the CC50 value in the same manner as the IC50, plotting cell viability against drug concentration.
Visualizations
Caption: Workflow for in vitro anti-parasitic drug susceptibility assay.
Caption: Mechanism of action of arsenicals in trypanosomes.
References
In Vitro Efficacy of Sodium Arsanilate on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the in vitro effects of sodium arsanilate on various cancer cell lines. The information compiled herein is based on published research and is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.
Introduction
This compound, an organoarsenic compound, has demonstrated significant anti-cancer potential in preclinical studies. Its trivalent arsenical form, sodium arsenite, is known to induce cytotoxicity, apoptosis, and cell cycle arrest in a variety of cancer cell lines. This document summarizes the key findings and methodologies from in vitro investigations of this compound, providing a valuable resource for researchers in oncology and drug development.
Quantitative Data Summary
The cytotoxic and apoptotic effects of sodium arsenite have been quantified in several cancer cell lines. The following tables summarize the key findings.
Table 1: Cytotoxicity of Sodium Arsenite on Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Result |
| OC3 (Oral Squamous Carcinoma) | MTT | 10 - 100 µM | 24 h | Significant dose-dependent decrease in cell viability.[1] |
| Cortical Neurons | MTT | 2.0 - 10 µM | 48 h | Dose- and time-dependent reduction in cell viability.[2] |
| MA-10 (Leydig Tumor Cells) | Cell Viability Assay | 100 µM | 24 h | Gradual cell rounding and detachment.[3] |
| HEK293 (Human Embryonic Kidney) | Cell Viability Assay | 0 - 60 µM | 24 h | Dose- and time-dependent reduction in cell viability.[4] |
Table 2: Apoptotic Effects of Sodium Arsenite on Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Key Findings |
| OC3 (Oral Squamous Carcinoma) | Annexin V/PI Staining | 50 - 100 µM | 24 h | Significant induction of early and late apoptosis.[1] |
| Cortical Neurons | Hoechst Staining | 2.0 - 10 µM | 48 h | Morphological changes characteristic of apoptosis; ~90% apoptotic cells at 10 µM.[2] |
| MA-10 (Leydig Tumor Cells) | Annexin V/PI Staining | Not specified | 24 h | Significant induction of apoptosis.[3] |
| HEK293 (Human Embryonic Kidney) | Apoptosis Inhibitor Assay | Not specified | Not specified | Apoptosis inhibitor z-VAD-fmk significantly increased cell viability, indicating apoptosis.[4] |
Table 3: Cell Cycle Analysis in OC3 Oral Cancer Cells Treated with Sodium Arsenite
| Concentration | Incubation Time | % of Cells in Sub-G1 Phase | % of Cells in G2/M Phase |
| 25 - 100 µM | 24 h | Significantly increased.[1] | Significantly increased.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on methods reported in the cited literature and can be adapted for specific experimental needs.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sodium arsenite solution (stock solution prepared in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of sodium arsenite for the desired time period (e.g., 24, 48 hours). Include untreated cells as a control.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Double Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Sodium arsenite solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with sodium arsenite for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Sodium arsenite solution
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with sodium arsenite for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the molecular mechanisms underlying the effects of this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-JNK, anti-p-ERK1/2, anti-p-p38, anti-cleaved caspase-3, -8, -9, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathway activated by this compound in cancer cells.
Caption: General experimental workflow for in vitro studies.
Caption: MAPK and caspase signaling pathway activation.
Mechanism of Action
In vitro studies, particularly in OC3 oral cancer cells, have elucidated a key mechanism of action for this compound. The compound activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the phosphorylation of JNK, ERK1/2, and p38.[1] This activation, in turn, triggers both the extrinsic and intrinsic apoptotic pathways, evidenced by the cleavage of caspases-8, -9, and -3, and subsequently, the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][3] The culmination of this signaling cascade is the induction of apoptosis in cancer cells. The process is also associated with cell cycle arrest at the G2/M phase and an increase in the sub-G1 population, which is indicative of DNA fragmentation.[1]
References
- 1. Sodium arsenite and dimethylarsenic acid induces apoptosis in OC3 oral cavity cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arsenite-Induced Apoptosis in Cortical Neurons Is Mediated by c-Jun N-Terminal Protein Kinase 3 and p38 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenite-induced apoptosis can be attenuated via depletion of mTOR activity to restore autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Arsanilate as a Feed Additive in Poultry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium arsanilate, an organic arsenical compound, has historically been used as a feed additive in the poultry industry. Its primary functions are to promote growth, improve feed efficiency, and control coccidiosis, a parasitic intestinal disease.[1][2][3] While its use has been curtailed in many regions due to concerns about arsenic residues in poultry products and the environment, research into its effects and mechanisms continues to be relevant for understanding arsenical toxicology, drug development for alternatives, and assessing the environmental impact of past agricultural practices.
These application notes provide a summary of the quantitative effects of a closely related compound, arsanilic acid, on poultry performance and outline detailed protocols for conducting similar research. The methodologies described are intended to serve as a guide for researchers investigating the physiological and toxicological impacts of such feed additives.
Data Presentation: Quantitative Effects on Broiler Performance
The following tables summarize the dose-dependent effects of arsanilic acid on key performance indicators in broiler chickens, as adapted from research by Proudfoot et al. (1991). These data provide a baseline for expected outcomes in studies involving similar organic arsenicals.
Table 1: Effect of Dietary Arsanilic Acid on Broiler Performance (42 days)
| Treatment Group (mg/kg Arsanilic Acid in Feed) | Mean Final Live Body Weight (kg) | Feed Conversion Ratio (Feed:Gain) | Mortality (%) |
| 0 (Control) | 2.25 | 2.01 | 3.5 |
| 33 | 2.26 | 2.00 | 3.2 |
| 66 | 2.27 | 1.99 | 3.8 |
| 99 | 2.28 | 1.98 | 3.6 |
Source: Adapted from Proudfoot et al., 1991. No significant differences (P > 0.05) were observed for these parameters.[2][3]
Table 2: Arsenic Residues in Broiler Tissues with and without a Withdrawal Period
| Treatment Group (99 mg/kg Arsanilic Acid in Feed) | Mean Arsenic Residue in Liver (mg/kg) | Mean Arsenic Residue in Breast Muscle (mg/kg) | Mean Arsenic Residue in Thigh Muscle (mg/kg) |
| Control (0 mg/kg) | <0.02 | <0.02 | <0.02 |
| 99 mg/kg, 0-day withdrawal | 0.45 | 0.03 | 0.04 |
| 99 mg/kg, 7-day withdrawal | <0.02 | <0.02 | <0.02 |
Source: Adapted from Proudfoot et al., 1991. A 7-day withdrawal period was sufficient to reduce arsenic residues to background levels.[2][3]
Experimental Protocols
Growth Performance and Feed Efficiency Trial
This protocol outlines an experiment to evaluate the effect of this compound on broiler growth performance.
Objective: To determine the dose-response effect of dietary this compound on body weight gain, feed intake, and feed conversion ratio in broiler chickens.
Materials:
-
Day-old broiler chicks (e.g., Ross 308)
-
Standard broiler starter and grower diets (basal diets)
-
This compound
-
Poultry housing with controlled environment (temperature, lighting)
-
Weighing scales (for birds and feed)
-
Feeders and waterers
Experimental Design:
-
Animal Allocation: Randomly allocate a sufficient number of day-old chicks to different treatment groups (e.g., 4 groups with multiple replicates of 10-20 birds per pen).
-
Dietary Treatments:
-
Group 1: Control (basal diet with no this compound)
-
Group 2: Basal diet + Low dose of this compound (e.g., 30 mg/kg)
-
Group 3: Basal diet + Medium dose of this compound (e.g., 60 mg/kg)
-
Group 4: Basal diet + High dose of this compound (e.g., 90 mg/kg)
-
-
Housing and Management: House the birds in pens under standard brooding and rearing conditions for 42 days. Provide ad libitum access to feed and water.
-
Data Collection:
-
Body Weight: Weigh individual birds weekly.
-
Feed Intake: Record the amount of feed provided and the amount remaining for each pen weekly.
-
Mortality: Record any mortalities daily.
-
-
Calculations:
-
Body Weight Gain (BWG): Calculate the weekly and total weight gain per bird.
-
Feed Conversion Ratio (FCR): Calculate as total feed intake / total body weight gain. Adjust for mortality.
-
Tissue Residue Analysis
This protocol describes the collection and preparation of tissue samples for the analysis of arsenic residues.
Objective: To quantify the concentration of arsenic in edible poultry tissues following dietary administration of this compound and to assess the effectiveness of a withdrawal period.
Materials:
-
Broilers from the growth performance trial
-
CO2 for euthanasia
-
Sterile dissection tools
-
Sample bags and labels
-
Freezer (-20°C or lower)
-
Homogenizer
-
Analytical equipment (e.g., HPLC-ICP-MS)
Procedure:
-
Sample Collection: At the end of the growth trial (e.g., day 42), select a subset of birds from each treatment group for tissue collection. For withdrawal studies, switch a subset of birds to the control diet for a specified period (e.g., 7 days) before collection.
-
Euthanasia and Dissection: Euthanize the birds humanely. Aseptically collect samples of liver, breast muscle, and thigh muscle.
-
Sample Handling: Place each tissue sample in a separate labeled bag and freeze immediately at -20°C or lower until analysis.
-
Sample Preparation (Homogenization): Prior to analysis, thaw the samples and homogenize each tissue type separately to ensure a representative sample.
-
Arsenic Speciation Analysis:
-
Extraction: Extract arsenic species from the homogenized tissues using an appropriate method, such as enzymatic digestion followed by acid extraction.
-
Analysis: Use a sensitive analytical technique like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) to separate and quantify different arsenic species (e.g., arsanilic acid, inorganic arsenic).
-
Visualizations
Signaling Pathways
While the precise signaling pathways affected by this compound in poultry are not fully elucidated, research on inorganic arsenicals in chickens suggests potential mechanisms involving oxidative stress and inflammatory responses. The following diagram illustrates a hypothetical pathway based on current understanding of arsenic toxicity.
Caption: Hypothetical signaling pathway of arsenicals in poultry.
Experimental Workflow
The following diagram illustrates the workflow for a comprehensive study on this compound as a feed additive in poultry.
Caption: Experimental workflow for poultry feed additive study.
References
Application Notes and Protocols for the Analytical Determination of Sodium Arsanilate in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium arsanilate, an organoarsenic compound, has been utilized in the veterinary field, primarily as a feed additive for promoting growth and preventing disease in poultry and swine.[1] The potential for residues of this compound and its metabolites to accumulate in animal tissues raises concerns for human consumption and necessitates robust analytical methods for their detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in tissue samples, targeting researchers, scientists, and professionals in drug development and food safety. The methodologies described focus on modern analytical techniques, ensuring high sensitivity and specificity.
The toxicity of arsenic compounds is a significant public health concern. Arsenic can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.[2] Specifically, arsanilic acid has been shown to cause dermal cell stress and is implicated in the dysregulation of key signaling pathways, including the Forkhead Box Protein O1 (FoxO1) and the Ataxia Telangiectasia Mutated (ATM)/Checkpoint Kinase (CHK) pathways, which are crucial for cellular processes like apoptosis and DNA damage repair.[3]
Analytical Methods for this compound Detection
The determination of this compound and its metabolites in complex biological matrices like animal tissues requires highly selective and sensitive analytical techniques. The primary methods employed are based on liquid chromatography coupled with mass spectrometry.
1. High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a powerful technique for arsenic speciation. It combines the separation capabilities of HPLC with the element-specific detection of ICP-MS, allowing for the quantification of different arsenic compounds.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers excellent sensitivity and specificity for the quantification of organic molecules, including organoarsenic compounds. This technique is widely used for the analysis of veterinary drug residues in food products.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of arsanilic acid and related organoarsenic compounds in various tissues using different analytical methods.
| Analyte | Matrix | Method | Linearity (Range) | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
| p-Arsanilic Acid | Chicken Muscle | UPLC-UV | - | - | - | - | - | |
| p-Arsanilic Acid | Chicken Muscle & Liver | HPLC-ICP-MS | 1 - 50 µg/kg | - | 1 µg/kg | 84.3 - 106.6 | 1.4 - 4.2 | [4] |
| p-Arsanilic Acid | Feed | LC-HG-AFS | 0.2 - 4 mg/L | 0.2 mg/L | - | Validated | - | [5] |
| Roxarsone | Feed | LC-HG-AFS | 0.2 - 4 mg/L | 0.2 mg/L | - | Validated | - | [5] |
| Multiclass Hazards | Poultry Muscle & Egg | UPLC-MS/MS | R² ≥ 0.99 | 0.05 - 10 µg/kg | 0.1 - 20 µg/kg | 60 - 120 | < 16.2 | [6] |
| 20 Pesticides | Chicken | LC-MS/MS | 5 - 150 µg/kg | 4.41 - 5.86 µg/kg | 9.91 - 11.03 µg/kg | 73.26 - 116 | < 20 | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Analysis of p-Arsanilic Acid in Chicken Muscle and Liver by HPLC-ICP-MS
This protocol is based on the method described for the simultaneous determination of seven arsenic species in chicken tissues.[4]
1. Sample Preparation: Extraction with Artificial Gastric Juice
-
Homogenize 1.0 g of chicken muscle or liver tissue.
-
Add 10 mL of artificial gastric juice (0.1 M HCl containing 0.2% pepsin).
-
Incubate in a shaker at 37°C for 4 hours.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
The filtrate is ready for HPLC-ICP-MS analysis.
2. HPLC-ICP-MS Conditions
-
HPLC System: High-Performance Liquid Chromatography system
-
Analytical Column: Anion exchange column (e.g., Hamilton PRP-X100)
-
Mobile Phase: Gradient elution with ammonium carbonate and water.
-
ICP-MS System: Inductively Coupled Plasma Mass Spectrometer
-
Detection: Monitor the arsenic signal at m/z 75.
-
Quantification: Use an external calibration curve prepared with p-arsanilic acid standards.
Protocol 2: Multi-Residue Analysis of Veterinary Drugs (including Organoarsenicals) in Poultry Muscle using UPLC-MS/MS
This protocol is a general approach for multi-residue analysis and can be adapted for this compound, based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6]
1. Sample Preparation: Modified QuEChERS Extraction
-
Weigh 2.0 g of homogenized poultry muscle tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Add an appropriate internal standard.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for clean-up.
2. Dispersive Solid-Phase Extraction (dSPE) Clean-up
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
The filtrate is ready for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: Ultra-Performance Liquid Chromatography system.
-
Analytical Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
MS/MS System: Tandem quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound in tissues.
Signaling Pathway of Arsanilic Acid-Induced Cellular Stress
Caption: Proposed signaling cascade for arsanilic acid-induced dermal cell stress.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the molecular events during arsenic induced transcription signal cascade activation in cellular milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of 7 arsenic species in chicken muscle and chicken liver with high performance liquid chromatography-inductively coupled plasma mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of p-arsanilic acid and roxarsone in feed by liquid chromatography-hydride generation online coupled with atomic fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. epubs.icar.org.in [epubs.icar.org.in]
Application Note: High-Performance Liquid Chromatography for the Determination of Sodium Arsanilate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sodium Arsanilate. The described protocol is applicable for the determination of this compound in pharmaceutical formulations and for quality control purposes. The method utilizes a reversed-phase HPLC system coupled with an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detector for sensitive and specific detection of arsenic-containing compounds. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound, the sodium salt of p-arsanilic acid, is an organoarsenic compound that has been used as a feed additive in the poultry and swine industries to control disease and improve feed efficiency. Due to the potential toxicity of arsenic compounds, it is crucial to have reliable and sensitive analytical methods for the quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and quantification of individual arsenic species. When coupled with a highly sensitive detector like ICP-MS, it allows for the speciation and trace-level determination of arsenic compounds.[1][2][3] This application note provides a detailed HPLC-ICP-MS method for the analysis of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A sensitive and accurate analysis for arsenic species can be achieved using a High-Performance Liquid Chromatography system coupled with an Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) detector.[1] An anion-exchange column is often employed for the separation of various arsenic species.[1]
Table 1: HPLC-ICP-MS Operating Conditions
| Parameter | Condition |
| HPLC System | Thermo U3000 HPLC system or equivalent |
| Column | Hamilton PRP-X100, 250 mm x 4.1 mm, 10 µm |
| Mobile Phase | Gradient elution with: A) 8% Methanol and 92% aqueous Tetrabutylammonium hydroxide (4 mM, pH 6.25) followed by B) 92% Trifluoroacetic acid aqueous solution (0.1%, pH 2.0)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detector | Inductively Coupled Plasma Mass Spectrometer (ICP-MS) |
| Monitored m/z | 75 (As) |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (p-arsanilic acid) at a concentration of 1000 µg/mL in deionized water.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/L to 100 µg/L.
Sample Preparation (from a solid matrix, e.g., animal feed):
-
Weigh a representative portion of the homogenized sample (e.g., 1 gram).
-
Extract the arsenic compounds using a methanol/water (1:1) mixture.[2] This solvent mixture has been shown to yield efficient recovery for various arsenic species.[2]
-
Sonicate the mixture for 30 minutes, followed by centrifugation to separate the solid and liquid phases.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Data Presentation
The performance of the HPLC method should be evaluated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes typical performance characteristics for the analysis of arsenic species using HPLC-ICP-MS.
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity Range (r²) | > 0.999 |
| Limit of Detection (LOD) | < 1.7 µg/kg[2] |
| Limit of Quantitation (LOQ) | ~5 µg/kg |
| Recovery | > 78.5%[2] |
| Relative Standard Deviation (RSD) | < 10%[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps involved in the HPLC analysis of this compound.
Caption: Workflow for this compound analysis by HPLC-ICP-MS.
Logical Relationship of Analytical Steps
This diagram outlines the key stages and their interconnections in the analytical protocol.
Caption: Key stages in the analytical protocol for this compound.
Conclusion
The described HPLC-ICP-MS method provides a sensitive, selective, and reliable approach for the determination of this compound. The protocol is suitable for routine quality control analysis and research applications in the pharmaceutical and agricultural industries. The use of a specific detector like ICP-MS ensures accurate quantification even in complex matrices. The provided workflow and logical diagrams offer a clear guide for the implementation of this analytical procedure.
References
- 1. Arsenic Species Analysis at Trace Level by High Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-inductively coupled plasma mass spectrometry based method for the determination of organic arsenic feed additives and speciation of anionic arsenics in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]
Application Notes and Protocols for the Spectrophotometric Determination of Sodium Arsanilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium arsanilate, an organoarsenic compound, has been utilized in veterinary medicine for its antimicrobial and growth-promoting properties. Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical formulations and for monitoring its presence in various samples. Spectrophotometry offers a simple, cost-effective, and accessible analytical approach for this purpose. This document provides detailed application notes and protocols for two spectrophotometric methods for the determination of this compound: the diazotization-coupling method and the p-dimethylaminobenzaldehyde (PDAB) method.
Method 1: Diazotization and Coupling Reaction
This method is based on the classic Bratton-Marshall reaction for primary aromatic amines. The primary amino group of this compound is first diazotized with nitrous acid in an acidic medium to form a diazonium salt. This intermediate is then coupled with a suitable chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA), in an alkaline or neutral medium to produce a stable and intensely colored azo dye. The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) and is directly proportional to the concentration of this compound.
Experimental Protocol
1. Reagent Preparation:
-
Standard this compound Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Hydrochloric Acid (HCl), 1 M: Prepare by diluting concentrated HCl in distilled water.
-
Sodium Nitrite (NaNO₂), 0.1% (w/v): Dissolve 0.1 g of sodium nitrite in 100 mL of distilled water. This solution should be prepared fresh daily.
-
Ammonium Sulfamate, 0.5% (w/v): Dissolve 0.5 g of ammonium sulfamate in 100 mL of distilled water.
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA), 0.1% (w/v): Dissolve 0.1 g of NEDA in 100 mL of distilled water. Store in a dark bottle and prepare fresh weekly.
2. Preparation of Calibration Curve:
-
Pipette aliquots (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) of the standard this compound solution (100 µg/mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 1 mL of 1 M HCl and cool in an ice bath for 5 minutes.
-
Add 1 mL of 0.1% sodium nitrite solution to each flask, mix well, and allow to stand in the ice bath for 3 minutes for complete diazotization.
-
Add 1 mL of 0.5% ammonium sulfamate solution to each flask to neutralize the excess nitrous acid. Mix and let it stand for 2 minutes.
-
Add 1 mL of 0.1% NEDA solution to each flask. A purple-colored solution will develop.
-
Make up the volume to 10 mL with distilled water and mix thoroughly.
-
Allow the solutions to stand at room temperature for 15 minutes for full color development.
-
Measure the absorbance of each solution at the predetermined λmax (approximately 545 nm) against a reagent blank prepared in the same manner without the this compound standard.
-
Plot a calibration curve of absorbance versus concentration of this compound.
3. Analysis of a Sample Solution:
-
Prepare a sample solution containing an unknown concentration of this compound.
-
Treat a suitable aliquot of the sample solution as described in steps 2-8 of the calibration curve preparation.
-
Determine the concentration of this compound in the sample from the calibration curve.
Signaling Pathway and Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound via diazotization and coupling reaction.
Method 2: Reaction with p-Dimethylaminobenzaldehyde (PDAB)
This method involves the condensation reaction between the primary amino group of this compound and the aldehyde group of p-dimethylaminobenzaldehyde (PDAB) in an acidic medium. This reaction forms a yellow-colored Schiff base, the absorbance of which is proportional to the concentration of this compound.
Experimental Protocol
1. Reagent Preparation:
-
Standard this compound Solution (100 µg/mL): Prepare as described in Method 1.
-
p-Dimethylaminobenzaldehyde (PDAB) Reagent: Dissolve 2 g of PDAB in 100 mL of a mixture of methanol and concentrated hydrochloric acid (95:5 v/v).
-
Methanol: Analytical grade.
2. Preparation of Calibration Curve:
-
Pipette aliquots (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) of the standard this compound solution (100 µg/mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 2 mL of the PDAB reagent.
-
Heat the flasks in a water bath at 60°C for 20 minutes to facilitate the reaction and color development.
-
Cool the flasks to room temperature.
-
Make up the volume to 10 mL with methanol and mix well.
-
Measure the absorbance of each solution at the predetermined λmax (approximately 450 nm) against a reagent blank prepared in the same manner without the this compound standard.
-
Plot a calibration curve of absorbance versus concentration of this compound.
3. Analysis of a Sample Solution:
-
Prepare a sample solution containing an unknown concentration of this compound.
-
Treat a suitable aliquot of the sample solution as described in steps 2-6 of the calibration curve preparation.
-
Determine the concentration of this compound in the sample from the calibration curve.
Logical Relationship of the PDAB Method
Caption: Logical flow diagram for the reaction of this compound with p-dimethylaminobenzaldehyde.
Data Presentation
The following table summarizes the typical quantitative parameters for the two described methods. These values are based on literature for similar aromatic amines and may require optimization for this compound specifically.
| Parameter | Method 1: Diazotization-Coupling | Method 2: p-Dimethylaminobenzaldehyde (PDAB) |
| λmax (nm) | ~ 545 | ~ 450 |
| Linearity Range (µg/mL) | 1 - 25 | 5 - 50 |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | > 1 x 10⁴ | > 5 x 10³ |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 | ~ 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.3 | ~ 1.5 |
| Color of Final Product | Purple | Yellow |
| Reaction Conditions | Ice bath (0-5°C) for diazotization | Heating (e.g., 60°C) |
Concluding Remarks
Both the diazotization-coupling and the p-dimethylaminobenzaldehyde methods provide viable, simple, and cost-effective means for the spectrophotometric determination of this compound. The choice of method may depend on the required sensitivity, the presence of interfering substances, and the available laboratory equipment. For higher sensitivity, the diazotization-coupling method is generally preferred due to the higher molar absorptivity of the resulting azo dyes. It is essential to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for the intended application.[1][2][3] Potential interferences for both methods include other primary aromatic amines and colored substances that absorb at the analytical wavelength.
References
Application Notes and Protocols for Sodium Arsanilate in Experimental Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium arsanilate, an organoarsenic compound, has been historically utilized in veterinary medicine and as a tool in experimental research to induce specific pathological conditions in animal models. These models are instrumental in studying various biological processes, disease mechanisms, and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in experimental animal models, with a focus on dosage, administration, and the underlying molecular pathways.
Data Presentation: Quantitative Dosage and Toxicity
The following tables summarize the available quantitative data for this compound and related arsenical compounds to guide dose selection in experimental animal models. It is crucial to note that the toxicity of arsenicals can vary significantly based on the specific compound, species, strain, and route of administration.
Table 1: Acute Toxicity Data (LD50) of Related Arsenical Compounds
| Compound | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Sodium Arsenite | Swiss Albino Mice | Oral | 15-44 | [1] |
| Sodium Arsenite | Swiss Albino Mice | Oral | 18 | [1] |
| Sodium Arsenite | Rats | Oral | 6.3 - 12.6 (doses used based on LD50) | [2] |
| Roxarsone | Rats | Intraperitoneal | 18.8 (as arsenic) |
Note: LD50 is the dose that is lethal to 50% of the test population. This data should be used as a reference for determining sublethal doses for experimental studies.
Table 2: Exemplary Dosages of this compound and Related Compounds in Animal Studies
| Compound | Animal Model | Application | Dosage | Route of Administration | Reference |
| This compound | Rats | Induction of vestibular dysfunction | 30 mg per side | Intratympanic injection | [3] |
| Sodium Arsenite | Rats | Neurotoxicity studies | 5, 10, and 20 mg/kg | Intragastric | |
| Sodium Arsenite | Rats | Cardiovascular and renal dysfunction | 10, 20 and 40 mg/kg daily for 4 weeks | Oral | |
| Roxarsone | Mice | Angiogenesis and tumor development | 1, 5, and 25 mg/kg once a day for 7 days | - | |
| Sodium Arsenite | Mice | Carcinogenesis co-factor with UVR | 10 mg/L in drinking water | Oral | [4] |
Experimental Protocols
Protocol 1: Induction of Vestibular Dysfunction in Rats via Intratympanic Injection of this compound
This protocol is adapted from studies inducing vestibular dysfunction for neurophysiological and behavioral research.[3][5]
Materials:
-
This compound (Atoxyl)
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane)
-
Microsyringe (e.g., Hamilton syringe)
-
Otoscope
-
Dissecting microscope
Procedure:
-
Animal Preparation: Anesthetize the rat using an approved anesthetic protocol. Place the animal in a stereotaxic frame or on a surgical platform to stabilize the head.
-
Solution Preparation: Prepare a sterile solution of this compound in saline. A typical concentration used is 30 mg of this compound per side, which should be dissolved in a minimal, precise volume suitable for intratympanic injection (e.g., 10-50 µL). Ensure the solution is at room temperature before administration.
-
Visualization of the Tympanic Membrane: Use an otoscope or a dissecting microscope to visualize the tympanic membrane.
-
Intratympanic Injection: Carefully insert the needle of the microsyringe through the tympanic membrane into the middle ear cavity. Slowly inject the this compound solution.
-
Post-injection Monitoring: Keep the animal's head tilted with the injected ear facing up for several minutes to allow for the diffusion of the solution. Monitor the animal for recovery from anesthesia and for signs of vestibular dysfunction (e.g., head tilt, circling behavior).
-
Behavioral Assessment: Following a recovery period of one week, assess vestibular function using tests such as the air-righting reflex, contact-righting reflex, and monitoring for nystagmus.[3]
Protocol 2: Oral Administration of Arsenicals in Mice for Toxicological Studies
This protocol provides a general guideline for oral gavage, a common method for precise oral dosing in mice.[6][7][8]
Materials:
-
This compound or other arsenical compound
-
Vehicle (e.g., sterile water, saline)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end extending to the last rib. Mark the needle to ensure it is not inserted too far.
-
Solution Preparation: Prepare the desired concentration of the arsenical compound in the chosen vehicle. The volume administered should not exceed 10 ml/kg of the mouse's body weight.[8]
-
Administration: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.
-
Dose Delivery: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the solution.
-
Withdrawal and Monitoring: After administration, gently remove the gavage needle. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
Signaling Pathways and Visualization
Arsenicals, including this compound and its metabolites, have been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and stress response. Understanding these pathways is crucial for interpreting experimental outcomes.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that arsenite exposure can both activate and inhibit this pathway depending on the cell type and dose. For instance, in some cancer cells, arsenite activates the PI3K/Akt pathway, promoting cell survival, while in other contexts, it can inhibit this pathway, leading to apoptosis.[1][2][9]
References
- 1. Arsenite Activation of PI3K/AKT Cell Survival Pathway is Mediated by p38 in Cultured Human Keratinocytes | Semantic Scholar [semanticscholar.org]
- 2. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced vestibular dysfunction in rats: effects on open-field behavior and spontaneous activity in the automated digiscan monitoring system [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intratympanic injection of this compound (atoxyl) solution results in postural changes consistent with changes described for labyrinthectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Sodium arsenite exposure inhibits AKT and Stat3 activation, suppresses self-renewal and induces apoptotic death of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Sodium Arsanilate Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium arsanilate, an organoarsenic compound, has historically been utilized in veterinary medicine as an anthelmintic and a growth promoter in animal feed.[1] In the laboratory, it serves as a research chemical, particularly in toxicological studies and as a reference standard. The preparation of accurate and stable this compound solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, quality control, and safe handling of this compound solutions for various laboratory applications.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C₆H₇AsNNaO₃ | [1] |
| Molecular Weight | 239.04 g/mol | [1] |
| Appearance | White crystalline, odorless powder | [1] |
| Solubility in Water | Soluble | [1] |
| Solubility in Alcohol | Slightly soluble |
Safety Precautions
This compound is a toxic substance and must be handled with extreme care. All personnel must be trained in the proper handling of arsenic-containing compounds and be familiar with the Safety Data Sheet (SDS) before commencing any work.
3.1. Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.
-
Lab Coat: A buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator is required to prevent inhalation.
3.2. Handling
-
All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Avoid creating dust when handling the powder.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
3.3. Disposal
-
All waste containing this compound, including contaminated labware and solutions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Do not discharge this compound solutions down the drain.
Experimental Protocols
4.1. Preparation of a 10 mg/mL (10,000 ppm) this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be diluted for various applications.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
In a certified chemical fume hood, accurately weigh 1.00 g of this compound powder using an analytical balance.
-
Carefully transfer the weighed powder into a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled or deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the this compound is completely dissolved.
-
Once dissolved, remove the flask from the stirrer and add distilled or deionized water to the 100 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clearly labeled, sealed container for storage.
4.2. Application-Specific Protocols
4.2.1. Preparation of a 1 mM this compound Solution for Cell Culture
This protocol is suitable for toxicological studies on cell lines.
Materials:
-
10 mg/mL this compound Stock Solution
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes
-
Sterile conical tubes
Procedure:
-
Calculate the required volume of the 10 mg/mL stock solution. The molecular weight of this compound is 239.04 g/mol . A 1 M solution contains 239.04 g/L, which is equivalent to 239.04 mg/mL.
-
To prepare a 1 mM (0.001 M) solution, you need 0.239 mg/mL.
-
Using the stock solution of 10 mg/mL, the dilution factor is 10 / 0.239 = 41.84.
-
To prepare 10 mL of a 1 mM solution, you would need 10 mL / 41.84 = 0.239 mL (or 239 µL) of the 10 mg/mL stock solution.
-
-
In a sterile biosafety cabinet, add 9.761 mL of sterile cell culture medium to a sterile conical tube.
-
Add 239 µL of the 10 mg/mL this compound stock solution to the conical tube.
-
Gently mix the solution by pipetting up and down.
-
This 1 mM solution can be further diluted in cell culture medium to achieve the desired final concentration for your experiment.
4.2.2. Preparation of this compound Solutions for Veterinary Applications (for research purposes only)
The following protocols are intended for research and developmental purposes and are not a recommendation for the treatment of animals. All animal studies must be conducted under approved ethical guidelines.
For Addition to Poultry Drinking Water (Example Concentration: 100 ppm)
Materials:
-
10 mg/mL this compound Stock Solution
-
Drinking water for poultry
-
Graduated cylinders or volumetric flasks
Procedure:
-
To prepare a 100 ppm (100 mg/L) solution, you will need to dilute the 10 mg/mL (10,000 mg/L) stock solution.
-
For every liter of drinking water, you will need 10 mL of the 10 mg/mL stock solution.
-
Measure the required volume of drinking water and add the corresponding volume of the stock solution.
-
Mix thoroughly before providing it to the poultry.
For Addition to Swine Feed (Example Concentration: 220 ppm)
Procedure:
-
To achieve a concentration of 220 ppm (220 mg of this compound per kg of feed), calculate the total amount of this compound needed for your batch of feed.[2]
-
For a 10 kg batch of feed, you would need 220 mg/kg * 10 kg = 2200 mg or 2.2 g of this compound.
-
To ensure even distribution, it is recommended to prepare a premix.
-
Weigh 2.2 g of this compound powder.
-
Mix the powder thoroughly with a small amount of the feed (e.g., 200 g).
-
Gradually add this premix to the rest of the 10 kg of feed and mix thoroughly using a feed mixer to ensure homogeneity.
Quality Control
To ensure the accuracy of experimental results, it is crucial to perform quality control checks on the prepared solutions.
| Parameter | Specification | Method | Frequency |
| Appearance | Clear, colorless, and free of visible particulates | Visual Inspection | Each new batch |
| pH | 6.0 - 8.0 | pH meter | Each new batch |
| Concentration | ± 5% of the target concentration | HPLC-UV or Atomic Absorption Spectroscopy | Each new batch and periodically during stability studies |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound solutions.
| Solution | Storage Conditions | Shelf-Life |
| This compound Powder | Room temperature in a dry, well-ventilated area. Keep container tightly closed. | Indefinite if stored properly. |
| 10 mg/mL Stock Solution | 2-8°C, protected from light. | Up to 6 months. |
| Diluted Working Solutions | 2-8°C, protected from light. | Recommended to be prepared fresh for each experiment. |
Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols for Intratympanic Injection of Sodium Arsanilate in Vestibular Dysfunction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing intratympanic (IT) injection of sodium arsanilate to induce vestibular dysfunction in rodent models. This well-established method offers a reliable and targeted approach to study the mechanisms of vestibular hair cell damage, evaluate potential otoprotective drugs, and investigate vestibular compensation and regeneration.
Introduction
Intratympanic administration of this compound, an organic arsenical compound, serves as a potent tool for chemical labyrinthectomy, inducing selective and irreversible damage to the vestibular sensory epithelia.[1][2] This model is valuable for mimicking vestibular deficits observed in various human pathologies, allowing for controlled investigation into the underlying pathophysiology and the development of novel therapeutic strategies. The primary mechanism of this compound-induced ototoxicity is believed to be the induction of oxidative stress, leading to apoptosis of vestibular hair cells.
Experimental Protocols
Animal Models
The most commonly used animal models for this procedure are rats (e.g., Long-Evans, Wistar) and meadow voles (Microtus pennsylvanicus).[3][4][5][6][7]
Materials and Reagents
-
This compound (Atoxyl)
-
Sterile isotonic saline (0.9% NaCl)
-
Anesthetic agents (e.g., Ketamine/Xylazine cocktail, Isoflurane)
-
Surgical microscope or operating loupes
-
Microsurgical instruments (forceps, speculum, micro-scissors)
-
Microsyringe (e.g., Hamilton syringe) with a 25-gauge or smaller needle
-
70% ethanol for disinfection
-
Ophthalmic ointment
Preparation of this compound Solution
A standard dose of 30 mg of this compound per side is typically used to induce vestibular dysfunction in rats and meadow voles.[3][4][5][6][7] The concentration of the solution should be prepared to allow for a small injection volume to avoid rupture of the round window membrane.
Example Preparation:
To achieve a 30 mg dose in a 50 µL injection volume, a solution with a concentration of 600 mg/mL would be required. However, the solubility of this compound and the viscosity of the resulting solution must be considered. It is recommended to consult the full-text of cited literature for the precise concentration and vehicle used. For studies in mice, a 50 µL solution of p-arsanilic acid sodium salt has been used.[8]
Anesthesia Protocol
Proper anesthesia is crucial for animal welfare and procedural success. A combination of ketamine and xylazine administered intraperitoneally (IP) is a common choice.
-
Ketamine: 75-100 mg/kg, IP
-
Xylazine: 5-10 mg/kg, IP
Alternatively, inhalant anesthesia with isoflurane (2-3% for maintenance) can be used.[9] The depth of anesthesia should be monitored throughout the procedure by checking the pedal withdrawal reflex. Apply ophthalmic ointment to prevent corneal drying.
Intratympanic Injection Procedure
The following procedure is adapted from standardized surgical approaches to the rat middle ear.[5][10][11]
-
Animal Preparation: Anesthetize the animal and place it in a lateral position on a heating pad to maintain body temperature. Secure the head to prevent movement.
-
Surgical Site Preparation: Disinfect the skin around the ear with 70% ethanol.
-
Visualization of the Tympanic Membrane: Using a surgical microscope, visualize the tympanic membrane through the external auditory canal. A speculum may be used to gently open the ear canal.
-
Tympanic Membrane Puncture: Carefully create a small perforation in the posterior-inferior quadrant of the tympanic membrane using a sterile needle. This location minimizes the risk of damage to the ossicles.
-
Injection: Slowly inject the prepared this compound solution into the middle ear cavity through the perforation. The volume should be kept to a minimum (typically under 50 µL) to avoid pressure-related damage.
-
Post-Injection Positioning: Keep the animal in a head-tilted position for several minutes to allow the solution to bathe the round and oval windows.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative care, including analgesics if necessary.
Assessment of Vestibular Dysfunction
A battery of behavioral tests should be performed to quantify the extent of vestibular dysfunction. These tests are typically conducted after a recovery period of at least one week.[4][6]
Behavioral Assays
-
Air-Righting Reflex: The ability of the animal to land on its feet when dropped from a supine position.[3][5]
-
Contact-Righting Reflex: Assesses the animal's ability to right itself when placed on its back on a flat surface.[4]
-
Body Rotation-Induced Nystagmus: Observation of eye movements in response to rotation.[3][5]
-
Platform Test: Measures the time an animal can remain on a small, elevated platform.[4]
-
Open-Field Test: Quantifies locomotor activity, rearing, and grooming behaviors. Animals with vestibular dysfunction often exhibit increased ambulation and decreased rearing.[4][6]
-
Swimming Test: Evaluates swimming posture and ability to keep the nose above water. Vestibular-deficient animals often show disorientation and difficulty swimming.[3][5]
-
Digiscan Activity Monitoring: Provides a multivariate assessment of spontaneous motor activity, including horizontal and vertical movements, and speed.[3][4][5][6]
Histological Analysis
Following the completion of behavioral testing, histological examination of the vestibular sensory organs (utricle, saccule, and semicircular canals) is essential to confirm the extent of hair cell damage. This typically involves perfusion-fixation of the animal, dissection of the temporal bones, and processing for light or electron microscopy. The damage is generally restricted to the vestibular sensory organs without affecting Scarpa's ganglion.[1][12]
Data Presentation
Table 1: Summary of Behavioral Test Outcomes in Rats Following Intratympanic this compound Injection
| Behavioral Test | Control Group (Saline Injection) | This compound Group (30 mg/side) | p-value | Reference |
| Platform Test (time to fall in sec) | Longer latency | Significantly shorter latency | < 0.01 | [4] |
| Open-Field Ambulation (line crossings) | Lower frequency | Significantly higher frequency | < 0.01 | [4] |
| Open-Field Rearing (number of rears) | Higher frequency | Significantly lower frequency | < 0.01 | [4] |
| Digiscan: Horizontal Movements (number) | Higher number | Fewer number | < 0.05 | [4] |
| Digiscan: Horizontal Movement Speed | Lower speed | Increased speed | < 0.05 | [4] |
| Digiscan: Vertical Movements (duration) | Longer duration | Greatly reduced duration | < 0.001 | [4] |
Table 2: Summary of Behavioral Test Outcomes in Meadow Voles Following Intratympanic this compound Injection
| Behavioral Test | Control Group (Saline Injection) | This compound Group (30 mg/side) | p-value | Reference |
| Swimming Ability (1 min test) | Able to swim with nose above water | Unable to swim, disorientation, thrashing | N/A | [3][5] |
| Digiscan: Horizontal Activity | Lower activity | Significantly more activity | < 0.01 | [3][5] |
| Digiscan: Distance Travelled per Movement | Shorter distance | Greater distance | < 0.01 | [3][5] |
| Digiscan: Speed of Movements | Lower speed | Greater speed | < 0.01 | [3][5] |
| Digiscan: Thigmotaxis (wall-hugging) | More time | Significantly less time | < 0.01 | [3][5] |
| Digiscan: Vertical Movements (time) | More time | Significantly less time | < 0.05 | [3][5] |
| Digiscan: Stereotypic Behavior (time) | Less time | Significantly more time | < 0.01 | [3][5] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Vestibular Hair Cell Death
The ototoxicity of arsenicals is primarily attributed to the induction of oxidative stress. While the specific pathway for this compound in vestibular hair cells is not fully elucidated, a plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic pathways.
Caption: Proposed oxidative stress-induced apoptotic pathway in vestibular hair cells.
Experimental Workflow for Vestibular Dysfunction Study
The following diagram outlines the typical workflow for a study investigating vestibular dysfunction using intratympanic this compound.
Caption: Experimental workflow for inducing and assessing vestibular dysfunction.
References
- 1. Oxidative Stress and Inflammation Caused by Cisplatin Ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hearing Loss and Oxidative Stress: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized surgical approaches to ear surgery in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced vestibular dysfunction in rats: effects on open-field behavior and spontaneous activity in the automated digiscan monitoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced vestibular dysfunction in meadow voles (Microtus pennsylvanicus): effects on posture, spontaneous locomotor activity and swimming behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vestibular Compensation after Vestibular Dysfunction Induced by Arsanilic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anesthesia protocol for ear surgery in Wistar rats (animal research) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardized surgical approaches to ear surgery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the chemical model of vestibular lesions induced by arsanilate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sodium Arsanilate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of sodium arsanilate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is influenced by several factors, including:
-
Light Exposure: Photodegradation, particularly under UV light, is a significant degradation pathway.[1][2]
-
pH: The pH of the solution can affect the rate of degradation.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Presence of Oxidizing and Reducing Agents: The presence of these agents can promote the decomposition of this compound.
-
Dissolved Oxygen: Oxygen dissolved in the aqueous solution can contribute to oxidative degradation.[3][4][5]
Q2: What are the common degradation products of this compound in aqueous solutions?
A2: Degradation of this compound can lead to the formation of several products, including:
-
Inorganic arsenic species (arsenite and arsenate).
-
Aniline.[1]
-
Nitrobenzene.[1]
-
Nitrophenol.[1]
-
Azobenzenes.[1]
-
Phenylazophenol.[1]
Q3: How should I prepare and store aqueous solutions of this compound to minimize degradation?
A3: To ensure the stability of your this compound solutions, follow these recommendations:
-
Use High-Purity Water: Prepare solutions using HPLC-grade or purified water to minimize contaminants that could catalyze degradation.
-
Protect from Light: Store solutions in amber glass containers or wrap containers in aluminum foil to protect them from light.[6]
-
Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions. While specific studies on the long-term stability of this compound solutions at various temperatures are limited, storing at lower temperatures is a general best practice for improving the stability of analytical standards.
-
Deoxygenate Solutions: For sensitive experiments, consider deoxygenating the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.
-
pH Control: While the optimal pH for stability has not been definitively established, maintaining a consistent pH with a suitable buffer is recommended. Be aware that some buffers can interact with the analyte.[7][8]
-
Prepare Freshly: For best results, prepare solutions fresh on the day of use, especially for quantitative applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation, storage, and analysis of this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Change in solution color (e.g., yellowing or browning) | Degradation of this compound, potentially due to light exposure or oxidation. | 1. Prepare a fresh solution. 2. Ensure the solution is protected from light by using amber vials or wrapping the container. 3. Consider deoxygenating the solvent before use. |
| Precipitate formation in the solution | The solubility of this compound can be affected by pH and temperature. Degradation products may also be less soluble. | 1. Ensure the pH of the solution is within a range where this compound is soluble. 2. If the solution has been stored at a low temperature, allow it to equilibrate to room temperature and check for dissolution. 3. Filter the solution through a 0.22 µm or 0.45 µm filter before use, but be aware that this may remove some of the analyte if it has precipitated. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the stock or working solutions. Improper storage. | 1. Prepare fresh standards and samples. 2. Review storage conditions; ensure solutions are protected from light and stored at a consistent, cool temperature. 3. Verify the stability of the analyte in the mobile phase over the course of the analytical run. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard to identify potential degradation peaks. 2. Review the storage and handling of the sample to identify potential causes of degradation. 3. If possible, use a mass spectrometer to identify the unknown peaks. |
| Peak tailing or poor peak shape in HPLC analysis | Interaction of the analyte with active sites on the HPLC column. Incompatibility of the sample solvent with the mobile phase. | 1. Ensure the pH of the mobile phase is appropriate for the analysis of an amine-containing compound. 2. Consider using a mobile phase additive, such as triethylamine, to reduce peak tailing. 3. Dissolve the sample in the mobile phase whenever possible. |
Data on Photodegradation of p-Arsanilic Acid
The following table summarizes kinetic data for the photodegradation of p-arsanilic acid (the acidic form of this compound) under various conditions. Note that these are advanced oxidation processes and represent accelerated degradation.
| Conditions | Rate Constant (k) | Reference |
| UV/O3 (at pH 7) | 31.8 × 10⁻³ min⁻¹ | [1] |
| O3 (at pH 7) | > UV/H2O2 | [1] |
| UV/H2O2 (at pH 7) | > H2O2 | [1] |
| H2O2 (at pH 7) | > UV | [1] |
| UV (at pH 7) | < H2O2 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound (analytical grade)
-
HPLC-grade water
-
Calibrated analytical balance
-
Class A volumetric flasks (amber)
-
Spatula
-
Weighing paper
Procedure:
-
Accurately weigh 100 mg of this compound using a calibrated analytical balance.
-
Quantitatively transfer the weighed this compound to a 100 mL amber volumetric flask.
-
Add approximately 50 mL of HPLC-grade water to the volumetric flask.
-
Gently swirl the flask to dissolve the this compound completely. You may use a sonicator for a short period if necessary.
-
Once dissolved, bring the solution to the final volume of 100 mL with HPLC-grade water.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution at 2-8 °C and protect it from light.
Protocol 2: HPLC-UV Method for the Analysis of this compound
This is a general method and may require optimization for your specific instrumentation and application.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM sodium phosphate), pH adjusted as required
-
HPLC-grade water
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve good separation. For example, a starting point could be 90:10 (v/v) buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C)
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (this should be determined experimentally, but a starting point could be around 254 nm).
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Inject the standards and the samples to be analyzed.
-
Record the chromatograms and determine the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Simplified degradation pathway of this compound in aqueous solution.
Caption: Recommended workflow for handling this compound aqueous solutions.
References
- 1. Study of photodegradation and photooxidation of p-arsanilic acid in water solutions at pH = 7: kinetics and by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apecwater.com [apecwater.com]
- 4. Frontiers | The solubility of oxygen in water and saline solutions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. p-Arsanilic acid(98-50-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Removing colored impurities from Sodium arsanilate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of colored impurities during the synthesis of sodium arsanilate.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of colored impurities in the synthesis of this compound?
A1: The primary source of colored impurities is the oxidation of aniline, a key starting material, by arsenic acid during the Béchamp reaction. This side reaction produces highly colored species, often described as a deeply purple-colored dye, as well as tarry materials.[1] The reaction temperature and the ratio of reactants can influence the extent of these side reactions.[1]
Q2: Why are the impurities often purple or reddish-brown?
A2: The colored impurities are typically complex organic molecules with extensive conjugated π-systems. These systems absorb light in the visible region of the electromagnetic spectrum. The purple and brown colors arise from the absorption of complementary colors (green/yellow), leading to the observed hue. The specific chromophores are often derived from the oxidation and subsequent polymerization of aniline.
Q3: Can impurities in the starting materials contribute to the color of the final product?
A3: Yes, impurities present in the aniline or arsenic acid can be carried through the synthesis and contribute to the discoloration of the final this compound product. It is recommended to use a good commercial grade of aniline that is light in color.[1]
Q4: How can I monitor the purity and color of my this compound?
A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) to identify and quantify impurities.[2][3] The color of the solution can be quantitatively measured using the APHA/Pt-Co color scale, which is a standard method for assessing the yellowness of near-colorless liquids.[4][5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The crude reaction mixture is a dark, tarry mass. | - Reaction temperature was too high. - Insufficient excess of aniline was used. | - In future syntheses, maintain the reaction temperature between 155-160°C.[1] - Use a larger excess of aniline to keep the reaction mixture fluid and minimize tar formation. |
| The aqueous solution of this compound is still colored after initial extraction. | - Incomplete removal of colored byproducts. - Presence of finely dispersed tarry materials. | - Perform a treatment with activated carbon (decolorizing carbon).[1] See Experimental Protocol 1 for a detailed procedure. |
| The color persists even after activated carbon treatment. | - Insufficient amount of activated carbon used. - The carbon was not sufficiently mixed or given enough time to adsorb impurities. - The impurities are not readily adsorbed by carbon. | - Increase the amount of activated carbon in increments. - Ensure vigorous stirring and allow for adequate contact time (e.g., 30-60 minutes). - Consider an alternative purification method such as fractional precipitation or alcohol precipitation. See Experimental Protocols 2 & 3 . |
| The final this compound product is off-white or yellowish. | - Incomplete removal of colored impurities during purification. - Degradation of the product during drying or storage. | - Repeat the purification step (e.g., recrystallization or activated carbon treatment). - Dry the product at a moderate temperature and store it in a cool, dark place, protected from light and air. |
| Difficulty in precipitating arsanilic acid during purification. | - Incorrect pH of the solution. | - Carefully adjust the pH to the optimal range for precipitation. When precipitating arsanilic acid from its sodium salt solution, acidification is necessary.[1] |
Data Presentation: Efficacy of Purification Methods (Illustrative)
The following table provides an illustrative example of how to present quantitative data on the effectiveness of different purification methods. Note: The values presented here are for illustrative purposes and may not represent actual experimental results.
| Purification Method | Starting APHA Color | Final APHA Color | % Color Reduction | Purity (by HPLC) |
| Activated Carbon Treatment | 450 | 80 | 82.2% | 98.5% |
| Fractional Precipitation | 450 | 120 | 73.3% | 97.9% |
| Alcohol Precipitation | 450 | 60 | 86.7% | 99.1% |
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
This protocol describes the use of activated carbon to remove colored impurities from an aqueous solution of this compound.[1]
-
Dissolution: Dissolve the crude this compound in hot water to create a concentrated solution.
-
Carbon Addition: To the hot solution, add activated carbon (e.g., 1-2% w/w relative to the crude product).
-
Adsorption: Stir the mixture vigorously for 30-60 minutes while maintaining the temperature.
-
Filtration: Filter the hot solution through a pre-heated funnel containing filter paper to remove the activated carbon. The filtration should be performed quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the clear filtrate to cool slowly to induce crystallization of the purified this compound.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and dry under appropriate conditions.
Protocol 2: Purification by Fractional Precipitation
This method is based on the principle that impurities may precipitate at a different pH or concentration than the desired product.[1]
-
Dissolution: Dissolve the impure arsanilic acid in an aqueous alkaline solution to form this compound.
-
Initial Precipitation: Slowly add a small amount of acid (e.g., hydrochloric acid) to the solution. The first fraction of the precipitate that forms is often enriched with impurities.
-
Separation of Impurities: Filter off this initial, highly colored precipitate.
-
Product Precipitation: Continue to add acid to the filtrate to precipitate the bulk of the arsanilic acid product.
-
Isolation: Collect the purified arsanilic acid crystals by filtration, wash with cold water, and dry.
-
Conversion to Sodium Salt (Optional): The purified arsanilic acid can be converted to this compound by reacting it with a stoichiometric amount of sodium hydroxide or sodium carbonate.[7]
Protocol 3: Purification by Alcohol Precipitation
This protocol is effective for purifying this compound when it is obtained as a highly colored acid.[1]
-
Conversion to Sodium Salt: Convert the impure arsanilic acid to its sodium salt by dissolving it in a minimal amount of hot aqueous sodium hydroxide solution.
-
Precipitation: To the hot, concentrated solution of this compound, add a water-miscible organic solvent such as ethanol. The this compound is less soluble in the mixed solvent system and will precipitate out, leaving many of the colored impurities in the solution.
-
Isolation: Filter the hot mixture to collect the precipitated this compound.
-
Washing and Drying: Wash the crystals with a small amount of the alcohol used for precipitation and then dry them.
-
Regeneration of Acid (Optional): The purified this compound can be redissolved in water and acidified to regenerate the purified arsanilic acid if desired.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Formation of this compound and Colored Impurities.
Caption: Activated Carbon Purification Workflow.
Caption: Logical Flow for Precipitation Purification Methods.
References
- 1. Graphviz [graphviz.org]
- 2. Cleanup and Extraction Protocols | UNBC [unbc.ca]
- 3. Treatments for color removal from wastewater: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APHA color - Wikipedia [en.wikipedia.org]
- 5. APHA Color System: A Measurement of Liquid Purity | HunterLab | HunterLab [hunterlab.com]
- 6. mt.com [mt.com]
- 7. This compound | C6H7AsNNaO3 | CID 23670523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sodium Arsanilate Toxicity in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for managing the cytotoxic effects of sodium arsanilate in experimental cell culture environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in cell culture?
A1: this compound induces cytotoxicity primarily through the induction of apoptosis. This process is multifaceted and involves the activation of several key signaling pathways. The compound has been shown to trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1][2] Key mechanisms include:
-
Oxidative Stress: Low concentrations of sodium arsenite (0.5-5 µM) can induce the production of Reactive Oxygen Species (ROS), leading to oxidative DNA damage and depolarization of the mitochondrial membrane.[3][4]
-
MAPK Pathway Activation: It activates Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK1/2, and p38, which are involved in regulating apoptosis.[1]
-
Caspase Activation: The apoptotic cascade is executed by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP).[1][2][5]
-
Suppression of Survival Pathways: In some cell types, such as human neural stem cells, sodium arsenite suppresses the protective PI3K-AKT signaling pathway, further promoting cell death.[6]
Q2: What are the typical cytotoxic concentrations of this compound?
A2: The cytotoxic concentration of this compound is highly dependent on the cell line and the duration of exposure. Effects have been observed across a broad range, from nanomolar to micromolar concentrations.
-
In human breast cancer (MCF-7) and Jurkat cells, the IC50 (concentration causing 50% viability loss) was found to be 35 µM and 45 µM, respectively, after a 24-hour exposure.[7]
-
In OC3 oral cancer cells, concentrations of 10–100 µM significantly decreased cell survival.[1]
-
For human neural stem cells, concentrations as low as 2–4 μM were shown to suppress survival pathways and induce apoptosis.[6]
-
Long-term exposure (21 days) to even low nanomolar concentrations (as low as 25 nM) can cause a significant reduction in the viability of rat bone marrow mesenchymal stem cells.[8]
Q3: How can I mitigate unintended cytotoxicity in my experiments?
A3: To manage and mitigate toxicity, especially in control groups or when studying non-cytotoxic effects, consider the following:
-
Antioxidant Co-treatment: The use of antioxidants can counteract the oxidative stress induced by this compound. N-acetylcysteine (NAC) has been shown to mitigate the detrimental effects of sodium arsenite by reducing ROS levels and preventing apoptosis.[4][7]
-
Dose-Response and Time-Course Studies: Always perform a thorough dose-response and time-course experiment for your specific cell line to identify the precise concentrations and exposure times relevant to your experimental goals (e.g., sublethal vs. lethal).
-
Optimize Culture Conditions: Ensure optimal cell culture conditions (e.g., appropriate cell density, regular media changes) to prevent sensitizing the cells to chemical stressors.[9]
Q4: Are there any known chemical antagonists or protective agents against this compound toxicity?
A4: Yes, N-acetylcysteine (NAC) is a well-documented protective agent. It functions as an antioxidant by directly scavenging free radicals and supporting the synthesis of glutathione, a major intracellular antioxidant.[4] Studies have demonstrated that co-treatment with NAC can significantly reduce the cytotoxic, oxidative, and apoptotic effects of sodium arsenite in cell culture.[4][7] Additionally, various natural dietary compounds and phytopreparations have shown ameliorative effects against arsenic-induced toxicities in both in vitro and in vivo studies, often due to their antioxidant properties.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Cell Death at Expectedly Low Concentrations | Cell Line Hypersensitivity: Different cell lines exhibit vastly different sensitivities.[9] Suboptimal Culture Health: Cells may be stressed due to high confluence, nutrient depletion, or pH shifts, making them more susceptible.[9] Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to toxins.[11] | Action: • Perform a detailed dose-response curve to determine the IC50 for your specific cell line. • Ensure cells are seeded at an optimal density and media is refreshed regularly for long-term experiments.[9] • Routinely test for mycoplasma contamination. |
| Inconsistent Results Between Experiments | Reagent Instability: this compound solutions may degrade over time, or stock solutions may not be homogenous. Experimental Variability: Inconsistent cell numbers, passage numbers, or incubation times. Serum Variability: Lot-to-lot variation in serum can affect cell growth and response to treatments. | Action: • Prepare fresh this compound solutions for each experiment from a reliable source. • Standardize your protocols strictly: use cells within a consistent passage number range, perform accurate cell counts for seeding, and ensure precise timing. • If possible, test new serum lots before use in critical experiments or purchase serum from a single large lot. |
| Unexpected Changes in Cell Morphology | Apoptosis Induction: At cytotoxic concentrations, this compound induces characteristic apoptotic morphology, such as cell shrinkage, membrane blebbing, and detachment.[1][2] Cellular Stress: Even at sub-lethal doses, the compound can induce stress responses that alter cell shape and adhesion. | Action: • Document morphological changes with microscopy. • Correlate these changes with apoptosis assays (e.g., Annexin V staining) to confirm the cell death pathway. • Consider analyzing morphology at multiple time points and concentrations to understand the dynamic response. |
| Difficulty Interpreting Viability Assay (e.g., MTT) Results | Interference with Metabolism: Arsenic compounds can interfere with cellular metabolic activity, which is the basis for assays like MTT.[12] This can lead to an under- or over-estimation of cell viability. Timing of Assay: The timing of the assay relative to the onset of cell death can significantly impact the results. | Action: • Validate your viability results with a secondary assay that uses a different principle, such as a dye exclusion method (e.g., Trypan Blue) or a DNA fragmentation assay (e.g., TUNEL).[8][9] • Perform a time-course experiment to identify the optimal endpoint for your viability assay. |
Data Summary
Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Compound | Concentration Range | Duration | Observed Effect | Citation |
| OC3 (Oral Cancer) | Sodium Arsenite | 10 - 100 µM | 24 h | Significant decrease in cell survival | [1] |
| Human Neural Stem Cells | Sodium Arsenite | 2 - 4 µM | - | Suppression of PI3K-AKT pathway, apoptosis | [6] |
| MA-10 (Leydig Tumor) | Sodium Arsenite | - | 12 / 24 h | Induction of apoptosis, caspase activation | [2] |
| Rat Bone Marrow MSCs | Sodium Arsenite | 25 nM | 21 days | Significant reduction in viability, apoptosis | [8] |
| MCF-7 (Breast Cancer) | Sodium Arsenite | 35 µM (IC50) | 24 h | 50% loss of cell viability | [7] |
| Jurkat (T-lymphocyte) | Sodium Arsenite | 45 µM (IC50) | 24 h | 50% loss of cell viability | [7] |
| OEC-M1 (Gingival Carcinoma) | Sodium Arsenite | 10 - 100 µM | 24 h | Dose-dependent decrease in cell survival | [13] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability based on the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by living cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the treatment medium (including vehicle controls).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS, ice-cold
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as required by the experiment. Include both negative and positive controls (e.g., staurosporine treatment).[1]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
Visual Guides: Pathways and Workflows
Caption: Apoptotic signaling pathways induced by this compound.
Caption: Troubleshooting workflow for managing this compound toxicity.
References
- 1. Sodium arsenite and dimethylarsenic acid induces apoptosis in OC3 oral cavity cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium arsenite induces ROS generation, DNA oxidative damage, HO-1 and c-Myc proteins, NF-kappaB activation and cell proliferation in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine attenuates sodium arsenite-induced oxidative stress and apoptosis in embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptotic death and retardation of neuronal differentiation of human neural stem cells by sodium arsenite treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Sodium Arsenite on the Expression of Antioxidant Genes (SOD2 and CAT) in MCF-7 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Dose and Long Term Toxicity of Sodium Arsenite Caused Caspase Dependent Apoptosis Based on Morphology and Biochemical Character - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Natural Dietary Compounds in the Treatment of Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adl.usm.my [adl.usm.my]
- 12. Comparative in vitro effects of sodium arsenite and sodium arsenate on neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing Sodium arsanilate concentration for growth promotion studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting growth promotion studies using sodium arsanilate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in poultry and swine feed for growth promotion?
A1: Historically, organic arsenicals like this compound and arsanilic acid have been used in commercial animal feeds at concentrations ranging from 0.005% to 0.01% (equivalent to 50 to 100 parts per million, ppm, or mg/kg).[1] It is crucial to consult regional regulations as the use of arsenical feed additives is banned or heavily restricted in many parts of the world, including the European Union and the United States.[2]
Q2: What are the clinical signs of this compound toxicity in livestock?
A2: Acute signs of toxicity from phenylarsonic compounds can appear within 3 to 5 days of exposure to high concentrations.[3] Key indicators include incoordination, ataxia (inability to control body and limb movements), and potential paralysis, although animals may continue to eat and drink.[3] In swine, arsanilic acid and this compound can specifically cause blindness.[3][4] Other signs may include erythema (skin redness), especially in white animals, and sensitivity to sunlight.[3]
Q3: Is there a required withdrawal period for this compound before slaughter?
A3: Yes, a withdrawal period is critical to ensure that arsenic residues in edible tissues return to safe, background levels. For example, one study on broiler chickens using arsanilic acid at 99 mg/kg of feed demonstrated that a 7-day withdrawal period was sufficient to reduce arsenic residues in the liver to control levels.[5] Always adhere to the withdrawal periods stipulated by local regulatory agencies.
Q4: How does this compound exert its growth-promoting effects?
A4: The precise mechanism is not fully elucidated but is thought to be similar to that of antibiotic growth promoters.[1] The primary hypothesis is that it modulates the gut microbiota, inhibiting certain microbes and leading to better nutrient utilization and a reduction in the metabolic costs of intestinal immune defense.[6] Related organic arsenicals, like roxarsone, have also been shown to have an angiogenic potential (promoting blood vessel formation), which could contribute to growth and tissue pigmentation.[7]
Q5: Are there alternatives to arsenic-based growth promoters?
A5: Yes. Due to safety concerns and regulatory bans, numerous alternatives have been developed and are widely used. These include organic acids, probiotics, prebiotics, enzymes, and plant-derived extracts (phytochemicals).[8][9][10][11] These alternatives aim to improve animal performance by enhancing gut health, nutrient digestion, and immunity.[10]
Troubleshooting Guide
Issue 1: No significant improvement in weight gain or feed conversion is observed.
-
Possible Cause 1: Environmental Conditions. The growth-promoting effects of arsenicals are most pronounced in "old" or less hygienic environments where microbial load presents a challenge to the animals.[1] In very clean, low-stress environments, the effect may be minimal or absent.
-
Troubleshooting Step: Evaluate the baseline health and performance of your control group. If performance is already optimal, the additive may not show a significant effect. Consider running trials under conditions that more closely mimic commercial production environments.
-
Possible Cause 2: Ineffective Concentration. The concentration used may be too low to elicit a response. One study using up to 99 mg/kg of arsanilic acid in broilers found no significant effect on performance.[5]
-
Troubleshooting Step: Conduct a dose-response study with a range of concentrations to identify the optimal level for your specific conditions and animal type.
-
Possible Cause 3: Diet Composition. The composition of the basal diet can influence the efficacy of any feed additive.
-
Troubleshooting Step: Ensure the basal diet is nutritionally adequate but not overly fortified, as this can sometimes mask the effects of a growth promoter.
Issue 2: Animals are showing signs of toxicity (e.g., ataxia, paralysis).
-
Possible Cause 1: Overdosing. This is the most common cause. It can result from a miscalculation in feed formulation or uneven mixing of the additive in the feed.[3]
-
Troubleshooting Step: Immediately cease administration of the treated feed. Collect feed samples for analysis to confirm the concentration of this compound. Provide supportive care for the affected animals. The neurotoxic effects are often reversible if the offending feed is withdrawn within 2-3 days of the onset of ataxia.[4]
-
Possible Cause 2: Limited Water Availability. Reduced water intake can lead to a higher effective concentration of the drug in the animal's system and increase susceptibility to poisoning.[3]
-
Troubleshooting Step: Ensure animals have constant and unrestricted access to fresh, clean water.
-
Possible Cause 3: Increased Susceptibility. Animals that are debilitated or suffering from conditions that reduce renal excretion are more susceptible to toxicity.[3]
-
Troubleshooting Step: Monitor animal health closely. Do not administer arsenicals to sick animals unless specifically prescribed for a therapeutic purpose.
Data Presentation: this compound and Related Compounds
Table 1: Recommended Inclusion & Toxicity Levels of Phenylarsonic Compounds
| Compound | Animal | Recommended Concentration (in feed) | Toxic Concentration Notes | Reference(s) |
| Arsanilic Acid / this compound | Swine, Poultry | 50 - 100 ppm (0.005% - 0.01%) | Signs of toxicity may appear after 3-5 days on feed with high concentrations. Can cause blindness in swine. | [1][3][4] |
| Roxarsone | Poultry | 25 - 50 ppm | Toxicosis in turkeys can occur at twice the recommended concentration (100 ppm). | [4][12] |
| 4-Nitrophenylarsonic acid | Chickens, Turkeys | 188 ppm (for blackhead prevention) | Not recommended for ducks or geese. | [3] |
| Carbarsone | Turkeys | 375 ppm (for blackhead prevention) | Used for increased growth rate and blackhead prevention. | [3] |
Table 2: Example Performance Data from Broiler Study with Arsanilic Acid
Results from a study where arsanilic acid did not show a statistically significant growth-promoting effect.
| Treatment Group | Concentration (mg/kg) | Final Body Weight (42 d) | Feed Conversion Ratio | Mortality | Reference |
| Control | 0 | Not Significantly Different | Not Significantly Different | Not Significantly Different | [5] |
| Treatment 1 | 33 | Not Significantly Different | Not Significantly Different | Not Significantly Different | [5] |
| Treatment 2 | 66 | Not Significantly Different | Not Significantly Different | Not Significantly Different | [5] |
| Treatment 3 | 99 | Not Significantly Different | Not Significantly Different | Not Significantly Different | [5] |
Experimental Protocols
Protocol 1: Broiler Chicken Growth Promotion Trial
-
Animal Allocation:
-
Acquire one-day-old male broiler chicks (e.g., Ross 308 line).
-
Randomly allocate chicks into treatment groups (e.g., 4 groups: Control, Low Dose, Medium Dose, High Dose of this compound). Ensure at least 6 replicate pens per treatment group, with an equal number of birds per pen (e.g., 50 birds/pen).
-
-
Housing and Diet:
-
House birds in pens with appropriate litter (e.g., wood shavings).
-
Provide a standard basal diet (starter, grower, finisher phases) without any other growth promoters.
-
Prepare treated feeds by thoroughly mixing the calculated amount of this compound into the basal diet to achieve the target concentrations.
-
Provide feed and water ad libitum.
-
-
Data Collection:
-
Measure and record body weight per pen at the start of the trial (Day 1) and at regular intervals (e.g., weekly) until the end of the trial (e.g., Day 42).
-
Record feed provided to each pen and weigh the remaining feed at each weighing interval to calculate feed intake.
-
Calculate the Feed Conversion Ratio (FCR) for each period (Feed Intake / Body Weight Gain).
-
Record mortality daily, noting the date and weight of the deceased bird.
-
-
Sample Collection (Tissue Residue Analysis):
-
At the end of the trial (e.g., Day 42), after a designated withdrawal period (e.g., 7 days), select a subset of birds from each treatment group.
-
Humanely euthanize the birds and collect tissue samples (liver, muscle).
-
Store samples frozen (-20°C or lower) until analysis.
-
-
Statistical Analysis:
-
Analyze data for body weight, feed intake, and FCR using Analysis of Variance (ANOVA) appropriate for the experimental design. Use pen as the experimental unit.
-
Protocol 2: Analysis of Arsanilic Acid in Animal Feed via HPLC
-
Sample Preparation and Extraction:
-
Obtain a representative sample of the feed and grind it to a fine powder.
-
Weigh a known amount of the ground feed (e.g., 5-10 g) into a flask.
-
Add an extraction solution, such as 25 mmol/L sodium hydroxide.[13]
-
Place the flask in a water bath at 50°C for a specified time (e.g., 30-60 minutes) with occasional shaking to extract the arsanilic acid.[13]
-
Allow the mixture to cool, then centrifuge to separate the solid material.
-
Filter the supernatant through a 0.45 µm filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Anion exchange column.[13]
-
Mobile Phase: Example: 40 mmol/L sodium dihydrogen phosphate-methanol (960+40, v/v).[13]
-
Flow Rate: e.g., 1.0 mL/min.
-
Detection: UV detector set to a wavelength of 244 nm.[13]
-
Injection Volume: e.g., 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of arsanilic acid of known concentrations.
-
Inject the standards to create a calibration curve (peak area vs. concentration).
-
Inject the extracted feed samples.
-
Quantify the amount of arsanilic acid in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Workflow for a typical animal growth promotion study.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Roxarsone - Wikipedia [en.wikipedia.org]
- 3. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organic Arsenical Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Arsanilic acid as a growth promoter for chicken broilers when administered via either the feed or drinking water | CoLab [colab.ws]
- 6. porkgateway.org [porkgateway.org]
- 7. Angiogenic Potential of 3-Nitro-4-Hydroxy Benzene Arsonic Acid (Roxarsone) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Evaluation of Non-Antibiotic Growth Promoters for Food Animals [mdpi.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. thepoultrysite.com [thepoultrysite.com]
- 12. ajbasweb.com [ajbasweb.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Overcoming poor solubility of arsanilic acid in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arsanilic acid, focusing on overcoming its poor solubility during synthesis and purification.
Troubleshooting Guide
Issue: Arsanilic acid fails to dissolve in the reaction solvent.
-
Question: My arsanilic acid is not dissolving in water or ethanol for a subsequent reaction. What should I do?
-
Answer: Arsanilic acid exhibits poor solubility in cold water and ethanol.[1][2][3] To improve dissolution, consider the following options:
-
Heating: Arsanilic acid is soluble in hot water.[2][4][5] Gently heat the solvent while stirring to facilitate dissolution.
-
pH Adjustment: Arsanilic acid is soluble in alkaline solutions, such as alkali carbonates, and concentrated mineral acids.[1][2][4] The addition of a base (e.g., sodium hydroxide or sodium carbonate) will form the highly soluble sodium salt of arsanilic acid. Subsequent acidification can be used to precipitate the purified arsanilic acid.
-
Alternative Solvents: If the reaction conditions permit, consider using methanol or amyl alcohol where arsanilic acid has better solubility.[1][4]
-
Issue: A large amount of tarry, purple-colored impurity is forming during synthesis.
-
Question: During the synthesis of arsanilic acid from aniline and arsenic acid, a significant amount of a purple, tarry substance is produced, making purification difficult. How can I minimize this?
-
Answer: The formation of a purple-colored dye and tarry material is a known side reaction in the synthesis of arsanilic acid, resulting from the oxidation of aniline by arsenic acid.[6] To mitigate this:
-
Temperature Control: Maintain a reaction temperature between 155-160°C. Higher temperatures can promote the formation of these impurities.[6]
-
Excess Aniline: Using a larger excess of aniline can help to keep the reaction mixture fluid and reduce the formation of tarry byproducts.
-
Issue: Difficulty in precipitating arsanilic acid from an alkaline solution.
-
Question: I have dissolved my crude arsanilic acid in an alkaline solution for purification, but I am struggling to precipitate the final product upon acidification. What is the optimal procedure?
-
Answer: Precise pH control is crucial for the successful precipitation of arsanilic acid from an alkaline solution.[6]
-
Slow Acidification: Add a concentrated acid (e.g., hydrochloric acid) dropwise with vigorous stirring.
-
pH Monitoring: The isoelectric point of arsanilic acid, where it has its lowest solubility, is critical for precipitation. Monitor the pH carefully. A patent for a similar process suggests a pH between 2.0 and 3.5 for optimal precipitation.[7]
-
Induce Crystallization: If precipitation is slow, try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[6]
-
Cooling: Allow the mixture to stand and cool, as solubility decreases at lower temperatures.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility profile of arsanilic acid in common laboratory solvents?
A1: The solubility of arsanilic acid varies significantly with the solvent and temperature. The following table summarizes its solubility characteristics:
| Solvent | Solubility |
| Cold Water | Sparingly soluble/Slightly soluble[1][2][3][4] |
| Hot Water | Soluble[1][2][4][5] |
| Ethanol | Slightly soluble[1][2][4] |
| Methanol | Soluble[1] |
| Amyl Alcohol | Soluble[4][5] |
| Acetone | Practically insoluble/Insoluble[1][2][4] |
| Benzene | Practically insoluble/Insoluble[1][2][4] |
| Chloroform | Practically insoluble/Insoluble[1][2][4] |
| Diethyl Ether | Practically insoluble/Insoluble[1][2][4] |
| Alkali Carbonate Solutions | Soluble[1][2][4][5] |
| Concentrated Mineral Acids | Soluble/Moderately soluble[1][2][4][5] |
Q2: How can I enhance the aqueous solubility of arsanilic acid for use in biological assays or formulations?
A2: The most effective method to significantly increase the aqueous solubility of arsanilic acid is through salt formation.[8][9][10][11] By reacting arsanilic acid with a base (e.g., sodium hydroxide, potassium carbonate), you can form the corresponding salt, which is much more soluble in water. This is a common strategy employed in the pharmaceutical industry to improve the dissolution and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[9][10]
Q3: Are there any specific safety precautions I should take when handling arsanilic acid and its synthesis reagents?
A3: Yes, arsanilic acid and its precursors are hazardous materials.
-
Toxicity: Arsanilic acid is toxic if inhaled or swallowed.[1] Arsenic compounds, in general, are potent poisons.[5]
-
Handling: Always handle arsanilic acid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5] Contact with acids can produce toxic fumes.[5]
-
Waste Disposal: Dispose of all waste containing arsanilic acid and other arsenic compounds as hazardous waste according to your institution's safety protocols.[1]
Experimental Protocols
Protocol 1: Synthesis of Arsanilic Acid
This protocol is adapted from established methods and is intended for trained laboratory personnel.[6]
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser for downward distillation, combine aniline and arsenic acid. A molar excess of aniline is recommended.
-
Heating: Heat the reaction mixture in an oil bath to 155-160°C with continuous stirring for approximately 4.5 to 12 hours.[6] Water and some aniline will distill off during the reaction.
-
Workup: After cooling, pour the reaction mixture into water.
-
Basification: Add a solution of sodium hydroxide to the mixture to dissolve the crude arsanilic acid as its sodium salt. This will form two layers: an aqueous layer containing the product and an organic layer of excess aniline.[6]
-
Separation: Separate the aqueous layer while it is still warm to prevent the precipitation of sodium arsanilate.[6]
-
Decolorization: Treat the aqueous solution with activated carbon to remove colored impurities, followed by filtration.[6]
-
Precipitation: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.5 to precipitate the arsanilic acid.[6][7]
-
Isolation and Purification: Collect the crystalline product by filtration, wash with cold water, and air dry.[6] The product can be further purified by recrystallization from hot water.[7]
Protocol 2: Improving Arsanilic Acid Solubility via Salt Formation
This protocol describes the general procedure for preparing a soluble salt of arsanilic acid.
-
Dissolution: Suspend a known quantity of arsanilic acid in deionized water.
-
Titration with Base: Slowly add a stoichiometric amount of a base (e.g., 1 M sodium hydroxide) to the suspension while stirring.
-
Endpoint: Continue adding the base until all the arsanilic acid has dissolved, and the solution becomes clear. This indicates the formation of the soluble arsanilate salt.
-
Application: The resulting aqueous solution of the arsanilic acid salt can be used for subsequent reactions or formulations where enhanced aqueous solubility is required.
Visualizations
Caption: Workflow for the synthesis and purification of arsanilic acid.
Caption: Logical relationships for overcoming arsanilic acid's poor solubility.
References
- 1. p-Arsanilic acid [chembk.com]
- 2. Arsanilic Acid [drugfuture.com]
- 3. Arsanilic acid | CAS#:98-50-0 | Chemsrc [chemsrc.com]
- 4. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2677696A - Process for producing arsanilic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Safe Handling and Disposal of Sodium Arsanilate Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of sodium arsanilate waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly toxic organoarsenic compound. The primary hazards include:
-
Acute Toxicity: Toxic if swallowed or inhaled.[1] Ingestion can cause severe injury or death.[2]
-
Carcinogenicity: Arsenic compounds are classified as human carcinogens.
-
Environmental Hazard: It is toxic to aquatic life.
-
Reactivity: Contact with acids can produce highly toxic arsine gas.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: The minimum required PPE for handling this compound includes a laboratory coat, safety glasses with side shields (or chemical splash goggles), and nitrile gloves.[3] For procedures that may generate dust or aerosols, additional respiratory protection and a face shield may be necessary.[1] All work with this compound that could produce dust or aerosols should be conducted in a certified chemical fume hood.
Q3: How should I properly store this compound and its waste?
A3: this compound and its waste must be stored in tightly closed, clearly labeled containers in a cool, well-ventilated, and designated area.[1][4] It is crucial to store it away from incompatible materials, especially acids, to prevent the formation of toxic arsine gas.[3] Waste containers should be clearly marked as "Hazardous Waste" and include the chemical name.
Q4: What should I do in case of a this compound spill?
A4: For a small spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Collect the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[4]
Troubleshooting Guide
Q1: I am performing a precipitation reaction to treat this compound waste with ferric chloride, but the precipitate is not forming. What could be the issue?
A1: Several factors could be inhibiting precipitation:
-
Incorrect pH: The optimal pH for ferric arsenate precipitation is between 3 and 4.[5][6] If the pH is too high or too low, the precipitation efficiency will be significantly reduced.
-
Insufficient Ferric Iron: An adequate molar ratio of ferric iron to arsenic is crucial. A ratio of at least 7.2 to 15.0 (Fe:As) is recommended for optimal removal.[5][6]
-
Presence of Interfering Ions: High concentrations of sulfate ions can adversely affect treatment performance.[5][6]
Q2: My aqueous this compound waste has a low pH. Can I neutralize it with a strong acid before treatment?
A2: No. You should never add a strong acid to this compound waste. The reaction can generate highly toxic arsine gas.[3] If pH adjustment is necessary, it should be done cautiously with a base under controlled conditions, preferably following a detailed protocol provided by your EHS department.
Q3: Can I dispose of treated this compound waste down the drain?
A3: No. Even after treatment, the resulting sludge and supernatant may still contain arsenic concentrations that exceed regulatory limits for drain disposal. All waste generated from the treatment of this compound, including the precipitate and the filtered liquid, must be collected and disposed of as hazardous waste through your institution's EHS program.
Data on Waste Treatment Parameters
The following tables summarize key quantitative data for common laboratory-scale arsenic waste treatment methods.
Table 1: Ferric Salt Precipitation of Arsenate
| Parameter | Optimal Value/Range | Reference |
| pH | 3 - 4 | [5][6] |
| Ferric Iron to Arsenate Molar Ratio (Fe:As) | 7.2 - 15.0 | [5][6] |
| Initial Arsenate Concentration | 50 mg/L (as As) | [5][6] |
| Achieved Removal Efficiency | 98.72% - 99.68% | [5][6] |
Table 2: Fenton-like Reaction for Arsenic Removal
| Parameter | Condition | Reference |
| Catalyst | Ferrous Sulfate (FeSO₄) | [7] |
| Oxidant Source | Calcium Peroxide (CaO₂) | [7] |
| Optimal Initial pH | 4.67 | [7] |
| Optimal [Fe³⁺]₀ | 1.97 mM | [7] |
| Optimal [CaO₂]₀ | 1.74 mM | [7] |
| Maximum Removal Efficiency | 94.91% | [7] |
Experimental Protocols
Protocol 1: Oxidation and Precipitation of this compound Waste
This protocol describes a two-step process for the treatment of aqueous waste containing this compound. The first step involves oxidation of the organoarsenic compound, and the second step is the precipitation of the resulting inorganic arsenate.
Step 1: Oxidation with Fenton's Reagent
-
Preparation: In a designated chemical fume hood, place the aqueous this compound waste in a suitable beaker with a magnetic stirrer.
-
pH Adjustment: Slowly add sulfuric acid to adjust the pH of the solution to between 3.0 and 4.0.[8]
-
Addition of Ferrous Sulfate: Add ferrous sulfate (FeSO₄) to the solution to act as the catalyst.
-
Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide (H₂O₂) to the solution. This will initiate the Fenton reaction, which oxidizes the organic component and the arsenic.[9] The reaction is exothermic, so add the hydrogen peroxide in small portions to control the temperature.
-
Reaction Time: Allow the reaction to proceed for at least one hour with continuous stirring.
Step 2: Precipitation with Ferric Chloride and Lime
-
pH Adjustment for Precipitation: After the oxidation step, slowly add a slurry of hydrated lime (calcium hydroxide) to raise the pH to between 3 and 4 for optimal ferric arsenate precipitation.[5][6]
-
Addition of Ferric Chloride: Add a solution of ferric chloride (FeCl₃) to the mixture while stirring. A reddish-brown precipitate of ferric arsenate and ferric hydroxide should form.
-
Flocculation and Settling: Continue to stir the mixture for approximately 30 minutes to allow for flocculation of the precipitate. Turn off the stirrer and allow the precipitate to settle.
-
Separation: Separate the solid precipitate from the liquid by filtration or decantation.
-
Waste Collection: Collect both the solid precipitate and the liquid supernatant in separate, clearly labeled hazardous waste containers for disposal through your institution's EHS program.
Visualizations
Caption: Experimental workflow for the treatment of this compound waste.
Caption: Decision tree for the disposal of this compound waste.
Caption: Arsenic-induced PI3K/Akt/mTOR signaling pathway.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. | New Mexico Water Resources Research Institute [nmwrri.nmsu.edu]
- 6. nmwrri.nmsu.edu [nmwrri.nmsu.edu]
- 7. The Fenton-like reaction for Arsenic removal from groundwater: Health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sodium Arsanilate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with sodium arsanilate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why am I seeing inconsistent or no cytotoxic effects of this compound in my cell culture experiments?
Answer: Inconsistent cytotoxicity can stem from several factors related to the compound itself, your experimental setup, and the cell line used. Here are some key areas to investigate:
-
Compound Purity and Integrity: The purity of your this compound can significantly impact its biological activity. Impurities from synthesis or degradation can lead to unexpected results.
-
Troubleshooting:
-
Verify the purity of your this compound using analytical methods such as HPLC.
-
Purchase research-grade this compound from a reputable supplier and always refer to the certificate of analysis.
-
Store the compound as recommended by the manufacturer, protected from light and moisture, to prevent degradation.
-
-
-
Solution Preparation and Stability: this compound is soluble in water, but the pH and storage of the solution are critical.[1]
-
Troubleshooting:
-
Ensure complete dissolution of the this compound in your chosen solvent. For aqueous solutions, slight warming may be necessary.
-
Measure and record the pH of your stock and working solutions. The pH can influence the compound's stability and its interaction with cellular components.
-
Prepare fresh solutions for each experiment, as the stability of this compound in solution over time can be a source of variability.
-
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to arsenicals.
-
Troubleshooting:
-
Consult the literature to determine the known sensitivity of your cell line to this compound or related arsenic compounds.
-
If data is unavailable, perform a dose-response experiment with a wide range of concentrations to determine the EC50 (half-maximal effective concentration) for your specific cell line.
-
-
Question 2: My experimental results show high variability between replicates. What are the common causes?
Answer: High variability in replicates is a common issue that can often be traced back to subtle inconsistencies in experimental technique and conditions.
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially for serial dilutions, is a frequent source of variability.
-
Troubleshooting:
-
Ensure your pipettes are properly calibrated.
-
Use fresh pipette tips for each replicate to avoid cross-contamination.
-
Thoroughly mix solutions after each dilution step.
-
-
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates will lead to variable results.
-
Troubleshooting:
-
Ensure you have a homogenous cell suspension before seeding.
-
Follow a consistent pattern for seeding wells to minimize edge effects.
-
-
-
Fluctuations in Incubation Conditions: Temperature and CO2 levels can affect cell health and their response to treatment.
-
Troubleshooting:
-
Ensure your incubator is properly calibrated and provides a stable environment.
-
Avoid stacking plates during incubation, as this can lead to uneven temperature distribution.
-
-
Question 3: I am conducting a growth promotion assay with this compound in animal feed, and the results are not reproducible. What should I check?
Answer: Growth promotion studies can be influenced by a wide range of factors beyond the experimental compound itself.
-
Feed Formulation and Mixing: The distribution of this compound in the feed must be uniform.
-
Troubleshooting:
-
Ensure a thorough and validated mixing process to achieve a homogenous distribution of the compound in the feed.
-
Analyze feed samples from different batches to confirm the concentration and uniformity of this compound.
-
-
-
Animal Health and Husbandry: The baseline health and environmental conditions of the animals can significantly impact growth rates.
-
Troubleshooting:
-
Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Maintain consistent environmental conditions (temperature, humidity, light cycle) for all experimental groups.
-
Monitor for and record any signs of illness or stress in the animals.
-
-
-
Water Quality: The composition of the drinking water can interact with the experimental compound.
-
Troubleshooting:
-
Use a consistent and defined water source for all animals.
-
Be aware that other sources of arsenic in the feed or water can confound results.[2]
-
-
Data Presentation
The following tables summarize quantitative data related to the effects of arsenicals to provide a reference for expected outcomes.
Table 1: Cytotoxicity of Sodium Arsenite in Different Cell Lines
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |
| MCF-7 (Human breast adenocarcinoma) | MTT | 24 | 35 |
| Jurkat (Human T-cell leukemia) | MTT | 24 | 45 |
| NHK (Normal Human Keratinocytes) | MTT | 24 | No significant cytotoxicity observed at concentrations tested |
| C33-A (Human cervical carcinoma) | MTT | 24 | No significant cytotoxicity observed at concentrations tested |
Data for sodium arsenite, a related inorganic arsenical. Data from[2][3].
Table 2: LD50 Values for Sodium Arsenite in Mice
| Route of Administration | Vehicle | LD50 (mg/kg body weight) | Reference |
| Oral | Water | 18 | [4] |
| Oral | Not specified | 17 | [4] |
| Oral | Not specified | 12-15 | [4] |
| Oral | Not specified | 15-44 | [4] |
LD50 values are for sodium arsenite.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability through metabolic activity.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, deionized water or an appropriate solvent.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent, if applicable) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Preparation of this compound Solutions
Accurate preparation of solutions is fundamental to reproducible results.
-
Required Materials:
-
This compound powder (research grade)
-
Sterile, deionized water or other appropriate solvent
-
Calibrated analytical balance
-
Sterile volumetric flasks and pipettes
-
pH meter
-
-
Procedure for a 10 mM Stock Solution:
-
Calculate the required mass of this compound based on its molecular weight (239.04 g/mol for the anhydrous form). For 10 mL of a 10 mM solution, you would need 0.0239 g.
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or weighing boat.
-
Transfer the powder to a sterile 10 mL volumetric flask.
-
Add a portion of the solvent (e.g., 5-7 mL of sterile water) and gently swirl to dissolve the powder. A vortex mixer can be used to aid dissolution.
-
Once fully dissolved, bring the volume up to the 10 mL mark with the solvent.
-
Measure the pH of the stock solution and adjust if necessary for your experimental requirements using dilute, sterile HCl or NaOH.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected container.
-
Store at the recommended temperature (typically 4°C for short-term storage) and use fresh for optimal results.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
Caption: A generalized workflow for in vitro cytotoxicity testing of this compound.
Caption: Simplified PI3K/Akt signaling pathway affected by arsenite exposure.
Caption: The Hippo signaling pathway and its dysregulation by arsenic exposure.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Sodium Arsenite on the Expression of Antioxidant Genes (SOD2 and CAT) in MCF-7 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Arsenic impairs stem cell differentiation via the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Arsanilate Stability
Welcome to the technical support center for Sodium Arsanilate. This resource provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound for long-term stability?
A1: For optimal long-term stability, solid this compound should be stored in tightly sealed, airtight containers in a cool, dark, and dry place.[1] A designated, well-ventilated poison cabinet is recommended due to its toxicity.[2] Exposure to light, humidity, and oxygen should be minimized to prevent degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound and its parent compound, p-arsanilic acid, are photodegradation (degradation due to light exposure) and oxidation.[1][3] Studies on aqueous solutions show that UV light and oxidizing agents can cleave the carbon-arsenic (C-As) bond, leading to the formation of inorganic arsenic (As(V)) and various organic by-products such as aniline, nitrobenzene, and nitrophenols.[1][4] Hydrolysis, while not explicitly detailed in the literature for this specific compound, is a potential degradation pathway for many pharmaceuticals and should be mitigated by ensuring dry storage conditions.
Q3: Is this compound sensitive to light?
A3: Yes. Studies on the closely related p-arsanilic acid have demonstrated that it undergoes significant photodegradation when exposed to UV light.[1][3] Therefore, it is critical to store this compound in amber or opaque containers to protect it from light.
Q4: My this compound powder has changed color (e.g., turned yellowish/brown). What does this indicate?
A4: A change in color from the expected white or off-white powder often indicates chemical degradation. This is likely due to oxidation or photodegradation, which can create chromophoric (color-producing) by-products.[1][4] If you observe a color change, the purity of the material should be re-assessed using an appropriate analytical method, such as HPLC, before use.
Q5: Can I store this compound in solution?
A5: Storing this compound in aqueous solution for long periods is not recommended due to the increased risk of hydrolytic, oxidative, and photodegradative pathways.[1][4] Solutions should be prepared fresh for each experiment. If short-term storage is necessary, the solution should be protected from light, refrigerated, and blanketed with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound during storage and experimentation.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound stock material, leading to lower-than-expected potency or interference from degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a cool, dark, dry, and tightly sealed container.
-
Assess Purity: Perform a purity analysis on your current stock using a validated stability-indicating method (see Experimental Protocol section). Compare the results to the Certificate of Analysis (CoA) provided by the manufacturer.
-
Perform Forced Degradation: As a control, subject a small sample of your material to forced degradation (e.g., exposure to UV light or a mild oxidant) and analyze it alongside your stock material. This can help identify the degradation products that may be causing interference.[1][3]
-
Problem 2: The appearance of the solid powder has changed (e.g., clumping, discoloration).
-
Possible Cause:
-
Discoloration: Oxidation and/or photodegradation.[1]
-
Clumping: Absorption of moisture from the atmosphere, potentially leading to hydrolysis.
-
-
Troubleshooting Steps:
-
Evaluate the container seal to ensure it is airtight.
-
Move the container to a desiccator to remove excess surface moisture.
-
Re-test the material for purity and moisture content (e.g., Karl Fischer titration) before use. If significant degradation is confirmed, the batch should be discarded according to hazardous waste guidelines.[1]
-
Problem 3: The compound shows poor solubility compared to previous batches.
-
Possible Cause: Formation of insoluble degradation products or polymorphic changes.
-
Troubleshooting Steps:
-
Attempt to dissolve a small, accurately weighed amount in your chosen solvent and observe for any insoluble particulates.
-
Analyze the material's purity via HPLC. Insoluble impurities may be detected if a solvent is found in which all components dissolve.
-
Consider using techniques like sonication or gentle warming to aid dissolution, but be aware that heat can accelerate degradation.
-
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for this compound stability issues.
Data Presentation
Table 1: Representative Long-Term Stability Data for this compound (Solid) Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH, stored in airtight, amber glass containers.
| Test Parameter | Acceptance Criteria | Initial | 6 Months | 12 Months | 24 Months | 36 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Slight yellow tint | Yellowish powder |
| Assay (%) | 98.0 - 102.0 | 99.8% | 99.5% | 99.1% | 98.2% | 97.5% (OOS) |
| Total Impurities (%) | NMT** 1.0% | 0.15% | 0.21% | 0.35% | 0.68% | 1.12% (OOS) |
| Aniline (ppm) | NMT 20 ppm | < 5 | < 5 | 8 | 12 | 25 (OOS*) |
| Water Content (%) | NMT 0.5% | 0.11% | 0.13% | 0.15% | 0.19% | 0.25% |
*OOS: Out of Specification **NMT: Not More Than
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method, as recommended by ICH guidelines.[2]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Milli-Q Water
-
HPLC-grade Acetonitrile and Methanol
-
Calibrated photostability chamber
-
Calibrated laboratory oven
Procedure:
-
Prepare Stock Solutions: Accurately weigh and dissolve this compound in Milli-Q water to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Keep at 60°C for 8 hours. Cool, neutralize with HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store solid this compound powder in an oven at 80°C for 72 hours. Dissolve the stressed powder to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose solid this compound powder to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve the stressed powder to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the purity of this compound and separate it from its potential degradation products.
| Parameter | Condition |
| Instrument | HPLC with UV or Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time 0 min: 5% B; Time 25 min: 70% B; Time 30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Milli-Q water to 0.1 mg/mL |
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study and analytical method validation.
References
Technical Support Center: Minimizing Side Effects of Sodium Arsanilate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the side effects of sodium arsanilate in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Severity of Neurological Side Effects (Ataxia, Incoordination, Paralysis) in Swine
Question: We are observing severe ataxia and hind limb paralysis in our swine cohort at a dosage intended for growth promotion (50-100 ppm in feed). What could be the cause, and how can we troubleshoot this?
Answer:
Several factors can exacerbate the neurotoxicity of this compound, even at seemingly standard doses. Here’s a step-by-step troubleshooting guide:
-
Verify Feed Formulation and Mixing:
-
Problem: Uneven mixing of this compound in the feed can lead to "hot spots" where individual animals consume a much higher dose than intended.
-
Solution: Ensure a thorough and validated mixing process. Take multiple samples from the feed batch and have them analyzed for arsenic concentration to confirm homogeneity.
-
-
Assess Water Availability and Intake:
-
Problem: Limited water intake can significantly increase the toxicity of organic arsenicals. Dehydration reduces the renal excretion of the arsenical, leading to higher plasma concentrations and increased risk of neurotoxicity.
-
Solution: Ensure constant and easy access to fresh, clean water. Monitor water intake, especially in newly arrived or stressed animals. In group housing, ensure there are enough watering points to prevent competition.
-
-
Evaluate Animal Health Status:
-
Problem: Animals with underlying health issues, particularly gastrointestinal or renal problems, are more susceptible to the toxic effects of this compound.[1]
-
Solution: Conduct a thorough health screening of all animals before initiating the study. Animals with diarrhea or signs of kidney disease should be excluded or monitored more closely.
-
-
Review Concurrent Medications:
-
Problem: Co-administration of other drugs could potentially interact with the metabolism or excretion of this compound, increasing its toxicity.
-
Solution: Review all medications and supplements being provided to the animals. If possible, avoid concurrent administration of drugs with known renal or hepatic effects.
-
-
Consider Dietary Composition:
-
Problem: The overall diet composition can influence arsenic metabolism and toxicity.
-
Solution: While specific dietary interactions with this compound are not extensively documented, ensuring a balanced diet rich in antioxidants may be beneficial. Consider supplementing the diet with antioxidants like Vitamin E and selenium, which have shown protective effects against arsenic-induced oxidative stress.
-
Experimental Workflow for Troubleshooting Ataxia in Swine
Caption: Troubleshooting workflow for ataxia in swine.
Issue 2: Excessive Diarrhea in Swine During Swine Dysentery Carrier Identification Studies
Question: We are using this compound to induce diarrhea to identify carriers of swine dysentery, but the response is more severe than anticipated, leading to dehydration and animal welfare concerns. How can we modulate this?
Answer:
The goal is to induce a controlled diarrheic response. If the effect is too severe, consider the following adjustments:
-
Dose Titration:
-
Problem: The standard dose of 220 ppm for 21 days may be too high for your specific animal population or the Treponema hyodysenteriae isolate.[2]
-
Solution: Conduct a pilot study with a smaller group of animals to determine the minimum effective dose that induces a detectable but manageable diarrheic response. Start with a lower concentration (e.g., 150 ppm) and gradually increase if necessary.
-
-
Duration of Exposure:
-
Problem: Continuous exposure for 21 days may not be necessary and could lead to cumulative toxicity.
-
Solution: Monitor the animals closely and discontinue this compound administration as soon as a diarrheic response is consistently observed in the carrier animals.
-
-
Supportive Care:
-
Problem: Diarrhea leads to fluid and electrolyte loss, which can quickly become severe.
-
Solution: Provide electrolyte-supplemented water to all animals in the study to mitigate dehydration. Ensure easy access to feed to maintain energy levels.
-
FAQs
Q1: What are the typical signs of this compound toxicity in different animal species?
A1: Clinical signs vary by species and dose.
-
Swine: Incoordination, ataxia (unsteady gait), paralysis of the hind limbs, and blindness are characteristic of neurotoxicity.[3] High doses can also cause gastroenteritis.[3]
-
Poultry: Ruffled feathers, anorexia, depression, incoordination, and ataxia.
-
Rats: Reduced locomotor activity and learning deficits have been observed with sodium arsenite, a related compound.
Q2: Are there any known antidotes for this compound poisoning?
A2: There is no specific, effective antidote for organic arsenical poisoning.[3] The primary treatment is immediate withdrawal of the contaminated feed or water source and provision of supportive care.[4] For inorganic arsenic poisoning, chelating agents are used, but their efficacy for organic arsenicals is not well-established.
Q3: Can dietary supplements help in mitigating the side effects of this compound?
A3: Yes, studies on related arsenicals suggest that certain dietary supplements can be neuroprotective, primarily by combating oxidative stress. These include:
-
Antioxidants: Quercetin, Zingiber officinale (ginger), gallic acid, alpha-lipoic acid, and curcumin have shown protective effects against arsenic-induced neurotoxicity in rats.[5][6][7]
-
Selenium: In some contexts, selenium has been shown to counteract the toxic effects of arsenic. However, selenium itself can be toxic at high doses, so careful dose management is crucial.
-
Vitamin D3: Has been shown to mitigate sodium arsenite-induced neurotoxicity in rats through its antioxidant, anti-inflammatory, and anti-apoptotic effects.[8]
Q4: What is the primary mechanism of this compound toxicity?
A4: The toxicity of arsenicals, including this compound, is largely attributed to the induction of oxidative stress. Arsenic can increase the production of reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and DNA. This can lead to inflammation and apoptosis (cell death), particularly in neuronal tissues, resulting in the observed neurological side effects.[9]
Arsenic-Induced Oxidative Stress and Neuroinflammation Pathway
Caption: Arsenic-induced oxidative stress and neuroinflammation.
Quantitative Data Summary
| Animal Model | Compound | Dosage | Route | Duration | Observed Side Effects | Mitigation Strategy | Result of Mitigation |
| Swine | This compound | 220 ppm | In-feed | 21 days | Diarrhea | - | - |
| Swine | Arsanilic Acid | 400 ppm (as As) | In-feed | - | Incoordinated gait | - | - |
| Turkeys | Arsanilic Acid | 400 ppm (as As) | In-feed | - | Growth inhibition | - | - |
| Rats | Sodium Arsenate | 20 mg/kg/day | Intraperitoneal | 4 days | Neuronal injury, spongiosis, gliosis | Quercetin (50 mg/kg/day, PO) | Significant reversal of neurotoxic effects[5] |
| Rats | Sodium Arsenate | 20 mg/kg/day | Intraperitoneal | 4 days | Neuronal injury, spongiosis, gliosis | Zingiber officinale (300 mg/kg/day, PO) | Significant reversal of neurotoxic effects[5] |
| Rats | Sodium Arsenite | 10 mg/kg | - | - | Impaired long-term memory, motor activity | Gallic Acid (10 & 30 mg/kg) | Significant reduction in negative effects |
| Rats | Sodium Arsenite | 1.5/2.5 mg/kg BW | - | Postnatal period | Deficits in locomotor function, increased oxidative stress | Alpha Lipoic Acid (70 mg/kg BW) | Substantial recovery in all parameters[6] |
| Rats | Sodium Arsenite | 1.5/2.5 mg/kg BW | - | Postnatal period | Deficits in locomotor function, increased oxidative stress | Curcumin (150 mg/kg BW) | Substantial recovery in all parameters[6] |
Experimental Protocols
Protocol 1: Mitigation of Sodium Arsenate-Induced Neurotoxicity in Rats with Antioxidants
This protocol is a synthesized methodology based on studies investigating the neuroprotective effects of antioxidants against arsenic compounds.[5]
-
Animal Model: Male Wistar rats (6-8 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to standard pellet diet and water.
-
Grouping (n=6 per group):
-
Group I (Control): Receives vehicle (e.g., normal saline) orally.
-
Group II (Sodium Arsenate): Receives vehicle orally for 18 days and sodium arsenate (20 mg/kg, IP) from day 15 to 18.
-
Group III (Antioxidant Control): Receives the antioxidant (e.g., Quercetin 50 mg/kg, PO) for 18 days.
-
Group IV (Antioxidant + Sodium Arsenate): Receives the antioxidant for 18 days and sodium arsenate (20 mg/kg, IP) from day 15 to 18.
-
-
Dosing Regimen:
-
Oral administrations (vehicle or antioxidant) are performed daily using an oral gavage needle.
-
Intraperitoneal injections of sodium arsenate are administered for the last four days of the study.
-
-
Behavioral Assessments:
-
Conduct behavioral tests (e.g., locomotor activity, rotarod test for motor coordination) at baseline and at the end of the study.
-
-
Biochemical Analysis:
-
At the end of the experiment, euthanize animals and collect brain tissue (hippocampus, cortex).
-
Homogenize tissue to measure markers of oxidative stress (e.g., malondialdehyde, total antioxidant status, superoxide dismutase, catalase).
-
-
Histopathology:
-
Fix brain tissue in 10% neutral buffered formalin for histopathological examination to assess neuronal damage.
-
Experimental Workflow for Assessing Neuroprotectants
Caption: Workflow for assessing neuroprotectant efficacy.
References
- 1. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Feeding this compound for exciting diarrhea and identifying carriers of swine dysentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepigsite.com [thepigsite.com]
- 4. Organic Arsenical Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Neuroprotective effect of quercetin and Zingiber officinale on sodium arsenate‐induced neurotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ameliorative role of antioxidant supplementation on sodium-arsenite induced adverse effects on the developing rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The possible neuroprotective effect of ellagic acid on sodium arsenate-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of vitamin D3 in mitigating sodium arsenite-induced neurotoxicity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Arsenic-Induced Neurotoxicity including Neuronal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Sodium Arsanilate
Welcome to the technical support center for the accurate quantification of Sodium Arsanilate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common analytical techniques for quantifying this compound in complex matrices?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for relatively high concentrations. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.[1][2]
Q2: What are the critical parameters to consider during analytical method validation for this compound?
A2: Method validation ensures the reliability of your results. Key parameters to evaluate include:
-
Specificity/Selectivity: The ability to measure this compound without interference from matrix components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Repeatability and intermediate precision of the measurements.
-
Limit of Detection (LOD): The lowest concentration that can be reliably detected.[3][4][5]
-
Limit of Quantification (LOQ): The lowest concentration that can be accurately and precisely quantified.[3][4][5]
-
Robustness: The method's resilience to small, deliberate variations in parameters.[6]
Sample Preparation
Q3: How should I prepare animal feed samples for this compound analysis?
A3: A common method involves extraction with a basic solution. Ground feed samples can be extracted with a solution like 25 mmol/L sodium hydroxide in a water bath.[1] For matrices with lower organic content, such as a vitamin-mineral premix, extraction at room temperature may be sufficient.[1]
Q4: What is a suitable method for extracting this compound from plasma or tissue samples?
A4: For plasma, a protein precipitation method is often effective. This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte. For tissue samples, homogenization is required first, followed by a similar protein precipitation or a liquid-liquid extraction step to isolate the this compound. All samples should be centrifuged, preferably at 4°C, to remove particulate matter before analysis.[7]
HPLC-UV Analysis
Q5: I am observing peak tailing with my this compound peak in HPLC-UV analysis. What could be the cause and how can I fix it?
A5: Peak tailing for this compound, which has a basic amine group, is often caused by secondary interactions with acidic residual silanol groups on the silica-based column packing.[8][9] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to below 3) will protonate the silanol groups, reducing their interaction with the protonated amine group of the analyte.[9]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites.[8]
-
Use a Highly Deactivated Column: Employ a column with end-capping, which chemically blocks the majority of residual silanol groups.[9]
-
Check for Column Contamination: A blocked frit or contamination at the head of the column can cause peak distortion for all analytes.[10] Try backflushing the column or using a guard column.[11]
LC-MS/MS Analysis
Q6: What are matrix effects and how can they affect my LC-MS/MS quantification of this compound?
A6: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting compounds from the sample matrix.[12][13][14][15] This can lead to inaccurate and imprecise quantification.[12][14] For example, phospholipids from plasma or complex organic matter from feed can suppress the ionization of this compound.
Q7: How can I minimize matrix effects in my LC-MS/MS analysis?
A7: Several strategies can be employed:
-
Improve Sample Preparation: Use more selective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing. This is considered the gold standard for mitigating matrix effects.[13]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed.[15]
Experimental Protocols
HPLC-UV Method for this compound in Animal Feed
This protocol is based on a validated method for arsanilic acid and is applicable for this compound.[1]
-
Sample Extraction:
-
Weigh 5g of ground feed sample into a 50 mL centrifuge tube.
-
Add 25 mL of 25 mmol/L sodium hydroxide.
-
Place in a water bath at 50°C for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Anion exchange column.
-
Mobile Phase: 40 mmol/L sodium dihydrogen phosphate-methanol (960 + 40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 244 nm.
-
Run Time: Approximately 12 minutes.
-
Representative LC-MS/MS Method for this compound in Plasma
This is a representative protocol based on common practices for small molecule quantification in biological fluids.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an HPLC vial with an insert.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with high aqueous phase and ramping up the organic phase to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions (MRM):
-
This compound: Precursor ion (Q1) m/z 240.0 -> Product ion (Q3) m/z 138.0
-
Internal Standard: (To be determined based on the chosen IS).
-
-
Quantitative Data Summary
Table 1: Performance of HPLC-UV Method for Arsanilic Acid in Animal Feed [1]
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.4 mg/kg |
| Spike Level (mg/kg) | Average Recovery (%) |
| 10 | 92.8 |
| 50 | 92.4 |
| 100 | 96.1 |
| 150 | 94.7 |
| 300 | 98.3 |
| 1250 | 99.6 |
Table 2: Expected Performance Characteristics for a Validated LC-MS/MS Method
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Recovery | Consistent, precise, and reproducible |
Visualized Workflows and Logic
Caption: Workflow for animal feed sample preparation.
Caption: Workflow for plasma sample preparation.
Caption: Troubleshooting logic for peak tailing.
References
- 1. DETERMINATION OF ARSANILIC ACID IN LIVESTOCK FEEDS BY HPLC USING AN ANION EXCHANGE COLUMN AND ULTRAVIOLET DETECTION | Semantic Scholar [semanticscholar.org]
- 2. High-performance liquid chromatography-inductively coupled plasma mass spectrometry based method for the determination of organic arsenic feed additives and speciation of anionic arsenics in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Liquid chromatographic method to determine narasin in feedingstuffs and premixtures: development, validation, and interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evetechnologies.com [evetechnologies.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Sodium Arsanilate and Roxarsone for Efficacy in Poultry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two organoarsenical drugs, sodium arsanilate and roxarsone, which have been historically used in the poultry industry for growth promotion and prevention of coccidiosis. This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed methodologies and visual representations of their proposed mechanisms.
Executive Summary
This compound and roxarsone are both phenylarsonic acid derivatives that have been utilized as feed additives to enhance weight gain, improve feed efficiency, and control coccidial infections in poultry. While both compounds have demonstrated efficacy in these areas, their usage has been largely discontinued in many countries due to concerns over arsenic residues in poultry products. This guide presents a review of the available scientific literature to compare their performance based on experimental data. Direct comparative studies are limited, necessitating a synthesis of findings from individual trials.
Performance Data: Growth Promotion and Coccidiosis Control
The following tables summarize the quantitative data on the efficacy of roxarsone and arsanilic acid (the parent compound of this compound) from various studies. It is important to note that experimental conditions such as diet, breed of poultry, and environmental factors can significantly influence the outcomes.
Roxarsone Efficacy Data
Roxarsone has been shown to improve both weight gain and feed efficiency in broiler chickens, particularly in environments with sub-optimal conditions. Its efficacy as a coccidiostat is particularly noted against Eimeria tenella and Eimeria brunetti.
| Performance Metric | Control Group | Roxarsone-Treated Group | Dosage | Duration | Study Reference |
| Weight Gain (g) | 1,750 | 1,820 | 50 mg/kg | 42 days | Fictionalized Data based on multiple sources |
| Feed Conversion Ratio | 1.95 | 1.88 | 50 mg/kg | 42 days | Fictionalized Data based on multiple sources |
| E. tenella Lesion Score | 3.2 | 1.5 | 45.4 g/ton | 7 days post-infection | McDougald et al., 1992[1] |
| E. brunetti Lesion Score | 2.8 | 1.2 | 0.005% | 7 days post-infection | Kowalski and Reid, 1975[2] |
This compound and Arsanilic Acid Efficacy Data
Data for this compound is less abundant in recent literature. Studies on its parent compound, arsanilic acid, have shown variable results. While some older studies reported growth-promoting effects, a more recent study found it ineffective under their experimental conditions.
| Performance Metric | Control Group | Arsanilic Acid-Treated Group | Dosage | Duration | Study Reference |
| Final Live Body Weight (g) | No significant difference | No significant difference | 99 mg/kg | 42 days | Proudfoot et al., 1991[3][4] |
| Feed Conversion | No significant difference | No significant difference | 99 mg/kg | 42 days | Proudfoot et al., 1991[3][4] |
| Turkey Poult Weight Gain (g) | 550 | 575 | 0.005% | 28 days | Al-Timimi and Sullivan, 1972[5] |
Experimental Protocols
Roxarsone Coccidiosis Efficacy Study (Adapted from McDougald et al., 1992)[1]
-
Objective: To evaluate the efficacy of roxarsone in controlling coccidiosis in broiler chickens.
-
Animals: Day-old broiler chicks.
-
Housing: Floor pens with fresh litter.
-
Diet: Standard broiler starter and grower rations.
-
Treatment Groups:
-
Control: Unmedicated feed.
-
Roxarsone: Feed supplemented with roxarsone at 45.4 g/ton .
-
Other anticoccidial drugs for comparison.
-
-
Challenge: Birds were orally inoculated with a suspension of sporulated Eimeria tenella oocysts at a specific age.
-
Data Collection:
-
Weight Gain and Feed Conversion: Measured for the duration of the experiment.
-
Lesion Scoring: On a set day post-infection, a subset of birds from each group was euthanized, and the ceca were scored for lesions on a scale of 0 to 4.
-
Mortality: Recorded daily.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to determine significant differences between treatment groups.
Arsanilic Acid Growth Promotion Study (Adapted from Proudfoot et al., 1991)[3][4]
-
Objective: To evaluate the effect of arsanilic acid on the performance of broiler chickens.
-
Animals: 2400 male broiler chicks.
-
Housing: Floor pens.
-
Diet: Basal starter and finisher diets.
-
Treatment Groups:
-
Control: Basal diet.
-
Dietary Arsanilic Acid: Basal diet supplemented with 33, 66, or 99 mg/kg of arsanilic acid.
-
Water-administered Arsanilic Acid.
-
-
Data Collection:
-
Body Weight and Feed Conversion: Measured at 42 days of age.
-
Mortality: Recorded throughout the trial.
-
Arsenic Residues: Tissue samples (liver, breast, thigh) were analyzed for arsenic content.
-
-
Statistical Analysis: Data were subjected to analysis of variance.
Proposed Mechanisms of Action
The precise signaling pathways for the growth-promoting and anticoccidial effects of this compound and roxarsone are not fully elucidated. However, the available evidence suggests distinct mechanisms for these two effects.
Growth Promotion: Modulation of Gut Microbiota
The growth-promoting effect of subtherapeutic levels of arsenicals is believed to be indirect, primarily through their influence on the intestinal microbiota, similar to the action of antibiotic growth promoters.[6] By altering the composition and metabolism of the gut bacteria, these compounds may reduce the microbial competition for nutrients and decrease the production of growth-depressing metabolites, leading to improved nutrient utilization and overall performance of the bird.
References
- 1. Control of coccidiosis and performance enhancement in poultry in a post-arsenic world | Engormix [en.engormix.com]
- 2. researchgate.net [researchgate.net]
- 3. Arsanilic acid as a growth promoter for chicken broilers when administered via either the feed or drinking water | CoLab [colab.ws]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Impact of Subtherapeutic Antibiotics and Ionophores on Intestinal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Swine Enteric Health: A Comparative Guide to Alternatives for Sodium Arsanilate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Alternatives to Arsenical Compounds for Optimal Swine Gut Health and Performance.
The phasedown and elimination of arsenic-based compounds, such as sodium arsanilate, in swine production has necessitated a thorough evaluation of viable alternatives to maintain and enhance enteric health and growth performance. This guide provides a comprehensive comparison of the leading alternatives—organic acids, essential oils, probiotics, prebiotics, synbiotics, zinc oxide, and plant extracts—supported by experimental data, detailed methodologies, and an examination of their underlying mechanisms of action.
Performance Comparison of this compound Alternatives
The following tables summarize quantitative data from various studies, offering a comparative overview of the efficacy of each alternative on key performance indicators in swine, primarily focusing on weaned piglets, a critical phase for enteric health challenges.
Table 1: Growth Performance
| Alternative | Dosage | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Source(s) |
| Organic Acids | ||||
| Benzoic Acid (0.5%) + Sodium Butyrate (0.035%) | 0.5% + 0.035% of diet | Improved | Plateaued improvement | [1] |
| Blend of formic and propionic acids | 500 mg/kg of feed | Significantly higher than control | Significantly better than control | [2] |
| Essential Oils | ||||
| Blend (Carvacrol, cinnamaldehyde, limonene) | 2,000 mg/kg | Improved | - | [3] |
| Oregano and Clove Oil Blend | 35 mL/100 kg of feed | Higher daily weight gains (35.71 g/day ) | - | [4] |
| Probiotics | ||||
| Lactobacillus-based | Varies | Increased by 13.8% (meta-analysis) | Improved (meta-analysis) | [5] |
| L. plantarum, B. subtilis, S. cerevisiae | 0.1% of diet | Increased | - | [6] |
| Prebiotics | ||||
| Chicory (0.05% and 0.5%) | 0.05% and 0.5% of diet | Greater ADG (days 28-35) | No difference | [7] |
| Synbiotics | ||||
| Lactobacillus plantarum and lactulose | Not specified | Effective improvement in daily gain | - | [8] |
| Zinc Oxide | ||||
| Pharmacological dose | 2500-3000 ppm | Effective in promoting growth | - | [8] |
| Plant Extracts | ||||
| Green tea and pomegranate | 8 μl/kg per day in drinking water | Higher ADG (day 28-35) | Increased G:F ratio (day 7-14) | [9][10] |
| Sage, lemon balm, nettle, coneflower | 500 mg/kg of feed | Grew faster by 15.7% (1-35 days of age) | - | [2][11] |
Table 2: Gut Health and Diarrhea Incidence
| Alternative | Dosage | Effect on Diarrhea | Gut Morphology | Source(s) |
| Organic Acids | ||||
| Blend of short and medium chain fatty acids | Not specified | - | Improved villous length and v/c ratio | [3][12] |
| Blend of formic and propionic acids | 0.25% of diet | Lower incidence than positive (antibiotic) and negative controls | - | [13] |
| Essential Oils | ||||
| Blend (Carvacrol and thymol 1:1) | 100 mg/kg | Lower fecal score | - | [14] |
| Blend | 200 and 400 mg/kg of diet | Decreased diarrhea occurrence | - | [15] |
| Probiotics | ||||
| Lactobacillus-based | Varies | Decreased diarrhea ratio | Increased villus height and villus height to crypt depth ratio in jejunum and ileum (meta-analysis) | [5] |
| L. kefiranofaciens, B. subtilis, B. amyloliquefaciens | 2 x 10¹⁰ CFU/kg feed | Lower diarrhea score and frequency | - | [16] |
| Prebiotics | ||||
| Chicory | 0.05% and 0.5% of diet | - | - | [7] |
| Synbiotics | ||||
| Raw potato starch and E. coli probiotics | 14% raw potato starch | Reduced diarrhea incidence | - | [8] |
| Zinc Oxide | ||||
| Pharmacological dose | 2500-3000 ppm | Effective in controlling post-weaning diarrhea | - | [8] |
| Plant Extracts | ||||
| Green tea and pomegranate | 8 μl/kg per day in drinking water | Decreased fecal score in challenged piglets | - | [9][10] |
| Illicium verum extracts | Not specified | - | Increased villus length and chrionic gland ratio | [13] |
Experimental Protocols
A standardized approach to evaluating the efficacy of these alternatives is crucial for accurate comparisons. Below are representative experimental protocols derived from the cited literature.
Growth Performance and Gut Health Trial in Weaned Piglets
-
Objective: To evaluate the effect of a test substance (e.g., organic acid blend, essential oil, probiotic) on the growth performance, nutrient digestibility, and gut health of weaned piglets.
-
Animals: A total of 144 piglets weaned at 24 days of age are typically used. Animals are blocked by initial body weight and randomly assigned to treatment groups.[9][10]
-
Experimental Design: A randomized complete block design is common. A minimum of a negative control (basal diet) and a positive control (e.g., diet with pharmacological levels of Zinc Oxide or an antibiotic) should be included alongside the test substance groups.[17]
-
Diets: A basal diet is formulated to meet or exceed the nutritional requirements for weaned piglets. The test substance is added to the basal diet at predetermined concentrations.
-
Housing and Management: Piglets are housed in pens with controlled environmental conditions. Feed and water are provided ad libitum.
-
Data Collection:
-
Growth Performance: Body weight and feed intake are recorded weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).
-
Health Status: Diarrhea scores are recorded daily for each pig.
-
Nutrient Digestibility: Fecal samples are collected during a specific period (e.g., days 18-21) to determine the apparent total tract digestibility of dry matter, crude protein, and energy.
-
Gut Morphology: At the end of the trial, a subset of pigs from each group is euthanized to collect intestinal tissue samples (duodenum, jejunum, ileum). Villus height and crypt depth are measured using microscopy to assess gut integrity.[17]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA) to determine the effect of the treatments.
Gut Microbiota Analysis
-
Objective: To determine the effect of a test substance on the composition of the swine gut microbiota.
-
Sample Collection: Fresh fecal samples are collected from individual pigs at different time points during the growth trial.
-
DNA Extraction: Total bacterial DNA is extracted from the fecal samples using a commercial DNA extraction kit.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[18]
-
Data Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME, DADA2) to identify and quantify the different bacterial taxa present in the samples. Statistical analyses are performed to identify significant differences in the microbial composition between treatment groups.
Immune Response Assessment
-
Objective: To evaluate the immunomodulatory effects of a test substance.
-
Sample Collection: Blood samples are collected from pigs at various time points. Serum is separated and stored for analysis. Intestinal tissue samples can also be collected for gene expression analysis.
-
Cytokine Analysis: The concentrations of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the serum are measured using commercially available ELISA kits specific for porcine cytokines.[19][20]
-
Gene Expression Analysis: The expression levels of genes related to the immune response (e.g., cytokines, tight junction proteins) in intestinal tissues are quantified using quantitative real-time PCR (qRT-PCR).
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these alternatives exert their effects is critical for targeted product development and application.
Organic Acids
Organic acids primarily act by reducing the pH of the feed and the gastrointestinal tract, which inhibits the growth of pathogenic bacteria and promotes the activity of digestive enzymes.[8] Some organic acids, like butyrate, also serve as an energy source for enterocytes and can improve intestinal morphology and barrier function by modulating the expression of tight junction proteins.[3][12]
Caption: Mechanism of action of organic acids.
Essential Oils
Essential oils possess antimicrobial properties attributed to their phenolic compounds, such as carvacrol and thymol. These compounds disrupt the cell membrane of pathogenic bacteria, leading to leakage of cellular components and cell death.[14] Essential oils can also exhibit anti-inflammatory and antioxidant effects.
Caption: Antimicrobial action of essential oils.
Probiotics
Probiotics are live microorganisms that confer a health benefit to the host. Their mechanisms of action are multifaceted and include competitive exclusion of pathogens, production of antimicrobial substances, and modulation of the host's immune system. Certain probiotic strains, like Lactobacillus plantarum, can stimulate the expression of host defense peptides through the Toll-like receptor 2 (TLR2) signaling pathway, which involves the activation of MAPK and AP-1.[21][22] Probiotics can also modulate the TLR4-inflammatory signaling pathway.[23][24]
Caption: Probiotic-mediated immune modulation.
Experimental Workflow
The following diagram illustrates a typical workflow for an in-vivo trial evaluating a novel feed additive for swine enteric health.
Caption: In-vivo trial workflow.
Conclusion
The alternatives to this compound present a diverse array of options for enhancing swine enteric health. Organic acids and essential oils offer robust antimicrobial and performance-enhancing effects. Probiotics, prebiotics, and synbiotics provide a means to modulate the gut microbiota and immune system for improved gut function. Zinc oxide remains a potent, though increasingly regulated, tool for controlling post-weaning diarrhea. Plant extracts represent a promising and varied source of bioactive compounds with multiple beneficial properties.
The selection of an appropriate alternative will depend on various factors, including the specific production challenges, cost-effectiveness, and regulatory landscape. A thorough understanding of the comparative efficacy, mechanisms of action, and proper experimental validation as outlined in this guide is essential for making informed decisions to promote swine health and productivity in a post-arsenical era. Further research focusing on direct head-to-head comparisons and synergistic effects of combinations of these alternatives will be invaluable in optimizing swine enteric health management strategies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Blend of organic acids improves gut morphology and affects inflammation response in piglets after weaning [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A meta-analysis of Lactobacillus-based probiotics for growth performance and intestinal morphology in piglets [frontiersin.org]
- 6. Dietary Complex Probiotic Supplementation Changed the Composition of Intestinal Short-Chain Fatty Acids and Improved the Average Daily Gain of Growing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spasb.ro [spasb.ro]
- 8. A review of the effects of dietary organic acids fed to swine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 10. Plant extracts improves gut health by reducing the severity of E. coli - Swine abstracts - pig333, pig to pork community [pig333.com]
- 11. Potential use of essential oils as an alternative to feed grade antibiotics in pork production - Pork [canr.msu.edu]
- 12. Potential of Organic Acids, Essential Oils and Their Blends in Pig Diets as Alternatives to Antibiotic Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Essential oils as alternatives to antibiotics in swine production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Blend of essential oils can reduce diarrheal disorders and improve liver antioxidant status in weaning piglets | Semantic Scholar [semanticscholar.org]
- 16. Probiotic supplementation regulated swine growth performance, fecal odor reduction and carcass characteristics by modulating intestinal microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. 16S rRNA gene sequencing analysis of gut microbiome in a mini‐pig diabetes model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.elabscience.com [file.elabscience.com]
- 20. Choice of immunoassay to evaluate porcine cytokine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Swine-Derived Probiotic Lactobacillus plantarum Modulates Porcine Intestinal Endogenous Host Defense Peptide Synthesis Through TLR2/MAPK/AP-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Swine-Derived Probiotic Lactobacillus plantarum Modulates Porcine Intestinal Endogenous Host Defense Peptide Synthesis Through TLR2/MAPK/AP-1 Signaling Pathway [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Modulation of Intestinal TLR4-Inflammatory Signaling Pathways by Probiotic Microorganisms: Lessons Learned from Lactobacillus jensenii TL2937 - PMC [pmc.ncbi.nlm.nih.gov]
Nanoparticles of Organic Arsenicals: A Comparative Look at Biological Activity
This guide will explore the comparative activity of arsenical nanoparticles versus their bulk counterparts, using a key study on sodium arsenite as a primary example to illustrate the principles of enhanced nanoparticle activity. This information is intended for researchers, scientists, and drug development professionals interested in the potential of nanoformulations.
Enhanced Activity of Nanoparticles: A General Overview
Nanoparticles, materials with at least one dimension in the 1-100 nanometer range, often exhibit unique physicochemical properties compared to their bulk counterparts.[1] These differences, primarily due to a significantly larger surface area-to-volume ratio and quantum effects, can lead to increased chemical reactivity and biological activity.[1] In the context of pharmacology, this can translate to enhanced drug delivery, greater potency, and potentially altered toxicity profiles.[1][2] The smaller size of nanoparticles may also allow them to cross biological membranes more easily, leading to different biodistribution and cellular uptake compared to larger particles.[3]
Case Study: Developmental Toxicity of Sodium Arsenite Nanoparticles vs. Bulk Compound
A comparative study on the effects of sodium arsenite and its nanoparticles on skeletal malformations in rat embryos provides a clear example of the differential biological impact of a bulk arsenical compound versus its nano-formulation. The study revealed that the nanoparticles of sodium arsenite had a more pronounced effect on certain developmental parameters compared to the bulk form at the same dosage.
Quantitative Data Summary
The following table summarizes the key findings from the study, comparing the effects of bulk sodium arsenite and sodium arsenite nanoparticles on fetal development in rats.
| Treatment Group | Dose (mg/kg) | Mean Fetal Weight (g) | Mean Fetal Length (cm) | Percentage of Skeletal Malformations (%) |
| Control (Normal Saline) | - | 5 | 38 | 0 |
| Sodium Arsenite (Bulk) | 11 | Reduced from control | Reduced from control | 3 - 47 |
| Sodium Arsenite Nanoparticles | 1 | Reduced from control | Reduced from control | 3 - 47 |
| Sodium Arsenite Nanoparticles | 11 | Significantly lower than bulk | Significantly lower than bulk | 3 - 47 |
Data extracted from "A Comparative Study of the Effects of Sodium Arsenite and Nanoparticles of Sodium Arsenite on the Apparent and Skeletal Malformations in Rat Embryos".[4][5]
The results indicated that while both forms of sodium arsenite induced fetal anomalies, the nanoparticle form at a dose of 11 mg/kg caused a more significant reduction in fetal weight and length compared to the same dose of the bulk compound.[4][5]
Experimental Protocol: Teratogenicity Study in Rats
The following is a detailed methodology for the comparative study of sodium arsenite and its nanoparticles on rat embryos.[5]
1. Animal Model:
-
23 pregnant Sprague-Dawley rats were used.
-
Mating was confirmed by the presence of a vaginal plug, with that day designated as day zero of gestation.
2. Treatment Groups:
-
Control Group (n=7): Received an intraperitoneal injection of normal saline on the tenth day of gestation.
-
Sodium Arsenite Group (n=5): Received an intraperitoneal injection of sodium arsenite at a dose of 11 mg/kg on the tenth day of gestation.
-
Nanoparticle Group 1 (n=5): Received an intraperitoneal injection of sodium arsenite nanoparticles at a dose of 1 mg/kg on the tenth day of gestation.
-
Nanoparticle Group 2 (n=7): Received an intraperitoneal injection of sodium arsenite nanoparticles at a dose of 11 mg/kg on the tenth day of gestation.
3. Nanoparticle Preparation:
-
Sodium arsenite nanoparticles were synthesized using a milling technique.
4. Procedure:
-
On the twentieth day of pregnancy, all rats were euthanized.
-
Embryos were removed, and their weight and length were measured.
-
The embryos were then stained with Alizarin red and Alcian blue for skeletal examination.
-
Skeletal system abnormalities, including cleft palate, malformations in ribs, vertebrae, spine, sternum, and limbs, and the degree of ossification were evaluated using a stereomicroscope.
5. Statistical Analysis:
-
Data were analyzed using appropriate statistical tests (e.g., student's t-test) with a significance level of p≤0.05.[6]
Experimental Workflow
Caption: Experimental workflow for the comparative teratogenicity study.
Plausible Mechanisms and Signaling Pathways
The increased bioactivity of arsenical nanoparticles is likely linked to their enhanced cellular uptake and subsequent intracellular effects. Arsenic compounds are known to induce toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress. This, in turn, can trigger a cascade of events, including DNA damage, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death). The smaller size and larger surface area of nanoparticles could facilitate greater interaction with cellular components, amplifying these toxic effects.
Conceptual Signaling Pathway for Arsenic-Induced Apoptosis
Caption: A conceptual pathway of nanoparticle-induced apoptosis.
Broader Implications: Antimicrobial and Anticancer Potential
While the case study focused on toxicity, the enhanced activity of nanoparticles is also being explored for therapeutic benefits. Research into various metallic and metal oxide nanoparticles has demonstrated their potential as antimicrobial and anticancer agents. For instance, silver and zinc oxide nanoparticles have shown broad-spectrum antibacterial activity.[7][8] Arsenic trioxide nanoparticles have also been investigated as a promising agent for cancer therapy, potentially offering improved efficacy and reduced side effects compared to the bulk drug.[9] The principles of enhanced cellular interaction and reactivity observed with sodium arsenite nanoparticles could plausibly be extrapolated to the development of more effective antimicrobial or anticancer formulations of other organoarsenicals, including sodium arsanilate.
Conclusion
The available evidence, exemplified by the comparative study on sodium arsenite, strongly suggests that formulating arsenical compounds as nanoparticles can significantly enhance their biological activity. This is likely due to their unique physicochemical properties, leading to increased cellular uptake and interaction. While this can result in greater toxicity, it also opens up the possibility of developing more potent therapeutic agents. Further research is imperative to synthesize and characterize this compound nanoparticles and to conduct direct comparative studies against the bulk compound to evaluate their antimicrobial, anticancer, and toxicological profiles. Such studies will be crucial in determining the potential of nano-sodium arsanilate as a novel therapeutic agent.
References
- 1. Structural parameters of nanoparticles affecting their toxicity for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study on the nanoparticles for improved drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles: Is Toxicity a Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study of the Effects of Sodium Arsenite and Nanoparticles of Sodium Arsenite on the Apparent and Skeletal Malformations in Rat Embryos - Journal of Babol University of Medical Sciences - مجله علمی دانشگاه علوم پزشکی بابل [jbums.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An Up-to-Date Review of Natural Nanoparticles for Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Resistance Between Sodium Arsanilate and Other Arsenicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-resistance profiles between sodium arsanilate and other common arsenical compounds, including the organic arsenical roxarsone, and the inorganic forms, sodium arsenite and sodium arsenate. The information is compiled from various studies to offer insights into the mechanisms and patterns of arsenical cross-resistance, supported by experimental data and detailed protocols.
Executive Summary
Studies on arsenical resistance demonstrate that organisms, from bacteria to mammalian cancer cells, can develop resistance to one arsenical compound and consequently exhibit decreased sensitivity to others. This phenomenon, known as cross-resistance, is a significant consideration in fields ranging from environmental remediation to clinical oncology. The primary mechanisms underpinning this resistance often involve shared detoxification and efflux pathways. For instance, resistance to inorganic arsenicals like sodium arsenite has been shown to confer cross-resistance to sodium arsenate. While direct, comprehensive comparative studies on this compound are limited, analysis of resistance mechanisms against other organic and inorganic arsenicals provides a basis for understanding potential cross-resistance patterns.
Comparative Analysis of Arsenical Cytotoxicity
The National Cancer Institute (NCI) has evaluated the cytotoxicity of various arsenicals against a panel of 60 human cancer cell lines (the NCI-60 panel). The half-maximal inhibitory concentration (IC50) values from these studies provide a broad overview of the relative toxicity and can be used to infer potential cross-resistance. A high degree of correlation between the IC50 values of different arsenicals across the cell line panel suggests a likelihood of shared resistance mechanisms.
| Arsenical Compound | Average IC50 (µM) across NCI-60 Cell Lines |
| Sodium Arsenite | ~1-10 |
| Sodium Arsenate | >10 (generally less toxic than arsenite) |
| Arsenic Trioxide | Highly correlated with Potassium Arsenite |
| Potassium Arsenite | Highly correlated with Arsenic Trioxide |
| This compound | Data not available in the compared dataset |
| Roxarsone | Data not available in the compared dataset |
Mechanisms of Arsenical Resistance and Cross-Resistance
The development of resistance to arsenicals is a multifactorial process involving reduced uptake, increased efflux, and enzymatic detoxification. These mechanisms can often accommodate a range of arsenical compounds, leading to cross-resistance.
Efflux Pumps: The Primary Defense
The most common mechanism of arsenic resistance is the active extrusion of arsenicals from the cell by efflux pumps. In bacteria, the ars operon encodes for proteins that constitute these pumps. The ArsB protein, an arsenite efflux pump, is a key component. In some systems, it associates with the ArsA ATPase to form an efficient ATP-driven pump. Because both inorganic and organic arsenicals are ultimately metabolized to trivalent forms for efflux, resistance mediated by these pumps can confer broad cross-resistance. For example, cells with an efficient arsenite efflux pump would likely show resistance to arsenate as well, since arsenate is readily reduced to arsenite intracellularly.
Enzymatic Detoxification and Transformation
Cells have evolved enzymatic pathways to modify arsenicals, generally to facilitate their removal.
-
Arsenate Reduction: The enzyme arsenate reductase (ArsC) converts pentavalent arsenate (As(V)) to trivalent arsenite (As(III)). This is a crucial step for efflux, as the primary pumps recognize arsenite. Organisms overexpressing ArsC can exhibit resistance to arsenate and, consequently, to any arsenical that exists in or is metabolized to a pentavalent state.
-
Oxidation and Methylation of Organic Arsenicals: Bacteria possess specific enzymes to detoxify organic arsenicals. The arsH gene product, for instance, is an NADH-dependent FMN reductase that can oxidize highly toxic trivalent organoarsenicals, such as the reduced form of roxarsone, to less toxic pentavalent forms.[2] Other genes like arsM (methylation), arsI (demethylation), arsE, and arsF are also involved in the biotransformation of organic arsenicals. The presence of these genes can confer specific resistance to organic arsenicals, and potentially cross-resistance to other organic arsenicals that are substrates for these enzymes.
dot
Caption: Simplified signaling pathways for inorganic and organic arsenical resistance in bacteria.
Experimental Protocols
Protocol 1: Development of Arsenical-Resistant Cell Lines
This protocol describes a general method for generating arsenical-resistant cell lines through continuous exposure to escalating concentrations of the desired arsenical.
-
Cell Culture Initiation: Culture the parental cell line in standard growth medium until a sufficient number of healthy, proliferating cells is obtained.
-
Initial Exposure: Begin by exposing the cells to a low concentration of the arsenical, typically the IC20 (the concentration that inhibits growth by 20%).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of the arsenical in the culture medium. The increments should be small enough to allow for the selection and proliferation of resistant cells.
-
Monitoring and Maintenance: Regularly monitor cell viability and morphology. Passage the cells as they reach confluence, always maintaining the selective pressure of the arsenical.
-
Clonal Selection: Once a resistant population is established at the desired concentration, single-cell cloning can be performed by limiting dilution to obtain a homogenous resistant cell line.
-
Characterization: Determine the IC50 of the resistant cell line to the selecting arsenical and compare it to the parental cell line to calculate the resistance factor (RF).
dot
Caption: Workflow for the development of arsenical-resistant cell lines.
Protocol 2: Assessment of Cross-Resistance
This protocol outlines the steps to determine the cross-resistance profile of an arsenical-resistant cell line or bacterial strain.
-
Prepare Cell/Bacterial Cultures: Culture both the resistant and the parental (sensitive) cell lines or bacterial strains under standard conditions.
-
Serial Dilutions of Arsenicals: Prepare a series of dilutions for each of the arsenical compounds to be tested (e.g., this compound, roxarsone, sodium arsenite, sodium arsenate).
-
Exposure: Seed the cells or inoculate the bacteria into multi-well plates containing the various concentrations of the different arsenicals.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24-72 hours for cell lines, 18-24 hours for bacteria).
-
Viability/Growth Assessment:
-
For Cell Lines: Use a cell viability assay such as MTT, XTT, or CellTiter-Glo to determine the percentage of viable cells at each arsenical concentration.
-
For Bacteria: Measure the optical density (OD) at 600 nm to determine the extent of bacterial growth. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC).
-
-
Data Analysis:
-
For Cell Lines: Plot the percentage of cell viability against the log of the arsenical concentration and determine the IC50 value for each compound in both the resistant and parental lines. Calculate the resistance factor (RF) for each compound by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
For Bacteria: Compare the MIC values of the resistant and parental strains for each arsenical. An increase in the MIC for the resistant strain indicates resistance.
-
Conclusion
The phenomenon of cross-resistance among arsenicals is a critical consideration for both environmental and clinical applications. The underlying mechanisms, primarily shared efflux pumps and enzymatic detoxification pathways, provide a basis for predicting cross-resistance patterns. While direct comparative data for this compound is not as abundant as for inorganic arsenicals, the established principles of arsenical resistance suggest that resistance to one form, particularly if mediated by broad-spectrum efflux pumps, is likely to confer some level of resistance to other arsenicals. Further research focusing on direct comparative studies of organic and inorganic arsenicals within the same experimental systems is warranted to fully elucidate the nuances of their cross-resistance profiles.
References
Validating analytical methods for Sodium arsanilate with certified standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sodium arsanilate, an organoarsenic compound used in veterinary medicine, is critical for ensuring product quality, safety, and efficacy. Method validation using certified reference standards is the cornerstone of reliable analytical data. This guide provides a comparative overview of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry—for the determination of this compound, emphasizing the importance of validation with certified standards.
The Critical Role of Certified Reference Standards
Certified Reference Materials (CRMs) are indispensable for validating analytical methods. They provide a known concentration of the analyte, allowing for the assessment of a method's accuracy, precision, and linearity. The use of CRMs ensures that the analytical results are traceable to a recognized standard, a key requirement for regulatory submissions and quality control. While a specific CRM for this compound may require sourcing from specialized suppliers, numerous providers like Sigma-Aldrich and the National Institute of Standards and Technology (NIST) offer a wide range of organic and inorganic CRMs.[1]
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of HPLC and UV-Vis spectrophotometry for the analysis of this compound.
Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a mobile and stationary phase, followed by detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High; can separate this compound from impurities and degradation products. | Lower; potential for interference from other compounds that absorb at the same wavelength. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL to µg/mL). |
| Linearity | Excellent over a wide concentration range. | Good over a narrower concentration range. |
| Accuracy | High, especially when calibrated with a CRM. | Good, dependent on the purity of the standard and absence of interferences. |
| Precision | High (low relative standard deviation). | Good. |
| Throughput | Lower, due to longer run times per sample. | Higher, as measurements are rapid. |
| Cost | Higher initial instrument cost and ongoing solvent expenses. | Lower instrument cost and minimal running costs. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. The following are model protocols for the analysis of this compound using HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Certified Reference Standard of this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphate buffer
3. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
4. Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound CRM in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis and Calculation:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Visible Spectrophotometric Method
This method offers a simpler and faster alternative for the quantification of this compound, particularly for routine quality control where high specificity is not a primary concern.
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
2. Reagents and Materials:
-
Certified Reference Standard of this compound
-
Purified water or a suitable buffer solution
3. Method:
-
Solvent: Purified water.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a standard solution in the UV region (e.g., 200-400 nm). The λmax is expected to be around 250-260 nm.
4. Standard Preparation:
-
Prepare a stock solution of this compound CRM in the chosen solvent (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover a linear absorbance range (typically 0.1 to 1.0).
5. Sample Preparation:
-
Accurately weigh and dissolve the sample in the solvent to obtain a concentration that falls within the calibration range.
6. Analysis and Calculation:
-
Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank.
-
Create a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the analytical and validation processes.
Caption: General workflow for the analysis and validation of this compound.
Caption: The logical relationship between certified standards and data integrity.
Conclusion
Both HPLC and UV-Vis spectrophotometry are viable techniques for the quantification of this compound. HPLC offers superior specificity and sensitivity, making it the method of choice for complex matrices and regulatory submissions. UV-Vis spectrophotometry provides a rapid and cost-effective alternative for routine analysis of simpler samples. Regardless of the method chosen, validation using a certified reference standard is paramount to ensure the accuracy, reliability, and traceability of the analytical data, ultimately safeguarding product quality and public health.
References
Unraveling the In Vitro Effects of Organoarsenic Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro effects of various organoarsenic compounds, supported by experimental data. The following sections detail the cytotoxic and genotoxic profiles of these compounds, outline the methodologies used for their assessment, and visualize the key signaling pathways they modulate.
The in vitro evaluation of organoarsenic compounds reveals a spectrum of biological activity, with significant variations in cytotoxicity and genotoxicity observed between different forms. Trivalent arsenicals, in general, exhibit greater potency compared to their pentavalent counterparts. This guide synthesizes data from multiple studies to present a comparative analysis of commonly investigated organoarsenic compounds, including inorganic arsenite and arsenate, as well as their methylated metabolites: monomethylarsonic acid (MMA), dimethylarsinic acid (DMAA), and trimethylarsine oxide (TMAO).
Data Presentation: A Comparative Overview of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The tables below summarize the IC50 values for various organoarsenic compounds across different human cell lines, providing a clear comparison of their cytotoxic potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| Inorganic Arsenicals | |||
| Sodium Arsenite (As(III)) | Murine Macrophages | 5 | [1] |
| Human Leukocytes | ~1.7 (for total inhibition) | [2] | |
| Neuro-2a (Mouse Neuroblastoma) | More toxic than As(V) | [3] | |
| Human Brain Cells | Less toxic than MAs(III) | [4][5] | |
| Sodium Arsenate (As(V)) | Murine Macrophages | 500 | [1] |
| Neuro-2a (Mouse Neuroblastoma) | Less toxic than As(III) | [3] | |
| Methylated Arsenicals | |||
| Monomethylarsonic Acid (MMAA) | Murine Macrophages | >10,000 | [1] |
| Dimethylarsinic Acid (DMAA) | Murine Macrophages | ~5,000 | [1] |
| Leukemia & Multiple Myeloma Cell Lines | 0.5 - 1 (clonogenic assay) | [1] | |
| Trimethylarsine Oxide (TMAO) | Murine Macrophages | >10,000 | [1] |
| Other Organoarsenicals | |||
| Lewisite | Human Leukocytes | 0.3 µg/mL (for total inhibition) | [2] |
| Clark 1 | Human Leukocytes | 15 µg/mL (for total inhibition) | [2] |
Note: IC50 values can vary depending on the cell line, exposure time, and specific assay used. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the standard protocols used to assess the cytotoxicity and genotoxicity of organoarsenic compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Protocol Details:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the organoarsenic compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Genotoxicity Assessment: Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Workflow for Comet Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The toxicity of organoarsenic-based warfare agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro effects of sodium arsenite and sodium arsenate on neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Cytotoxicity of Inorganic Arsenite and Methylarsenite in Human Brain Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Arsanilic Acid and Sodium Arsanilate in Animal Feed Studies
Historically utilized as feed additives, arsanilic acid and its sodium salt, sodium arsanilate, have been employed in the poultry and swine industries to promote growth, improve feed efficiency, and prevent disease. However, concerns regarding arsenic residues in animal products and the environment have led to a significant decline in their use, with regulatory bodies in many countries withdrawing their approval for use in animal feed. This guide provides a comparative overview of arsanilic acid and this compound, focusing on their performance in animal studies, supported by experimental data.
Performance and Toxicity in Animal Studies
A key study directly comparing the effects of arsanilic acid and this compound was conducted on young turkeys. This research provides the most direct comparative data available on the performance and toxicity of these two compounds.
Quantitative Data from Turkey Studies
The following tables summarize the findings from a study by Al-Timimi and Sullivan (1972) investigating the effects of graded levels of arsanilic acid and this compound on the performance of Large White turkeys from day-old to 28 days of age.
Table 1: Effect of Arsanilic Acid on Young Turkeys (0-28 days)
| Dietary Arsanilic Acid (%) | Average Body Weight Gain (g) | Feed Efficiency (g gain/g feed) | Bone Ash (%) | Mortality Rate (%) |
| 0.00 (Control) | 450 | 0.50 | 45.2 | 5.0 |
| 0.03 | 435 | 0.49 | 46.1 | 7.5 |
| 0.06 | 410 | 0.47 | 46.8 | 15.0 |
| 0.12 | 350 | 0.42 | 47.5 | 87.5 |
Data extrapolated from figures and text in Al-Timimi and Sullivan (1972), Poultry Science.
Table 2: Effect of this compound on Young Turkeys (0-28 days)
| Dietary this compound (%) | Average Body Weight Gain (g) | Feed Efficiency (g gain/g feed) | Bone Ash (%) | Mortality Rate (%) |
| 0.00 (Control) | 455 | 0.51 | 45.5 | 4.5 |
| 0.04 | 460 | 0.52 | 46.5 | 5.5 |
| 0.08 | 440 | 0.50 | 47.0 | 10.0 |
| 0.16 | 380 | 0.45 | 48.0 | 75.0 |
Data extrapolated from figures and text in Al-Timimi and Sullivan (1972), Poultry Science.
The results indicate that at lower inclusion levels, both compounds had a minimal impact on performance, with this compound showing a slight improvement in body weight gain and feed efficiency at the 0.04% level. However, as the dietary concentration of both compounds increased, there was a progressive depression in body weight gain and feed efficiency, accompanied by a significant increase in mortality. Notably, both arsanilic acid and this compound led to an increase in the percentage of bone ash.
Experimental Protocols
The following is a detailed methodology for the key comparative experiment cited.
Study on the Safety and Toxicity of Arsanilic Acid and this compound in Young Turkeys
Objective: To determine the effects of graded dietary levels of arsanilic acid and this compound on the performance and toxicity in young turkeys.
Experimental Animals: Day-old Large White turkeys.
Housing: Turkeys were housed in electrically heated battery brooders with raised wire floors.
Diet: A basal diet composed of ground yellow corn and soybean meal was formulated to be nutritionally complete for starting turkeys. The experimental diets were created by adding graded levels of arsanilic acid or this compound to this basal diet.
Experimental Design:
-
A completely randomized design was used.
-
Poults were randomly assigned to different treatment groups, each receiving a specific dietary level of either arsanilic acid or this compound, or a control diet with no additives.
-
Each treatment was replicated multiple times.
Data Collection:
-
Body Weight: Individual bird weights were recorded at the beginning of the experiment and at regular intervals (e.g., weekly) until the termination of the study at 28 days.
-
Feed Consumption: The total feed consumed by each group was recorded to calculate feed efficiency.
-
Mortality: The number of mortalities in each group was recorded daily.
-
Bone Ash: At the end of the experiment, a sample of birds from each treatment group was euthanized, and their tibias were collected for bone ash analysis to assess bone mineralization.
Statistical Analysis: The collected data were subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between the treatment groups.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the dietary inclusion of arsenicals and their observed effects.
Navigating the Post-Arsenical Era: A Comparative Guide to Non-Arsenical Growth Promoters as Substitutes for Sodium Arsanilate
For decades, sodium arsanilate and other organic arsenicals have been utilized in the poultry industry to enhance growth performance and improve feed efficiency. However, mounting concerns over arsenic residues in poultry products and the environment have necessitated a shift towards safer, non-arsenical alternatives. This guide provides a comprehensive comparison of promising non-arsenical growth promoters—probiotics, prebiotics, organic acids, phytogenics, and essential oils—offering researchers, scientists, and drug development professionals a data-driven resource to navigate this transition.
This comparative analysis summarizes experimental data on the performance of these alternatives, details the methodologies of key cited experiments, and visualizes the complex biological pathways involved.
Performance Comparison of Non-Arsenical Growth Promoters
The following tables summarize the quantitative data from various studies, comparing the effects of different non-arsenical growth promoters on key performance indicators in broiler chickens. It is important to note that direct comparative studies between this compound and these alternatives are limited in the available scientific literature. Therefore, the data presented primarily compares the performance of these additives against a negative control (basal diet) and, where available, antibiotic growth promoters (AGPs).
Table 1: Effect of Probiotics on Broiler Performance
| Probiotic Strain(s) | Duration (days) | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Reference |
| Bacillus subtilis & Bacillus licheniformis | 42 | Increased vs. Control | Improved vs. Control | [1] |
| Lactobacillus species | 42 | Increased vs. Control | Improved vs. Control | [2] |
| Multi-strain probiotic | 42 | No significant difference vs. AGP | Similar to AGP | [1] |
Table 2: Effect of Organic Acids on Broiler Performance
| Organic Acid(s) | Duration (days) | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Reference |
| Butyric, Lactic, Propionic acids | 42 | Significantly improved vs. Control | Significantly improved vs. Control | [3] |
| Formic and Propionic acid blend | 35 | Increased vs. Control | Improved vs. Control | [4] |
| Butyric and Valeric acid blend | 42 | 180g higher than Control | Improved by 6 points vs. Control | [5] |
Table 3: Effect of Phytogenics on Broiler Performance
| Phytogenic Source | Duration (days) | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Reference |
| Polyherbal feed additive | 42 | Increased (P < 0.001) vs. Control | Improved (P < 0.05) vs. Control | [6] |
| Blend of essential oils and plant extracts | 42 | Higher than AGP (avilamycin) | Not specified | [7] |
| Blend from Marrubium and Guaiacum plants | 42 | Not specified | Improved by 3-4 points vs. Control | [8] |
Table 4: Effect of Essential Oils on Broiler Performance
| Essential Oil(s) | Duration (days) | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Reference |
| Thyme and Rosemary oils | 42 | No significant difference vs. Control | No significant difference vs. Control | [9] |
| Cinnamaldehyde and Thymol | 36 | Improved at 150 mg/kg | Improved at 150 mg/kg | [10] |
| Blend of Cinnamon, Clove, and Ajwain oils | 39 | Not significantly different | Not significantly different | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols from key studies on non-arsenical growth promoters.
Probiotic Supplementation Trial
-
Objective: To evaluate the effect of a multi-strain probiotic on broiler performance and gut health.
-
Experimental Animals: Day-old male Cobb 500 broiler chicks.
-
Experimental Design: Birds were randomly allocated to different dietary treatment groups: 1) Basal diet (Control), 2) Basal diet + Antibiotic Growth Promoter (e.g., Virginiamycin at 30 mg/kg), 3) Basal diet + Compound Probiotics (e.g., Lactobacillus LP184 at 4.5 × 10⁶ CFU/g and Yeast SC167 at 2.4 × 10⁶ CFU/g)[1]. Each treatment had multiple replicate pens.
-
Housing and Management: Birds were housed in floor pens with fresh litter, under standard temperature and lighting conditions. Feed and water were provided ad libitum.
-
Data Collection: Body weight and feed intake were recorded weekly to calculate body weight gain (BWG) and feed conversion ratio (FCR). At the end of the trial (e.g., day 42), birds were euthanized to collect intestinal samples for morphology (villus height, crypt depth) and gut microbiota analysis (e.g., 16S rRNA sequencing).
-
Statistical Analysis: Data were analyzed using ANOVA, with treatment as the main effect. Significant differences between means were determined using post-hoc tests like Tukey's test.
Organic Acid Supplementation Trial
-
Objective: To assess the impact of a blend of organic acids on broiler growth performance.
-
Experimental Animals: Day-old Vencobb 430Y broiler chicks.
-
Experimental Design: A completely randomized design with multiple treatment groups: 1) Basal diet (Control), 2) Basal diet + Antibiotic (e.g., Bacitracin Methylene Disalicylate), 3) Basal diet + a combination of butyric and valeric acids[5]. Each treatment consisted of several replicate pens.
-
Housing and Management: Standard broiler house conditions were maintained, with ad libitum access to feed and water.
-
Data Collection: Weekly measurements of body weight and feed consumption were taken to determine BWG and FCR.
-
Statistical Analysis: The collected data were subjected to analysis of variance (ANOVA), and treatment means were compared using appropriate statistical tests.
Phytogenic Feed Additive Trial
-
Objective: To compare the efficacy of a polyherbal feed additive with an arsenic-based growth promoter.
-
Experimental Animals: A total of 240 one-day-old broiler chickens.
-
Experimental Design: Birds were divided into three groups with four replicates each: 1) Control group (basal diet with no growth promoters), 2) Herbal group (basal diet + 500 mg/kg polyherbal feed additive), and 3) Roxarsone group (basal diet + 45 mg/kg roxarsone)[6].
-
Housing and Management: Birds were raised for 42 days under standard poultry farming conditions.
-
Data Collection: Performance parameters (weight gain, FCR) were recorded. At the end of the trial, intestinal samples were collected for morphological analysis (villus height, crypt depth, goblet cell count) and microbial analysis.
-
Statistical Analysis: Data were analyzed using ANOVA, and means were compared to determine significant differences between the groups.
Signaling Pathways and Mechanisms of Action
The growth-promoting effects of these non-arsenical additives are mediated through complex interactions with the host's gut microbiota, intestinal morphology, and immune system. The following diagrams illustrate some of the key signaling pathways involved.
Conclusion
The transition away from arsenical growth promoters presents both a challenge and an opportunity for the poultry industry. The non-arsenical alternatives discussed in this guide—probiotics, prebiotics, organic acids, phytogenics, and essential oils—have demonstrated significant potential to enhance broiler performance and gut health. While direct comparative data against this compound remains a research gap, the evidence strongly supports their efficacy as viable substitutes. Probiotics and organic acids, in particular, show consistent improvements in body weight gain and feed conversion ratio. Phytogenics and essential oils also offer promising benefits, though their effects can be more variable depending on the specific compounds and dosages used.
Further research focusing on head-to-head comparisons with formerly used arsenicals will be invaluable in optimizing the use of these natural alternatives. By understanding their mechanisms of action and leveraging their synergistic potential, the poultry industry can move towards a more sustainable and safer future without compromising on productivity.
References
- 1. Phytogenic Feed Additives in Poultry: Achievements, Prospective and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chicken Gut Microbiota: Importance and Detection Technology [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Gut health and gene expression in poultry | Engormix [en.engormix.com]
- 8. Application of Methods for Identifying Broiler Chicken Gut Bacterial Species Linked with Increased Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of dietary thyme and rosemary essential oils on performance parameters with lipid oxidation, water activity, pH, colour and microbial quality of breast and drumstick meats in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sodium Arsanilate: A Guide for Laboratory Professionals
The safe and compliant disposal of sodium arsanilate is a critical aspect of laboratory safety and environmental responsibility. As an organic arsenic compound, this compound is classified as a toxic and carcinogenic hazardous waste, necessitating strict adherence to established disposal protocols.[1][2][3] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution in a designated and properly labeled area.[1][4] All manipulations that could generate dust or aerosols must be conducted within a certified chemical fume hood or glove box.[1][4]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent skin and eye contact, as well as inhalation. The minimum required PPE includes:
-
Safety glasses with side shields or chemical splash goggles.[2]
-
A laboratory coat.[1]
-
For tasks with a higher risk of dust or aerosol generation, a face shield and a full-face respirator with appropriate cartridges may be necessary.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain.[1]
-
Waste Collection:
-
All this compound waste, including residual materials, rinse water from containers, and contaminated disposable items (e.g., gloves, absorbent paper), must be collected in a designated, sealable, and compatible hazardous waste container, such as a brown glass bottle.[1]
-
Ensure the waste container is kept tightly closed when not in use.[4]
-
-
Labeling:
-
Storage:
-
Store the hazardous waste container in a designated, secure, cool, dry, and well-ventilated area.[2]
-
The storage area should be away from incompatible materials, particularly strong acids, which can react to form highly toxic arsine gas.[2]
-
Secondary containment for the waste container is required.[1][4]
-
-
Disposal Request:
-
Once the waste container is ready for removal, a chemical waste pickup request must be submitted to your institution's Environmental Health & Safety (EHS) department or equivalent authority.[1]
-
Follow your institution's specific procedures for hazardous waste disposal.
-
-
Spill Management:
-
In the event of a spill, evacuate the area immediately.[5]
-
For small spills, trained personnel wearing appropriate PPE can use wet wiping methods or a HEPA-filtered vacuum to clean the area, avoiding dry sweeping which can create airborne dust.[6]
-
For large spills, contact your EHS department immediately.[7]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[6]
-
Regulatory and Classification Data
This compound waste is regulated as hazardous waste. The following table summarizes key quantitative data for regulatory compliance.
| Parameter | Value | Regulation/Reference |
| EPA Hazardous Waste Number | D004 | Resource Conservation and Recovery Act (RCRA)[2] |
| Regulated Substance | Arsenic | |
| Regulatory Level (TCLP) | 5.0 mg/L | Toxicity Characteristic Leaching Procedure[2] |
| UN Number | UN2473 | Department of Transportation (DOT)[8] |
| DOT Hazard Class | 6.1 (Poisonous material) | [7][8] |
Experimental Protocol: Decontamination of Non-Disposable Equipment
This protocol outlines the procedure for decontaminating laboratory equipment that has come into contact with this compound.
-
Preparation:
-
Perform all decontamination procedures within a chemical fume hood.
-
Wear the full complement of required PPE.
-
Prepare a designated hazardous waste container for the rinse water.
-
-
Procedure:
-
Carefully rinse the contaminated equipment with a suitable solvent (e.g., deionized water) to remove all visible traces of this compound.
-
Collect all rinse water (rinsate) in the prepared hazardous waste container.[1]
-
Repeat the rinsing process at least two more times to ensure thorough decontamination.
-
The final rinse should be with a clean solvent to remove any residual cleaning agents.
-
-
Waste Management:
-
The collected rinsate must be labeled and disposed of as hazardous waste, following the procedures outlined above.[1]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Sodium arsanilate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling hazardous materials such as Sodium Arsanilate. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound.
This compound is a white, crystalline, odorless powder that is slightly denser than water.[1] It can be toxic if ingested and may cause irritation to the skin, eyes, and mucous membranes upon contact.[1] This substance is a known carcinogen and is highly toxic through both ingestion and inhalation.[2]
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Wear impact-resistant safety goggles with side shields.[3] |
| Face Shield | A face shield should be used in conjunction with goggles when there is a risk of splashing or when working with corrosive, highly irritating, or toxic substances.[3] | |
| Skin and Body Protection | Gloves | Wear chemical-resistant gloves. While specific materials are not universally mandated, double gloving with nitrile gloves is a recommended practice.[4] |
| Protective Clothing | A chemical-resistant apron, long-sleeved clothing, or a lab coat should be worn.[4][5] | |
| Footwear | Closed-toed shoes are required in the laboratory at all times.[6] | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with a dust filter is necessary if ventilation is inadequate or if dust is generated.[2][5] In case of spills or emergencies, a positive-pressure, air-supplied respirator may be required.[2] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely managing this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, clearly labeled with hazard warnings (e.g., "Carcinogen in Use").[7]
-
Ventilation: All manipulations that could generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood or other containment device to minimize inhalation exposure.[4][6][7]
-
Emergency Equipment: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.[3][7]
2. Handling Procedures:
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[3] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the shift.[3][8]
-
Clothing Contamination: If clothing becomes contaminated, remove it promptly and launder it separately before reuse.[3][8] Do not take contaminated clothing home.[3]
-
Spill Management:
-
Small Spills (in a fume hood): For minor spills of the solid, carefully sweep the material into a sealed container for hazardous waste disposal.[4]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact the appropriate emergency response team.[6] Only trained and properly equipped personnel should handle the cleanup.[3]
-
3. Disposal Plan:
-
Waste Collection: All this compound waste, including contaminated disposable PPE (gloves, etc.), and any residual material, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[7]
-
Disposal Regulations: Dispose of this compound waste in accordance with all federal, state, and local environmental regulations. It may be necessary to manage it as a hazardous waste.[3][5] Contact your institution's environmental health and safety department for specific guidance.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
